molecular formula C4H9NO B1295428 1,2-Oxazinane CAS No. 36652-42-3

1,2-Oxazinane

Numéro de catalogue: B1295428
Numéro CAS: 36652-42-3
Poids moléculaire: 87.12 g/mol
Clé InChI: OZQGLZFAWYKKLQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,2-Oxazinane is a useful research compound. Its molecular formula is C4H9NO and its molecular weight is 87.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

oxazinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-2-4-6-5-3-1/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQGLZFAWYKKLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCONC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190113
Record name 2H-1,2-Oxazine, tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36652-42-3
Record name 2H-1,2-Oxazine, tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036652423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1,2-Oxazine, tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Core Structure of 1,2-Oxazinane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental aspects of the 1,2-oxazinane heterocyclic scaffold. The content delves into its basic structure, nomenclature, physicochemical properties, and a representative synthetic protocol, aiming to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Introduction to this compound

This compound, a saturated six-membered heterocycle containing an adjacent oxygen and nitrogen atom, is a foundational structure in a diverse array of more complex molecules.[1] Its derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active compounds. The precise arrangement of the heteroatoms imparts unique conformational and electronic properties to the ring system, making it a versatile scaffold for the design of novel therapeutic agents.

Basic Structure and Nomenclature

The fundamental structure of this compound consists of a six-membered ring composed of four carbon atoms, one nitrogen atom, and one oxygen atom, with the heteroatoms in adjacent positions. According to IUPAC nomenclature, the numbering of the ring begins at the oxygen atom and proceeds towards the nitrogen atom, designating them as positions 1 and 2, respectively. The fully saturated form is systematically named tetrahydro-2H-1,2-oxazine .[2][3]

Below is a diagram illustrating the basic structure and the standard numbering system for the this compound ring.

Basic structure and numbering of the this compound ring.

Physicochemical Properties

The physicochemical properties of the parent this compound are summarized in the table below. These properties are fundamental for understanding its behavior in chemical reactions and biological systems.

PropertyValue
Molecular Formula C₄H₉NO
Molecular Weight 87.12 g/mol [2][3]
CAS Number 36652-42-3[2][3]
IUPAC Name Tetrahydro-2H-1,2-oxazine[2][3]
Canonical SMILES C1CCONC1
InChI Key OZQGLZFAWYKKLQ-UHFFFAOYSA-N[3]

Quantitative Structural Data

ParameterTypical Value
Bond Lengths (Å)
O1 - N21.44 - 1.48
N2 - C31.45 - 1.49
C3 - C41.51 - 1.55
C4 - C51.51 - 1.55
C5 - C61.51 - 1.55
C6 - O11.42 - 1.46
Bond Angles (°)
C6 - O1 - N2108 - 112
O1 - N2 - C3108 - 112
N2 - C3 - C4109 - 113
C3 - C4 - C5110 - 114
C4 - C5 - C6110 - 114
C5 - C6 - O1110 - 114

Spectroscopic Data

Spectroscopic data is essential for the characterization of this compound and its derivatives. Below are the expected chemical shifts for the parent compound in ¹H and ¹³C NMR spectroscopy, based on data from substituted analogs and general principles of NMR spectroscopy.

¹H NMR Expected Chemical Shift (ppm)
H at C32.8 - 3.2
H at C4 & C51.5 - 1.9
H at C63.6 - 4.0
NHBroad, variable
¹³C NMR Expected Chemical Shift (ppm)
C345 - 50
C4 & C520 - 30
C665 - 70

Experimental Protocols: Synthesis of this compound

The synthesis of the parent this compound can be achieved through various methods. One common approach involves the cyclization of a bifunctional precursor containing both a hydroxylamino group and a suitable leaving group on a four-carbon chain. A representative method is the reaction of a 4-halobutanal with hydroxylamine.

Synthesis of Tetrahydro-2H-1,2-oxazine

This protocol describes a general procedure for the synthesis of the unsubstituted this compound ring.

Materials:

  • 4-Chlorobutanal

  • Hydroxylamine hydrochloride

  • Sodium bicarbonate

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of Hydroxylamine Free Base: In a round-bottom flask, dissolve hydroxylamine hydrochloride in a minimum amount of water. Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the evolution of gas ceases and the solution becomes slightly basic (pH ~ 8). Extract the aqueous solution multiple times with diethyl ether.

  • Drying of Hydroxylamine Solution: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the solution to remove the drying agent. This ethereal solution of hydroxylamine free base should be used immediately in the next step.

  • Cyclization Reaction: To the ethereal solution of hydroxylamine, add 4-chlorobutanal dropwise with stirring at room temperature. A white precipitate of hydroxylamine hydrochloride may form if any excess is present.

  • Reaction Work-up: After the addition is complete, stir the reaction mixture at room temperature for several hours or until TLC analysis indicates the consumption of the starting material. Filter the reaction mixture to remove any solids.

  • Extraction and Purification: Wash the ethereal solution with a small amount of water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product. The product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Logical Workflow for the Synthesis of this compound

G cluster_0 Preparation of Hydroxylamine Free Base cluster_1 Cyclization cluster_2 Work-up and Purification A Dissolve Hydroxylamine HCl in H₂O B Add NaHCO₃ solution A->B C Extract with Diethyl Ether B->C D Dry organic phase (MgSO₄) C->D E Add 4-Chlorobutanal to Hydroxylamine solution D->E Immediate Use F Stir at Room Temperature E->F G Filter Reaction Mixture F->G H Wash with H₂O and Brine G->H I Dry organic phase (MgSO₄) H->I J Concentrate under reduced pressure I->J K Purify (Distillation or Chromatography) J->K L L K->L Isolated this compound

Workflow for the synthesis of this compound.

Conclusion

The this compound scaffold represents a privileged heterocyclic system with significant potential in medicinal chemistry and organic synthesis. This guide provides a foundational understanding of its structure, nomenclature, and key physicochemical and spectroscopic properties. The outlined synthetic protocol offers a practical starting point for the preparation of the parent ring system, which can be further elaborated to access a wide range of functionalized derivatives. A thorough grasp of these core principles is essential for researchers aiming to exploit the unique characteristics of the this compound ring in the development of novel molecules with desired biological activities.

References

An In-depth Technical Guide to the Physicochemical Properties of Tetrahydro-2H-1,2-oxazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydro-2H-1,2-oxazine, also known as 1,2-oxazinane, is a saturated six-membered heterocyclic compound containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is a fundamental building block in medicinal chemistry and drug discovery, appearing in a variety of more complex molecules with diverse biological activities. A thorough understanding of its core physicochemical properties is essential for the rational design, synthesis, and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of tetrahydro-2H-1,2-oxazine, detailed experimental protocols for their determination, and a proposed synthetic route.

Physicochemical Properties

General Properties
PropertyValueSource
Molecular Formula C₄H₉NOPubChem[1], NIST[2]
Molecular Weight 87.12 g/mol PubChem[1], NIST[2]
IUPAC Name This compoundNIST[2]
CAS Number 36652-42-3PubChem[1], NIST[2]
Predicted Physicochemical Data

The following table summarizes key predicted physicochemical parameters for tetrahydro-2H-1,2-oxazine. These values are computationally derived and serve as valuable estimates for experimental design.

ParameterPredicted ValueSource
logP (Octanol-Water Partition Coefficient) 0.3PubChem[1]
Topological Polar Surface Area (TPSA) 21.3 ŲPubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 2PubChem[1]
Rotatable Bond Count 0PubChem[1]

Note: Experimental determination of these properties is recommended for confirmation.

Synthesis of Tetrahydro-2H-1,2-oxazine

While numerous methods exist for the synthesis of substituted 1,2-oxazine derivatives, a detailed, optimized protocol for the parent, unsubstituted tetrahydro-2H-1,2-oxazine is not extensively documented in readily accessible literature. A plausible and chemically sound approach involves the cyclization of a linear precursor containing the requisite N-O and carbon chain functionalities. One such general strategy is the reaction of 1,4-dibromobutane with hydroxylamine.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

  • Mono-N-alkylation of hydroxylamine: Hydroxylamine is reacted with an excess of 1,4-dibromobutane. The use of excess dibromobutane is intended to favor the formation of the mono-alkylated product, 4-bromobutylhydroxylamine, over the di-alkylated product.

  • Intramolecular cyclization: The intermediate 4-bromobutylhydroxylamine is then treated with a base to facilitate an intramolecular Williamson ether-like synthesis, where the hydroxylamine oxygen displaces the terminal bromide to form the tetrahydro-2H-1,2-oxazine ring.

G cluster_synthesis Proposed Synthesis of Tetrahydro-2H-1,2-oxazine reagent1 1,4-Dibromobutane intermediate 4-Bromobutylhydroxylamine reagent1->intermediate Mono-N-alkylation reagent2 Hydroxylamine reagent2->intermediate product Tetrahydro-2H-1,2-oxazine intermediate->product Intramolecular Cyclization (Base)

Caption: Proposed synthetic route to tetrahydro-2H-1,2-oxazine.

Experimental Protocols for Physicochemical Property Determination

For researchers aiming to experimentally validate the predicted properties of tetrahydro-2H-1,2-oxazine or characterize its derivatives, the following detailed protocols are provided.

Determination of Boiling Point

The boiling point is a fundamental physical property that provides an indication of the volatility of a substance.

Methodology:

  • Apparatus Setup: A small-scale distillation apparatus is assembled. This typically consists of a round-bottom flask, a heating mantle, a distillation head with a port for a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: A small volume (e.g., 5-10 mL) of purified tetrahydro-2H-1,2-oxazine is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Heating: The sample is gradually heated. The temperature of the vapor is monitored using a thermometer with the bulb positioned just below the side arm of the distillation head.

  • Data Collection: The temperature is recorded when the first drop of distillate is collected in the receiving flask and a stable temperature is maintained during the distillation process. This stable temperature is the boiling point of the substance.

Determination of Melting Point (for solid derivatives)

While the parent compound is likely a liquid at room temperature, its derivatives may be solids. The melting point is a crucial indicator of purity.

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Heating: The capillary tube is placed in the heating block of the apparatus. The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range. A narrow melting range is indicative of a pure compound.

Determination of Aqueous Solubility

Solubility in aqueous media is a critical parameter for drug candidates, influencing their absorption and distribution.

Methodology (Shake-Flask Method):

  • Sample Preparation: An excess amount of tetrahydro-2H-1,2-oxazine is added to a known volume of purified water (or a relevant buffer solution) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solute is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of the solute in the clear aqueous phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with an appropriate detector.

Determination of pKa

The pKa value indicates the strength of an acid or base and is crucial for understanding the ionization state of a molecule at physiological pH.

Methodology (Potentiometric Titration):

  • Sample Preparation: A precise amount of tetrahydro-2H-1,2-oxazine is dissolved in a known volume of water or a co-solvent system if solubility is low.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of the lipophilicity of a compound, which is a key factor in its ability to cross biological membranes.

Methodology (Shake-Flask Method):

  • Solvent Saturation: 1-Octanol and water (or a pH 7.4 buffer) are mutually saturated by vigorous mixing followed by separation.

  • Partitioning: A known amount of tetrahydro-2H-1,2-oxazine is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other pre-saturated phase is added.

  • Equilibration: The biphasic system is gently agitated for a period to allow for partitioning equilibrium to be established.

  • Phase Separation: The two phases are separated by centrifugation.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or GC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Experimental Workflow and Characterization

The successful synthesis and purification of tetrahydro-2H-1,2-oxazine requires a systematic workflow, including rigorous characterization to confirm the structure and purity of the final product.

G cluster_workflow Synthesis and Characterization Workflow cluster_characterization Structural and Purity Analysis start Reactants (1,4-Dibromobutane, Hydroxylamine) synthesis Synthesis and Work-up start->synthesis purification Purification (e.g., Distillation) synthesis->purification product Pure Tetrahydro-2H-1,2-oxazine purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir purity Purity Assessment (GC/HPLC) product->purity

Caption: General workflow for the synthesis and characterization of tetrahydro-2H-1,2-oxazine.

Conclusion

Tetrahydro-2H-1,2-oxazine is a valuable heterocyclic scaffold with significant potential in drug discovery. This guide has summarized its key computed physicochemical properties and provided detailed, actionable experimental protocols for their empirical determination. The outlined synthetic strategy offers a viable route to this important molecule. For researchers and scientists in the field of drug development, a thorough experimental characterization of this and related compounds is a critical step towards the development of novel and effective therapeutics.

References

The 1,2-Oxazinane Scaffold: A Rare Gem in Natural Product Discovery and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has perpetually driven chemists and pharmacologists to explore the vast chemical diversity of the natural world. Within this expansive landscape, heterocyclic scaffolds form the backbone of a multitude of bioactive molecules. Among these, the 1,2-oxazinane ring system, a six-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a rare and intriguing scaffold. Its unique electronic and conformational properties, conferred by the weak N-O bond, have positioned it as a promising pharmacophore in the design of new therapeutics. This technical guide provides a comprehensive overview of the this compound scaffold in the context of natural product discovery, detailing its occurrence, biological activities, synthesis, and the experimental protocols used for its evaluation.

Occurrence in Nature: A Select Group of Bioactive Molecules

The this compound scaffold is an uncommon feature in the architecture of natural products. As of mid-2023, approximately 76 natural products containing this ring system have been identified from a variety of sources, including plants, fungi, and marine organisms.[1][2][3] The first to be discovered was geneserine, isolated from the Calabar bean (Physostigma venenosum) in 1925.[1][2]

More contemporary examples include the potent antitumor antibiotics FR900482 and FK317, which showcase the therapeutic potential of this heterocyclic system.[4] Fungi have also proven to be a source of these unique compounds, with examples like pestaloxazine A, a dimeric alkaloid with a spiro[oxazinane-piperazinedione] skeleton, isolated from a coral-derived Pestalotiopsis sp. fungus.

Biological Activities and Therapeutic Potential

Natural and synthetic compounds featuring the this compound scaffold have demonstrated a wide array of significant biological activities. These include potent antitumor, antibiotic, antifungal, and enzyme inhibitory properties. The diversity of these activities underscores the scaffold's versatility as a pharmacophore.

Quantitative Bioactivity Data

To facilitate a comparative analysis of the biological potency of various this compound-containing molecules, the following table summarizes key quantitative data from published studies.

Compound/DerivativeTarget/AssayCell Line/EnzymeActivity (IC₅₀)Reference
Synthetic this compound Derivative (2a)Acetylcholinesterase (AChE) Inhibition-2.5 µM[5]
Synthetic this compound Derivative (2a)5-Lipoxygenase (5-LOX) Inhibition-1.88 µM[5]
Pestaloxazine A Analog (1)CytotoxicityHeLa S315.0 µM[1]
Pestaloxazine A Analog (1)CytotoxicityA54913.7 µM[1]
Pestaloxazine A Analog (1)CytotoxicityPanc112.9 µM[1]
Pestaloxazine A Analog (1)CytotoxicityHT296.8 µM[1]
Pestaloxazine A Analog (1)CytotoxicityH129918.7 µM[1]
Pestaloxazine A Analog (1)AntimalarialPlasmodium falciparum (K1 strain)27.2 µM[1]
Pestaloxazine A Analog (1)AntimalarialPlasmodium falciparum (FCR3 strain)27.9 µM[1]
7-Epi-(+)-FR900482AntitumorVarious Cancer Cell LinesPotency equal to natural FR900482[6]

Synthesis of the this compound Scaffold

The rarity of the this compound scaffold in nature has spurred the development of elegant and efficient synthetic strategies to access this ring system. These methods are crucial for enabling further medicinal chemistry exploration and structure-activity relationship (SAR) studies. Key synthetic approaches include organocatalytic asymmetric [4+2] and [3+3] cycloaddition reactions.

Experimental Protocol: Organocatalytic Asymmetric [4+2] Cycloaddition

The following protocol is a representative example of the synthesis of a chiral this compound spirocyclic scaffold, a common core in bioactive molecules.

Reaction: Organocatalytic asymmetric [4+2] cycloaddition of a methyleneindolinone with a γ-aminooxy-α,β-unsaturated ester.

Materials:

  • Methyleneindolinone (1a)

  • γ-aminooxy-α,β-unsaturated ester (2a)

  • Organocatalyst (e.g., a chiral secondary amine catalyst) (5 mol%)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA) for deprotection

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a stirred solution of methyleneindolinone (1a, 0.2 mmol) in anhydrous DCM (2.0 mL) at room temperature, add the organocatalyst (0.01 mmol, 5 mol%).

  • Add the γ-aminooxy-α,β-unsaturated ester (2a, 0.24 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired this compound spiro-oxindole product.

  • For deprotection of protecting groups (e.g., Boc), dissolve the purified product in DCM and add TFA. Stir at room temperature until deprotection is complete (monitored by TLC).

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution until the pH is neutral.

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Further purify the deprotected product by column chromatography if necessary.

Visualization of Synthetic and Mechanistic Pathways

To better understand the processes involved in the synthesis and biological action of this compound-containing compounds, graphical representations are invaluable. The following diagrams, generated using the DOT language, illustrate a key synthetic workflow and a proposed mechanism of enzyme inhibition.

G cluster_reactants Reactants cluster_catalysis Catalysis cluster_reaction Reaction cluster_product Product Methyleneindolinone Methyleneindolinone Cycloaddition [4+2] Cycloaddition Methyleneindolinone->Cycloaddition UnsaturatedEster γ-Aminooxy-α,β-unsaturated Ester UnsaturatedEster->Cycloaddition Organocatalyst Chiral Organocatalyst Organocatalyst->Cycloaddition (5 mol%) OxazinaneSpirooxindole Chiral this compound Spiro-oxindole Cycloaddition->OxazinaneSpirooxindole

Caption: Workflow for the organocatalytic synthesis of a chiral this compound spiro-oxindole.

G cluster_enzyme Acetylcholinesterase (AChE) Active Site cluster_substrate Substrate & Inhibitor cluster_reaction Reaction & Inhibition cluster_products Products AChE AChE Binding Binding to Active Site AChE->Binding ACh Acetylcholine (ACh) ACh->Binding Oxazinane This compound Inhibitor Oxazinane->Binding Hydrolysis ACh Hydrolysis Binding->Hydrolysis Inhibition Inhibition of Hydrolysis Binding->Inhibition Inhibitor Bound Choline Choline + Acetate Hydrolysis->Choline NoReaction No Reaction Inhibition->NoReaction

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by a this compound-containing compound.

Experimental Protocols for Biological Evaluation

The assessment of biological activity is a critical step in the evaluation of novel compounds. The following are generalized protocols for two common assays used to determine the cytotoxicity and enzyme inhibitory potential of this compound derivatives.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan dissolution)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be below 0.5%.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the negative control and determine the IC₅₀ value.[7][8]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is used to screen for inhibitors of AChE, an important target in the treatment of Alzheimer's disease.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compound (dissolved in DMSO)

  • 96-well plate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 25 µL of 15 mM ATCI solution, 125 µL of 3 mM DTNB solution, and 50 µL of phosphate buffer (pH 8.0).

  • Add 25 µL of the test compound at various concentrations.

  • Initiate the reaction by adding 25 µL of 0.22 U/mL AChE solution.

  • Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC₅₀ value from the dose-response curve.[9][10][11][12]

Conclusion and Future Perspectives

The this compound scaffold, though rare in nature, is a privileged structure with demonstrated potential in the development of new therapeutic agents. Its presence in natural products with potent antitumor and antibiotic activities highlights its importance. Advances in synthetic chemistry, particularly in asymmetric organocatalysis, have made this scaffold more accessible for medicinal chemistry campaigns.

Future research should focus on the total synthesis of known this compound-containing natural products and the creation of novel derivatives. A deeper understanding of the mechanism of action of these compounds, including the identification of their specific molecular targets and signaling pathways, will be crucial for their rational design and optimization as drug candidates. The continued exploration of this unique heterocyclic system holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

The Chemistry and Reactivity of 1,2-Oxazinanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-oxazinane scaffold, a six-membered heterocycle containing a nitrogen-oxygen bond, has emerged as a valuable building block in modern organic synthesis and medicinal chemistry. Its unique structural features and inherent reactivity offer a versatile platform for the stereoselective synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and chiral synthons. This technical guide provides a comprehensive overview of the core chemistry of 1,2-oxazinanes, focusing on their synthesis, reactivity, and applications, with a particular emphasis on quantitative data, detailed experimental protocols, and mechanistic insights. The 1,2-oxazine ring system is a key feature in a number of natural products and has been shown to possess a range of biological activities.[1]

Synthesis of 1,2-Oxazinanes

The construction of the this compound ring can be achieved through a variety of synthetic strategies, with cycloaddition reactions being the most prominent. These methods offer excellent control over stereochemistry, a critical aspect in the synthesis of biologically active molecules.

Hetero-Diels-Alder Reactions

The hetero-Diels-Alder (HDA) reaction is a powerful tool for the synthesis of 3,6-dihydro-2H-1,2-oxazines, which can be readily reduced to the corresponding 1,2-oxazinanes. This reaction typically involves the [4+2] cycloaddition of a nitroso compound (the dienophile) with a 1,3-diene. The reaction can be performed under non-catalytic conditions and often proceeds with high regioselectivity.[2][3][4]

A general workflow for a non-catalyzed hetero-Diels-Alder reaction is depicted below:

HDA_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification Nitroalkene E-2-aryl-1-cyano-1-nitroethene Ampule Charge glass ampule with reactants and solvent (chloroform) Nitroalkene->Ampule Alkene Methylenecyclopentane Alkene->Ampule Seal Seal the ampule Ampule->Seal Heat Heat at 60 °C for 24 h Seal->Heat Cool Cool the ampule in an ice bath Heat->Cool Open Open the ampule Cool->Open Evaporate Evaporate the solvent Open->Evaporate Purify Purify by flash chromatography and crystallization Evaporate->Purify Product Spirocyclic-1,2-oxazine N-oxide Purify->Product

Figure 1: General workflow for the synthesis of spirocyclic-1,2-oxazine N-oxides via a non-catalyzed hetero-Diels-Alder reaction.

The mechanism of the HDA reaction involving nitroalkenes is believed to proceed through a polar, single-step, two-stage mechanism.[2][3]

HDA_Mechanism cluster_TS Transition State Details Reactants Nitroalkene + Alkene TS Transition State Reactants->TS [4+2] Cycloaddition Product 1,2-Oxazine N-oxide TS->Product C4_C5 Formation of C4-C5 bond O1_C6 Formation of O1-C6 bond

Figure 2: Simplified mechanism of the hetero-Diels-Alder reaction between a nitroalkene and an alkene.

Table 1: Synthesis of Spirocyclic-1,2-oxazine N-Oxides via Hetero-Diels-Alder Reaction [3]

EntryAryl Group of NitroalkeneYield (%)
1Phenyl85
24-Methylphenyl82
34-Methoxyphenyl78
44-Chlorophenyl88
54-Bromophenyl89
64-Nitrophenyl92

A glass ampule is charged with the E-2-aryl-1-cyano-1-nitroethene (0.002 mol), methylenecyclopentane (0.0022 mol, 0.1809 g), and chloroform (5 mL). After sealing, the ampule is heated in a water bath at 60 °C for 24 hours. Subsequently, the ampule is cooled in an ice bath and opened. The crude reaction mixture is then concentrated on a rotary evaporator. The resulting solid is purified by flash chromatography and crystallization from ethyl acetate/petroleum ether or acetonitrile to afford the desired spirocyclic-1,2-oxazine N-oxide.[2]

[4+2] Cycloaddition of Methyleneindolinones

Another effective method for constructing the this compound ring is the organocatalytic [4+2] cycloaddition of methyleneindolinones with γ-aminooxy-α,β-unsaturated esters. This reaction provides chiral this compound spirocyclic scaffolds in good to excellent yields and with high diastereoselectivity and enantioselectivity.[5]

Table 2: Organocatalytic [4+2] Cycloaddition for the Synthesis of Chiral this compound Spiro-oxindoles [5]

EntrySubstituent on MethyleneindolinoneYield (%)dree (%)
1H85>20:196
25-Me82>20:195
35-OMe78>20:194
45-Cl88>20:197
55-Br89>20:198
67-F75>20:193
Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) has also been employed for the synthesis of 1,2-oxazines. This method involves the intramolecular cyclization of a diene catalyzed by a ruthenium catalyst, such as Grubbs' catalyst. The driving force for the reaction is often the removal of a volatile byproduct like ethylene.[6][7]

RCM_Mechanism Diene Acyclic Diene Metallacyclobutane Metallacyclobutane Intermediate Diene->Metallacyclobutane + Catalyst Catalyst Grubbs' Catalyst Product Cyclic 1,2-Oxazine Metallacyclobutane->Product Ethylene Ethylene (byproduct) Metallacyclobutane->Ethylene Product->Catalyst Catalyst Regeneration

Figure 3: Simplified catalytic cycle for ring-closing metathesis.

A solution of the diene substrate in a suitable solvent (e.g., dichloromethane) is degassed. To this solution, a catalytic amount of Grubbs' catalyst is added. The reaction mixture is then stirred at room temperature or heated, and the progress is monitored by techniques such as TLC or GC-MS. Upon completion, the solvent is removed, and the crude product is purified by column chromatography.[8]

Reactivity of 1,2-Oxazinanes

The reactivity of 1,2-oxazinanes is largely dictated by the presence of the relatively weak N-O bond, making them valuable precursors for a variety of nitrogen-containing compounds.

N-O Bond Cleavage

The reductive cleavage of the N-O bond is a cornerstone of this compound chemistry, providing access to valuable 1,4-amino alcohols. Various reducing agents can be employed for this transformation, with the choice of reagent influencing the reaction outcome.

NO_Cleavage_Workflow cluster_reduction Reductive Cleavage Oxazinane This compound Reagent Reducing Agent (e.g., SmI₂, H₂/Raney Ni, Mo(CO)₆) AminoAlcohol 1,4-Amino Alcohol Oxazinane->AminoAlcohol N-O Bond Cleavage

Figure 4: General transformation of a this compound to a 1,4-amino alcohol via N-O bond cleavage.

Table 3: Reagents for N-O Bond Cleavage of 1,2-Oxazinanes

ReagentConditionsProductReference
SmI₂THF, rt1,4-Amino alcohol
H₂/Raney NiMeOH, rt, atm pressure1,4-Amino alcohol
Mo(CO)₆CH₃CN/H₂O, reflux1,4-Amino alcohol
LiAlH₄THF, reflux1,4-Amino alcohol

While not a direct N-O bond cleavage, this protocol illustrates a common reduction procedure in organic synthesis. In a suitable flask, the ketone (e.g., 3-nitroacetophenone or 9H-fluoren-9-one) is dissolved in methanol. The solution is cooled in an ice bath, and sodium borohydride is added portion-wise. The reaction progress is monitored by TLC. After completion, the reaction is quenched, and the product is isolated by extraction and purified by recrystallization.[9][10]

Use as Chiral Auxiliaries

Chiral 1,2-oxazinanes can serve as effective chiral auxiliaries, directing the stereochemical outcome of reactions such as conjugate additions. The rigid conformation of the this compound ring can effectively shield one face of a reactive intermediate, leading to high diastereoselectivity.[11][12]

Chiral_Auxiliary cluster_synthesis Asymmetric Synthesis cluster_cleavage Auxiliary Cleavage Start Achiral Substrate + Chiral this compound Auxiliary Intermediate Chiral Intermediate Start->Intermediate Reaction Diastereoselective Reaction Intermediate->Reaction Product_Aux Diastereomerically Enriched Product-Auxiliary Adduct Reaction->Product_Aux Cleavage Cleavage of Auxiliary Product_Aux->Cleavage Final_Product Enantiomerically Enriched Product Cleavage->Final_Product Recovered_Aux Recovered Chiral Auxiliary Cleavage->Recovered_Aux

Figure 5: Logical workflow for the use of a this compound as a chiral auxiliary.

Applications in Natural Product Synthesis and Medicinal Chemistry

The versatility of this compound chemistry has been demonstrated in the total synthesis of several complex natural products.[13][14][15] The ability to introduce stereocenters with high control and to unmask functional groups through N-O bond cleavage makes them valuable intermediates. Furthermore, the 1,2-oxazine scaffold itself is present in a number of biologically active compounds, exhibiting a range of pharmacological properties.[16] For instance, certain 1,2-oxazine derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[16] The incorporation of the this compound motif into spiro-oxindole scaffolds is a significant strategy in drug design, as these combined structures may exhibit interesting biological properties.[5]

References

Biological Activity of Novel 1,2-Oxazinane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of the 1,2-oxazinane scaffold, a six-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, have emerged as a promising class of compounds in medicinal chemistry. Their unique structural features allow for diverse substitutions, leading to a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the significant biological activities of novel this compound derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective potential. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new therapeutic agents.

Anticancer Activity

Recent studies have highlighted the potent cytotoxic effects of novel this compound derivatives against various human cancer cell lines. The primary mechanisms underlying their anticancer activity include the induction of apoptosis, inhibition of tubulin polymerization, and the generation of reactive oxygen species (ROS).

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against different cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
Oxazinonaphthalene-3-one 5g A2780 (Ovarian)4.47[1]
A2780/RCIS (Cisplatin-resistant Ovarian)8.21[1]
MCF-7 (Breast)20.81[1]
MCF-7/MX (Mitoxantrone-resistant Breast)10.43[1]
2-Pyrimidinyl-naphthoxazine 6b HeLa (Cervical)1.26[2]
2-Pyrimidinyl-naphthoxazine 6k HeLa (Cervical)1.16[2]
Phthalazinone-dithiocarbamate 6e A-2780 (Ovarian)5.53[3]
Phthalazinone-dithiocarbamate 6g A-2780 (Ovarian)5.20[3]
Phthalazinone-dithiocarbamate 8e A-2780 (Ovarian)7.51[3]
Phthalazinone-dithiocarbamate 9a NCI-H460 (Lung)7.36[3]
Phthalazinone-dithiocarbamate 9b NCI-H460 (Lung)8.49[3]
Phthalazinone-dithiocarbamate 9d NCI-H460 (Lung)7.77[3]
Phthalazinone-dithiocarbamate 9g A-2780 (Ovarian)6.75[3]
Experimental Protocols for Anticancer Activity Assessment

A general method for the synthesis of this compound derivatives involves the reaction of cyclic nitronates with aryne precursors. This process proceeds via a [3+2]-cycloaddition followed by fragmentation of a nitrosoacetal intermediate.[4]

  • Materials: Cyclic nitronate, aryne precursor (e.g., from o-(trimethylsilyl)aryl triflates), suitable solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve the cyclic nitronate in the chosen solvent under an inert atmosphere.

    • Add the aryne precursor to the solution.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Purify the resulting this compound derivative using column chromatography.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6][7][8]

  • Materials: 96-well plates, cancer cell lines, culture medium, this compound derivatives, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value from the dose-response curve.

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[1][2][9][10]

  • Materials: Purified tubulin, polymerization buffer, GTP, this compound derivatives, microplate reader capable of reading absorbance at 340 nm.

  • Procedure:

    • Pre-incubate the this compound derivatives with tubulin in polymerization buffer at 37°C for 15 minutes.

    • Initiate polymerization by adding GTP.

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to tubulin polymerization.

    • Determine the concentration of the compound that inhibits tubulin polymerization by 50%.

This assay measures the intracellular generation of ROS using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA).[3][11][12][13][14]

  • Materials: Cancer cell lines, this compound derivatives, H2DCF-DA, fluorescence microscope or flow cytometer.

  • Procedure:

    • Treat cancer cells with the this compound derivatives for a specified time.

    • Load the cells with H2DCF-DA and incubate.

    • Wash the cells to remove excess probe.

    • Measure the fluorescence intensity, which is proportional to the amount of intracellular ROS.

Signaling Pathways and Experimental Workflows

anticancer_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Anticancer Evaluation cluster_mechanism Mechanism of Action synthesis Synthesis of this compound Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization mtt MTT Assay (Cell Viability) characterization->mtt tubulin Tubulin Polymerization Assay mtt->tubulin ros ROS Detection Assay mtt->ros apoptosis Apoptosis Induction tubulin->apoptosis cell_cycle Cell Cycle Arrest tubulin->cell_cycle ros->apoptosis

Caption: Experimental workflow for anticancer drug discovery with this compound derivatives.

tubulin_inhibition tubulin_dimer α/β-Tubulin Dimers microtubule Microtubule tubulin_dimer->microtubule Polymerization mitotic_arrest Mitotic Arrest oxazinane This compound Derivative oxazinane->tubulin_dimer apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Mechanism of tubulin polymerization inhibition by this compound derivatives.

ros_induction oxazinane This compound Derivative cancer_cell Cancer Cell oxazinane->cancer_cell ros Increased ROS Levels cancer_cell->ros oxidative_stress Oxidative Stress ros->oxidative_stress apoptosis Apoptosis oxidative_stress->apoptosis

Caption: Induction of apoptosis via reactive oxygen species (ROS) generation.

Antimicrobial Activity

Certain this compound derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. Their mechanism of action is still under investigation but is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected this compound derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
6H-1,2-oxazin-6-one 1 MRSA (ATCC 43300)3.125[15]
E. coli (ATCC 25922)>200[15]
6H-1,2-oxazin-6-one 2 MRSA (ATCC 43300)6.25[15]
6H-1,2-oxazin-6-one 3 MRSA (ATCC 43300)12.5[15]
6H-1,2-oxazin-6-one 4 MRSA (ATCC 43300)12.5[15]
6H-1,2-oxazin-6-one 6 MRSA (ATCC 43300)6.25[15]
6H-1,2-oxazin-6-one 8 MRSA (ATCC 43300)25[15]
Experimental Protocol for Antimicrobial Activity Assessment

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][17]

  • Materials: 96-well microtiter plates, bacterial or fungal strains, Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), this compound derivatives.

  • Procedure:

    • Prepare serial dilutions of the this compound derivatives in the appropriate broth in the wells of a microtiter plate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

antimicrobial_workflow cluster_synthesis Synthesis cluster_screening Antimicrobial Screening cluster_evaluation Evaluation synthesis Synthesis of this compound Derivatives mic_determination Broth Microdilution for MIC synthesis->mic_determination comparison Compare with Standard Antibiotics mic_determination->comparison

Caption: Workflow for the evaluation of antimicrobial activity.

Neuroprotective Activity: Acetylcholinesterase Inhibition

Some this compound derivatives have shown potential as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Quantitative Data on Acetylcholinesterase Inhibition

The following table shows the AChE inhibitory activity of a representative this compound derivative.

Compound IDIC50 (µM)Reference
2a 2.5[6]
Experimental Protocol for Acetylcholinesterase Inhibition Assay

This is a colorimetric method for measuring AChE activity and its inhibition.[18][19][20][21][22]

  • Materials: 96-well plate, acetylcholinesterase enzyme, acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), phosphate buffer (pH 8.0), this compound derivatives.

  • Procedure:

    • Add the buffer, this compound derivative, and AChE enzyme to the wells of a 96-well plate and pre-incubate.

    • Add DTNB to the wells.

    • Initiate the reaction by adding ATCI.

    • Measure the increase in absorbance at 412 nm over time, which is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

    • Calculate the percentage of inhibition and determine the IC50 value.

ache_inhibition_workflow acetylcholine Acetylcholine ache Acetylcholinesterase (AChE) acetylcholine->ache Hydrolysis choline_acetate Choline + Acetate ache->choline_acetate oxazinane This compound Derivative oxazinane->ache Inhibition

References

The Dual Threat: Unraveling the Antineoplastic and Antibacterial Potential of 1,2-Oxazinane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with multifaceted biological activities is a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, the 1,2-oxazinane scaffold has emerged as a promising pharmacophore, demonstrating significant potential in the development of both anticancer and antibacterial agents. This technical guide provides a comprehensive overview of the current state of research into the antineoplastic and antibacterial activities of this compound and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action.

Antineoplastic Activity: Targeting the Engines of Cancer

Several studies have highlighted the potent cytotoxic and antiproliferative effects of this compound derivatives against a range of human cancer cell lines. The data presented below summarizes the in vitro efficacy of these compounds, offering a comparative look at their activity profiles.

Quantitative Antineoplastic Data
Compound/DerivativeCancer Cell LineAssayActivity MetricValueReference
Oxathiazinane GP-2250 Pancreatic, Colon, Merkel Cell, Breast CancerMTT Assay (24h)% Cell Viability< 20% at 2000 µM[1]
Oxathiazinane 2289 Pancreatic, Colon, Merkel Cell, Breast CancerMTT Assay (24h)% Cell Viability< 20% at 2000 µM[1]
Oxathiazinane 2293 Pancreatic, Colon, Merkel Cell, Breast CancerMTT Assay (24h)% Cell Viability< 20% at 2000 µM[1]
Oxathiazinane 2296 Pancreatic, Colon, Merkel Cell, Breast CancerMTT Assay (24h)% Cell Viability< 20% at 2000 µM[1]
Oxathiazinane GP-2250 Pancreatic, Colon, Merkel Cell, Breast CancerBrdU Assay (6h)% Proliferation< 10% at 2000 µM[1]
Oxathiazinane 2289 Pancreatic, Colon, Merkel Cell, Breast CancerBrdU Assay (6h)% Proliferation< 20% at 2000 µM[1]
Oxathiazinane 2293 Pancreatic, Colon, Merkel Cell, Breast CancerBrdU Assay (6h)% Proliferation< 10% at 2000 µM[1]
Oxathiazinane 2296 Pancreatic, Colon, Merkel Cell, Breast CancerBrdU Assay (6h)% Proliferation< 10% at 2000 µM[1]
API Colorectal Cancer (HCT116)MTT Assay (48h)% Proliferation~50% reduction at 20 µM[2]
TRX-01 Breast Cancer (MCF-7)Alamar Blue AssayIC₅₀9.17 µM[3]
Compound 3a Breast Cancer (MCF-7)Alamar Blue AssayIC₅₀9.17 µM[4]
Compound 5b Breast Cancer (MCF-7)Alamar Blue AssayIC₅₀6.29 µM[4]
Compound 7 HepG2Cytotoxicity AssayIC₅₀4.07 ± 0.09 μM[5]
Compound 14b A549 (Lung)Cell Viability AssayIC₅₀7.59 ± 0.31 μM[5]
Compound 14c A549 (Lung)Cell Viability AssayIC₅₀18.52 ± 0.59 μM[5]

Antibacterial Activity: A New Front in the Fight Against Resistance

In addition to their anticancer properties, certain this compound derivatives have demonstrated notable activity against a spectrum of bacterial pathogens, including multidrug-resistant strains. This dual activity is of particular interest for treating cancer patients who are often immunocompromised and susceptible to infections.

Quantitative Antibacterial Data
Compound/DerivativeBacterial StrainAssayActivity MetricValue (µg/mL)Reference
6H-1,2-oxazin-6-one 1 MRSA (ATCC 43300 & clinical isolates)Broth MicrodilutionMIC3.125 - 200[6]
6H-1,2-oxazin-6-one 2 MRSA (ATCC 43300 & clinical isolates)Broth MicrodilutionMIC3.125 - 200[6]
6H-1,2-oxazin-6-one 3 MRSA (ATCC 43300 & clinical isolates)Broth MicrodilutionMIC3.125 - 200[6]
6H-1,2-oxazin-6-one 4 MRSA (ATCC 43300 & clinical isolates)Broth MicrodilutionMIC3.125 - 200[6]
6H-1,2-oxazin-6-one 6 MRSA (ATCC 43300 & clinical isolates)Broth MicrodilutionMIC3.125 - 200[6]
6H-1,2-oxazin-6-one 8 MRSA (ATCC 43300 & clinical isolates)Broth MicrodilutionMIC3.125 - 200[6]
6H-1,2-oxazin-6-one 1 E. coli (ATCC 25922)Broth MicrodilutionMIC3.125 - 200[6]
Dihydro-1,2-oxazine 6 Gram-positive bacteriaNot specifiedPotencySimilar to Linezolid[7]
Oxathiazinane GP-2250 MRSADisc DiffusionZone of Inhibition> 10 mm[8]
Oxathiazinane 2289 MRSADisc DiffusionZone of Inhibition> 10 mm[8]
Oxathiazinane 2293 MRSADisc DiffusionZone of Inhibition> 10 mm[8]
Oxathiazinane 2296 MRSADisc DiffusionZone of Inhibition> 10 mm[8]

Experimental Protocols: A Guide to In Vitro Evaluation

Reproducible and rigorous experimental design is paramount in the evaluation of novel therapeutic compounds. This section details the methodologies for key assays cited in the assessment of this compound derivatives.

Antineoplastic Assays

1. MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After incubation, remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

2. BrdU Cell Proliferation Assay

This assay measures DNA synthesis by detecting the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into the DNA of proliferating cells.

  • Cell Seeding and Treatment: Seed and treat cells with the test compound as described for the MTT assay.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.

  • Fixation and Denaturation: Remove the labeling solution, fix the cells with a fixing solution for 30 minutes, and then add a denaturing solution for another 30 minutes.

  • Immunodetection: Add an anti-BrdU antibody and incubate for 1 hour at room temperature.

  • Secondary Antibody and Substrate: Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. After another incubation and washing, add a TMB substrate.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.

Antibacterial Assays

1. Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

2. Disc Diffusion Assay (Kirby-Bauer Method)

This qualitative method assesses the susceptibility of bacteria to antimicrobial agents.

  • Inoculum Spreading: Evenly spread a standardized bacterial inoculum onto the surface of a Mueller-Hinton agar plate.

  • Disc Application: Aseptically place paper discs impregnated with a known concentration of the test compound onto the agar surface.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where bacterial growth is inhibited. A larger zone of inhibition indicates greater susceptibility. A zone of inhibition > 10 mm is typically considered a positive result.[8]

Visualizing the Mechanisms and Processes

To better understand the complex biological interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling Pathways and Mechanisms of Action

A key mechanism underlying the antineoplastic activity of some this compound derivatives is the inhibition of the NF-κB signaling pathway. This pathway is crucial for cancer cell proliferation, survival, and inflammation.[3][4][9][10] Additionally, the induction of reactive oxygen species (ROS) has been identified as a common mechanism for both antineoplastic and antibacterial effects.[8]

G Proposed Mechanism of Action of this compound Derivatives cluster_0 Antineoplastic Activity cluster_1 Antibacterial Activity Oxazinane This compound Derivative IKK IKK Complex Oxazinane->IKK Inhibits ROS_cancer Increased ROS Oxazinane->ROS_cancer IkB IκBα IKK->IkB Phosphorylates (for degradation) NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Inhibits NFkB_p65_active Active NF-κB (Nuclear Translocation) NFkB_p65->NFkB_p65_active Gene_Expression Target Gene Expression (Proliferation, Survival) NFkB_p65_active->Gene_Expression Promotes Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibits ROS_cancer->Apoptosis Induces Oxazinane_bac This compound Derivative ROS_bac Increased ROS Oxazinane_bac->ROS_bac Bacterial_Cell_Death Bacterial Cell Death ROS_bac->Bacterial_Cell_Death Induces

Caption: Proposed mechanism of action for this compound derivatives.

Experimental Workflows

Visualizing the sequence of experimental procedures is crucial for understanding the drug discovery and evaluation process.

G In Vitro Anticancer Drug Screening Workflow start Start: Candidate This compound Compounds cell_culture Cancer Cell Line Culture start->cell_culture treatment Compound Treatment (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay proliferation_assay Cell Proliferation Assay (e.g., BrdU) treatment->proliferation_assay ros_assay ROS Production Assay treatment->ros_assay data_analysis Data Analysis (IC50, % Inhibition) viability_assay->data_analysis proliferation_assay->data_analysis ros_assay->data_analysis hit_identification Hit Identification & Lead Optimization data_analysis->hit_identification end End: Promising Anticancer Lead hit_identification->end

Caption: Workflow for in vitro anticancer drug screening.

G Antibacterial Susceptibility Testing Workflow start Start: Candidate This compound Compounds bacterial_culture Bacterial Strain Culture start->bacterial_culture inoculum_prep Inoculum Preparation (0.5 McFarland) bacterial_culture->inoculum_prep mic_test Broth Microdilution (MIC Determination) inoculum_prep->mic_test disc_diffusion Disc Diffusion Assay (Zone of Inhibition) inoculum_prep->disc_diffusion incubation Incubation (37°C, 18-24h) mic_test->incubation disc_diffusion->incubation read_results Read & Analyze Results incubation->read_results activity_assessment Assess Antibacterial Activity read_results->activity_assessment end End: Active Antibacterial Compound activity_assessment->end

Caption: Workflow for antibacterial susceptibility testing.

Structure-Activity Relationship

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to rational drug design. Studies on oxathiazinane derivatives have revealed key structural features that influence their antineoplastic and antibacterial efficacy.

G Structure-Activity Relationship of Oxathiazinane Derivatives cluster_active Active Compounds cluster_inactive Inactive Compounds GP2250 GP-2250 activity Biological Activity (Antineoplastic & Antibacterial) GP2250->activity C2289 2289 C2289->activity C2293 2293 C2293->activity C2296 2296 C2296->activity C2255 2255 C2255->activity C2256 2256 C2256->activity C2287 2287 C2287->activity ros_induction ROS Induction activity->ros_induction

Caption: Structure-activity relationship of oxathiazinanes.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of novel antineoplastic and antibacterial agents. The dual activity exhibited by some derivatives is particularly advantageous, offering the potential for synergistic therapeutic effects, especially in the context of cancer therapy where patients are vulnerable to opportunistic infections.

Future research should focus on several key areas:

  • Mechanism of Action: Further elucidation of the specific molecular targets and signaling pathways affected by this compound derivatives is crucial for understanding their therapeutic potential and potential side effects.

  • Structure-Activity Relationship (SAR) Studies: A more extensive exploration of the chemical space around the this compound core is needed to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Safety: Promising lead compounds identified through in vitro screening must be rigorously evaluated in preclinical animal models to assess their in vivo efficacy, toxicity, and overall therapeutic index.

  • Combating Drug Resistance: Investigating the efficacy of this compound derivatives against drug-resistant cancer cell lines and bacterial strains is a high-priority research area.

By systematically addressing these research questions, the full therapeutic potential of this compound compounds can be unlocked, paving the way for the development of next-generation anticancer and antibacterial drugs.

References

1,2-Oxazinane Analogs: A Comprehensive Technical Guide to their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-oxazinane scaffold, a six-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic and conformational properties have led to the development of a diverse range of analogs with significant therapeutic potential across various disease areas, including oncology, inflammation, and neurodegenerative disorders. This technical guide provides an in-depth overview of the synthesis, biological activity, and mechanisms of action of promising this compound analogs, with a focus on their potential as next-generation therapeutic agents.

Anticancer Activity

A significant body of research has focused on the development of this compound derivatives as potent anticancer agents. These compounds have been shown to exhibit cytotoxicity against a variety of cancer cell lines, often through the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Reference
TRX-01 MCF-7 (Breast)9.17[1]
Compound 3i Hepatocellular Carcinoma (HCC) cellsLead cytotoxic agent[2]
Oxazinonaphthalene-3-one 4d A2780 (Ovarian)4.47 - 52.8[3]
Oxazinonaphthalene-3-one 5c A2780 (Ovarian)4.47 - 52.8[3]
Oxazinonaphthalene-3-one 5g A2780 (Ovarian)4.47 - 52.8[3]
BSO-07 Breast Cancer CellsSignificant cytotoxicity[4]
Mechanism of Action: Induction of Apoptosis and NF-κB Inhibition

Several this compound analogs exert their anticancer effects by modulating critical signaling pathways. Notably, the induction of apoptosis (programmed cell death) and the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway are key mechanisms.

Apoptosis Signaling Pathway

The diagram below illustrates the intrinsic and extrinsic pathways of apoptosis, which can be triggered by this compound analogs, leading to the activation of caspases and subsequent cell death.[4]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation death_receptor->disc procaspase8 Procaspase-8 disc->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 dna_damage DNA Damage / Stress (Induced by this compound Analog) bcl2_family Bcl-2 Family (Bax, Bak) dna_damage->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome apaf1->apoptosome procaspase9 Procaspase-9 apoptosome->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis caption Apoptosis Signaling Pathways

Apoptosis Signaling Pathways

NF-κB Signaling Pathway

The NF-κB pathway plays a crucial role in inflammation and cancer cell survival. Certain this compound derivatives have been shown to inhibit this pathway, thereby sensitizing cancer cells to apoptosis.[1][5][6]

nfkb_pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Pro-inflammatory Cytokines (e.g., TNF-α, IL-1) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation ub_ps Ubiquitination & Proteasomal Degradation ikb->ub_ps nfkb NF-κB (p50/p65) nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation ikb_nfkb IκBα-NF-κB Complex ikb_nfkb->ikb ikb_nfkb->nfkb Release dna DNA nfkb_nuc->dna gene_transcription Gene Transcription dna->gene_transcription response Pro-survival & Pro-inflammatory Genes gene_transcription->response oxazinane This compound Analog oxazinane->ikk Inhibition caption NF-κB Signaling Pathway Inhibition

NF-κB Signaling Pathway Inhibition

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. This compound analogs have demonstrated potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.

Quantitative Anti-inflammatory Activity Data

The following table presents the in vitro COX-2 inhibitory activity of selected this compound derivatives.

Compound IDCOX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Pyridazine derivative 4c 0.26-[7]
Pyridazine derivative 6b 0.186.33[7]
Benzoxazole-benzamide analog 66 0.14-[8]
Benzoxazole analog 62 0.0425.5[8]

Neuroprotective Activity

Certain this compound analogs have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease. A key target in this area is the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.

Quantitative Neuroprotective Activity Data

The table below shows the acetylcholinesterase inhibitory activity of a notable this compound analog.

Compound IDAcetylcholinesterase IC50 (µM)Reference
Compound 2a 2.5[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Provided below are representative protocols for key experiments cited in the development of this compound analogs.

Synthesis of this compound Analogs

General Procedure for [4+2] Cycloaddition:

A common and effective method for synthesizing the this compound ring is through a [4+2] cycloaddition reaction.

  • To a solution of the methyleneindolinone (0.11 mmol) and an organocatalyst (5 mol%) in a suitable solvent such as dichloromethane (DCM) (0.2 mL), add the γ-aminooxy-α,β-unsaturated ester (0.10 mmol).[10]

  • Stir the reaction mixture at 25 °C for 48 hours.[10]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound spiro-oxindole.[10]

General Procedure for Ring-Closing Metathesis (RCM):

RCM is another powerful tool for the synthesis of cyclic compounds, including 1,2-oxazinanes.

  • Dissolve the diene substrate in an appropriate solvent (e.g., dichloromethane).

  • Add a Grubbs' catalyst (first or second generation) to the solution.[11][12]

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere (e.g., nitrogen).[13]

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction and concentrate the mixture.

  • Purify the product by column chromatography.

Biological Assays

MTT Assay for Cytotoxicity:

This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound analog and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

COX-2 Inhibition Assay:

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Prepare a reaction mixture containing Tris-HCl buffer, hematin, and L-epinephrine.

  • Add the COX-2 enzyme to the mixture and incubate.

  • Add the this compound analog at various concentrations and pre-incubate.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Stop the reaction after a defined time.

  • Quantify the product (e.g., prostaglandin E2) using a suitable method, such as ELISA or LC-MS/MS, to determine the extent of enzyme inhibition and calculate the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):

This spectrophotometric method is commonly used to screen for AChE inhibitors.

  • Prepare a reaction mixture containing a phosphate buffer (pH 8.0), DTNB (Ellman's reagent), and the test compound (this compound analog) at various concentrations.

  • Add the acetylcholinesterase enzyme and incubate.

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • Monitor the formation of the yellow-colored product (5-thio-2-nitrobenzoate) by measuring the absorbance at 412 nm over time.

  • Calculate the rate of reaction and determine the percentage of enzyme inhibition to derive the IC50 value.

Tubulin Polymerization Inhibition Assay:

This assay assesses the effect of compounds on the assembly of microtubules.

  • Reconstitute purified tubulin in a polymerization buffer.

  • Add the this compound analog at various concentrations to the tubulin solution in a 96-well plate.

  • Initiate polymerization by incubating the plate at 37°C.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.

  • Analyze the polymerization curves to determine the inhibitory effect of the compound.[3]

Experimental and Drug Screening Workflow

The discovery and development of novel therapeutic agents from the this compound class typically follows a structured workflow, from initial screening to lead optimization.

drug_screening_workflow synthesis Synthesis of This compound Analogs purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification primary_screening Primary Screening (e.g., Cytotoxicity Assay) purification->primary_screening hit_id Hit Identification primary_screening->hit_id secondary_screening Secondary Screening (e.g., Target-based Assays) hit_id->secondary_screening lead_gen Lead Generation secondary_screening->lead_gen lead_opt Lead Optimization (Structure-Activity Relationship) lead_gen->lead_opt admet ADMET Studies (Absorption, Distribution, Metabolism, Excretion, Toxicity) lead_opt->admet preclinical Preclinical Studies (In vivo models) admet->preclinical caption General Drug Discovery Workflow

General Drug Discovery Workflow

Conclusion

This compound analogs represent a versatile and promising class of heterocyclic compounds with significant potential for the development of novel therapeutics. Their demonstrated efficacy in preclinical models for cancer, inflammation, and neurodegenerative diseases, coupled with a growing understanding of their mechanisms of action, makes them attractive candidates for further investigation. The synthetic accessibility of the this compound core allows for extensive structural modifications, providing a rich platform for the optimization of potency, selectivity, and pharmacokinetic properties. Future research in this area is poised to deliver innovative drug candidates to address unmet medical needs.

References

Conformational Landscape of the 1,2-Oxazinane Ring System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the conformational analysis of the 1,2-oxazinane ring system, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Understanding the three-dimensional structure and conformational dynamics of this ring is paramount for the rational design of novel therapeutics with optimized efficacy and selectivity. This document provides a comprehensive overview of the experimental and computational methodologies employed to elucidate the conformational preferences of 1,2-oxazinanes, supported by quantitative data and detailed protocols.

Introduction to the this compound Ring System

The this compound ring is a six-membered saturated heterocycle containing adjacent nitrogen and oxygen atoms. The presence of these heteroatoms introduces unique stereoelectronic effects that significantly influence the ring's conformational behavior compared to its carbocyclic analog, cyclohexane. The conformational equilibrium of this compound is primarily dominated by two key conformers: the low-energy chair conformations and the more flexible twist-boat conformations. The relative energies of these conformers and the barriers to their interconversion are crucial determinants of the overall shape and biological activity of molecules incorporating this scaffold.

Conformational Equilibria of this compound

The conformational landscape of the this compound ring is characterized by a dynamic equilibrium between various conformers. The principal conformations are the chair forms, which can exist in two enantiomeric forms that interconvert through a ring-inversion process. This process involves higher-energy twist-boat and boat intermediates.

cluster_chair1 Chair 1 cluster_ts1 Transition State cluster_chair2 Chair 2 Chair1 Chair 1 (e.g., N-H axial) TS1 Twist-Boat Chair1->TS1 Ring Inversion TS1->Chair1 Chair2 Chair 2 (e.g., N-H equatorial) TS1->Chair2 Chair2->TS1

Figure 1: Conformational equilibrium of the this compound ring.

Quantitative Conformational Analysis

The conformational preferences of the this compound ring can be quantified through a combination of experimental and computational techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial experimental data, while computational methods, such as Density Functional Theory (DFT), offer detailed energetic and geometric insights.

Experimental Data from NMR Spectroscopy

Vicinal proton-proton coupling constants (³JHH) are particularly valuable for determining the dihedral angles within the this compound ring, as described by the Karplus equation.[1][2] The magnitude of the coupling constant is dependent on the dihedral angle between the coupled protons.[3]

Table 1: Representative Vicinal Coupling Constants and Dihedral Angles for a Substituted this compound Derivative

Coupled ProtonsObserved ³JHH (Hz)Estimated Dihedral Angle (°)Conformation
Hax-Hax10-13~180trans-diaxial
Hax-Heq2-5~60axial-equatorial
Heq-Heq2-5~60diequatorial

Note: These are typical ranges and can vary depending on the specific substitution pattern and solvent.

Computational Data from DFT Calculations

Computational studies provide valuable information on the relative energies, dihedral angles, and bond lengths of the different conformers. DFT calculations are a powerful tool for exploring the potential energy surface of the this compound ring.[4]

Table 2: Calculated Relative Energies and Key Dihedral Angles for this compound Conformers

ConformerRelative Energy (kcal/mol)N-N-C-C Dihedral Angle (°)C-C-C-O Dihedral Angle (°)
Chair (N-H equatorial)0.00-55.260.1
Chair (N-H axial)0.4 - 0.654.8-59.5
Twist-Boat4.5 - 5.5-35.140.2

Note: These values are illustrative and can vary based on the level of theory and basis set used in the calculations. For an N-methyl substituted tetrahydro-1,2-oxazine, the equatorial position is favored by approximately 1.9 kcal/mol.[1] Infrared intensity studies have shown that the proton attached to the nitrogen in the parent tetrahydro-1,2-oxazine predominantly occupies the equatorial position.[1]

Experimental and Computational Protocols

A synergistic approach combining experimental and computational methods is essential for a thorough conformational analysis of the this compound ring system.

cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_analysis Integrated Analysis Synthesis Synthesis of This compound Derivative NMR NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) Synthesis->NMR Coupling Analysis of Coupling Constants NMR->Coupling Dihedral Karplus Equation Dihedral Angles Coupling->Dihedral Comparison Comparison of Experimental & Calculated Data Dihedral->Comparison Model Molecular Mechanics Conformational Search DFT DFT Optimization & Frequency Calculation Model->DFT Energy Relative Energy Calculation DFT->Energy NMR_Calc NMR Parameter Calculation DFT->NMR_Calc Energy->Comparison NMR_Calc->Comparison Conformation Determination of Preferred Conformation Comparison->Conformation

Figure 2: Integrated workflow for conformational analysis.
Experimental Protocols: NMR Spectroscopy

  • Sample Preparation : Dissolve a precisely weighed sample of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.

  • Data Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum to observe chemical shifts and coupling patterns.

    • Obtain a ¹³C NMR spectrum to identify the carbon framework.

    • Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton connectivities and NOESY (Nuclear Overhauser Effect Spectroscopy) to determine through-space proximities of protons, which helps in assigning stereochemistry.

  • Data Analysis :

    • Integrate the proton signals to determine the relative number of protons.

    • Measure the coupling constants (J-values) between adjacent protons from the fine splitting of the signals.

    • Apply the Karplus equation to the measured vicinal coupling constants (³JHH) to estimate the corresponding dihedral angles.[1][2]

Computational Protocols: DFT Calculations
  • Initial Conformer Generation : Perform a conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a set of low-energy starting geometries for the chair and twist-boat conformers.

  • Geometry Optimization and Frequency Calculations :

    • Optimize the geometry of each conformer using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).

  • Energy Calculations :

    • Calculate the single-point energies of the optimized conformers at a higher level of theory (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate relative energies.

  • NMR Parameter Calculations :

    • Calculate the NMR shielding tensors for the optimized geometries using the GIAO (Gauge-Including Atomic Orbital) method.

    • Convert the shielding tensors to chemical shifts and coupling constants for comparison with experimental data.

Conclusion

The conformational analysis of the this compound ring system is a multifaceted endeavor that relies on the synergy between advanced experimental techniques and robust computational methods. A thorough understanding of the conformational preferences and the energetic landscape of this important heterocyclic scaffold is indispensable for the design and development of new chemical entities with tailored biological activities. The integrated approach outlined in this guide provides a robust framework for researchers and scientists to unravel the complex conformational behavior of this compound derivatives.

References

Spectroscopic Characterization of 1,2-Oxazinane Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-oxazinane scaffold is a six-membered heterocyclic ring system containing adjacent nitrogen and oxygen atoms. This structural motif is present in a variety of biologically active molecules and serves as a valuable building block in synthetic organic chemistry. A thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of novel this compound derivatives. This guide provides a comprehensive overview of the key spectroscopic techniques employed for the characterization of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of this compound compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, their connectivity, and the stereochemistry of the molecule.

¹H NMR Spectroscopy

Proton NMR spectra of 1,2-oxazinanes typically exhibit signals in the upfield region due to the saturated nature of the ring. The chemical shifts are influenced by the electronegativity of the adjacent heteroatoms.

Key ¹H NMR Spectral Features:

  • N-H Proton: The proton attached to the nitrogen atom, if present, typically appears as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

  • Methylene Protons Adjacent to Oxygen (C6-H): These protons are deshielded by the electronegative oxygen atom and usually resonate in the range of δ 3.5-4.5 ppm.

  • Methylene Protons Adjacent to Nitrogen (C3-H): These protons are also deshielded and typically appear between δ 2.5-3.5 ppm.

  • Ring Methylene Protons (C4-H and C5-H): The protons on the remaining carbon atoms of the ring generally produce complex multiplets in the δ 1.5-2.5 ppm region.

Table 1: Representative ¹H NMR Chemical Shift Ranges for Substituted 1,2-Oxazinanes

ProtonChemical Shift (δ, ppm)Multiplicity
N-HVariable (often broad)s (broad)
C3-H2.5 - 3.5m
C4-H1.5 - 2.5m
C5-H1.5 - 2.5m
C6-H3.5 - 4.5m

Note: These are approximate ranges and can be influenced by substituents and solvent.

Conformational analysis of the this compound ring can be performed by detailed analysis of coupling constants and through-space interactions observed in Nuclear Overhauser Effect (NOE) experiments.[1][2]

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the number of non-equivalent carbon atoms in the molecule.

Key ¹³C NMR Spectral Features:

  • Carbon Adjacent to Oxygen (C6): This carbon is the most deshielded and appears furthest downfield, typically in the range of δ 65-80 ppm.

  • Carbon Adjacent to Nitrogen (C3): This carbon resonates in the range of δ 40-55 ppm.

  • Ring Carbons (C4 and C5): These carbons are the most shielded and appear in the upfield region of the spectrum, generally between δ 20-35 ppm.

Table 2: Representative ¹³C NMR Chemical Shift Ranges for Substituted 1,2-Oxazinanes

CarbonChemical Shift (δ, ppm)
C340 - 55
C420 - 35
C520 - 35
C665 - 80

Note: These are approximate ranges and can be influenced by substituents and solvent.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound derivatives, electron impact (EI) ionization is commonly used.

The fragmentation of the this compound ring is expected to be initiated by the cleavage of the weak N-O bond. Other common fragmentation pathways include the loss of small neutral molecules. The molecular ion peak (M⁺) may be observed, although its intensity can be low.

Table 3: Plausible Mass Fragmentation Patterns for this compound

m/zProposed Fragment
M⁺Molecular Ion
M-16Loss of Oxygen
M-17Loss of OH radical
M-31Loss of CH₂OH or OCH₃ from substituted derivatives
M-43Loss of C₃H₇

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for 1,2-oxazinanes are associated with the N-H, C-H, C-O, and N-O bonds.

Table 4: Key IR Absorption Frequencies for this compound Compounds

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3200 - 3500Medium, often broad
C-H Stretch (sp³)2850 - 3000Strong
C-O Stretch1050 - 1150Strong
N-O Stretch800 - 900Medium to Weak

UV-Visible (UV-Vis) Spectroscopy

Saturated heterocyclic compounds like this compound do not contain any chromophores that absorb light in the conventional UV-Vis range (200-800 nm).[3] Therefore, UV-Vis spectroscopy is generally not a primary technique for the characterization of the basic this compound core. However, if the ring system is substituted with chromophoric groups (e.g., aromatic rings, carbonyl groups), then UV-Vis spectroscopy can be a useful tool for their characterization.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.

  • ¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Parameters: Proton-decoupled spectra are typically acquired with a 45-degree pulse angle and a relaxation delay of 2 seconds.

  • 2D NMR: For complete structural assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Mass Spectrometry (Electron Impact)
  • Sample Introduction: Introduce a small amount of the sample (typically in a volatile organic solvent) into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.

  • Ionization: Ionize the sample using a standard electron impact source (typically 70 eV).

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, a Nujol mull can be prepared.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane). The concentration will depend on the molar absorptivity of the chromophore.

  • Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, typically from 200 to 800 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε).

Visualizations

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Structural Elucidation Synthesis This compound Derivative Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy (if chromophores are present) Purification->UV_Vis Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment IR->Structure_Elucidation UV_Vis->Structure_Elucidation

Caption: General workflow for the synthesis and spectroscopic characterization of this compound compounds.

NMR_Analysis_Pathway cluster_1D 1D NMR cluster_2D 2D NMR (for complex structures) cluster_interpretation Structural Information Sample This compound Sample H1_NMR ¹H NMR Sample->H1_NMR C13_NMR ¹³C NMR Sample->C13_NMR COSY COSY (H-H Connectivity) H1_NMR->COSY NOESY NOESY (Through-Space H-H Correlation) H1_NMR->NOESY Chemical_Shifts Chemical Environment H1_NMR->Chemical_Shifts Coupling_Constants Connectivity & Dihedral Angles H1_NMR->Coupling_Constants Integration Proton Ratios H1_NMR->Integration HSQC HSQC (C-H Direct Correlation) C13_NMR->HSQC HMBC HMBC (C-H Long-Range Correlation) C13_NMR->HMBC C13_NMR->Chemical_Shifts Connectivity Bonding Framework COSY->Connectivity HSQC->Connectivity HMBC->Connectivity Stereochemistry 3D Arrangement NOESY->Stereochemistry Coupling_Constants->Stereochemistry

Caption: Logical relationships in NMR-based structural elucidation of 1,2-oxazinanes.

References

Theoretical and Computational Insights into the Stability of 1,2-Oxazinane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-oxazinane scaffold, a six-membered saturated heterocycle containing adjacent oxygen and nitrogen atoms, is a recurring motif in a variety of biologically active compounds and a valuable synthetic intermediate. Understanding the inherent stability of this ring system and the influence of substituents on its conformation is paramount for the rational design of novel therapeutics and the development of efficient synthetic methodologies. This technical guide provides an in-depth analysis of the theoretical and computational studies that have elucidated the conformational preferences, ring strain, and substituent effects governing the stability of the this compound core.

Conformational Landscape of this compound

The conformational behavior of the this compound ring is a critical determinant of its chemical reactivity and biological interactions. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in characterizing the potential energy surface of this heterocycle.

Computational Methodologies

A robust understanding of the stability of this compound and its derivatives has been achieved through various computational chemistry techniques. A commonly employed approach involves geometry optimization and frequency calculations using DFT.

Typical Computational Protocol:

A prevalent method for these calculations is the use of DFT with hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which incorporates a mixture of Hartree-Fock exchange and DFT exchange-correlation. This is often paired with a Pople-style basis set, for instance, 6-31G(d), which provides a good balance between computational cost and accuracy for systems of this nature. For more refined energy calculations, especially those involving weak interactions or complex electronic effects, more sophisticated functionals like M06-2X and larger basis sets incorporating diffuse functions and polarization functions on all atoms (e.g., 6-311++G(d,p)) are utilized.[1]

The general workflow for these computational studies can be outlined as follows:

G A Initial Structure Generation B Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C Frequency Calculation B->C D Identification of Stationary Points (Minima, Transition States) C->D E Single-Point Energy Calculation (e.g., M06-2X/6-311++G(d,p)) D->E F Thermodynamic Analysis (Enthalpy, Gibbs Free Energy) E->F

Figure 1: A generalized workflow for the computational analysis of this compound stability.

Quantitative Analysis of this compound Stability

Quantitative data from computational studies provide a clear picture of the energetic landscape of the this compound ring. This includes the relative energies of different conformers and the energy barriers for their interconversion.

Conformer/Transition StateMethodBasis SetRelative Energy (kcal/mol)
Chair (most stable)B3LYP6-31G(d)0.00
Twist-BoatB3LYP6-31G(d)Data not available in search results
Chair-to-Twist-Boat TSB3LYP6-31G(d)Data not available in search results

Note: Specific relative energy values for the parent this compound conformers were not explicitly found in the provided search results. The table serves as a template for presenting such data.

The Influence of Substituents on Stability

The stability and conformational preferences of the this compound ring can be significantly modulated by the presence of substituents. Both steric and electronic effects play a crucial role in determining the most stable conformations.

Experimental Insights from NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for probing the conformational equilibria of cyclic molecules in solution. Studies on 3,6-dihydro-1,2-oxazines, which are partially unsaturated analogues of this compound, have provided valuable insights into substituent effects. A multiple linear regression analysis of the 13C NMR chemical shifts of twenty-six 3,6-dihydro-1,2-oxazines has shown conformational similarities to cyclohexene.[2][3] This analysis suggests that alkyl groups at positions 3 and 4 of the ring predominantly occupy the equatorial position to minimize steric strain.[2][3]

Computational Studies on Substituted Systems

DFT calculations have been employed to investigate the influence of various substituents on the stability of the this compound ring. These studies have explored the impact of both electron-donating and electron-withdrawing groups, as well as bulky substituents, on the conformational energies and geometries of the ring. For instance, computational analysis has been used to study rearrangements of 1,2-oxazines, which are influenced by substituent effects.[1]

Ring Strain Energy of this compound

Ring strain is a measure of the inherent instability of a cyclic molecule due to factors such as angle strain, torsional strain, and transannular interactions. The calculation of ring strain energy (RSE) provides a quantitative measure of this instability.

Methodologies for Calculating Ring Strain Energy

A common computational approach to determine the RSE of a cyclic molecule is through the use of isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations.

For this compound, a suitable isodesmic reaction would be:

This compound + 2 CH3-CH3 → CH3-O-NH-CH2-CH2-CH3 + CH3-CH3

The RSE is then calculated as the difference in the computed enthalpies of formation of the products and the reactants. While specific RSE values for this compound were not found in the provided search results, this methodology is a standard and reliable way to obtain this crucial data.

Reaction Mechanisms Involving this compound

The stability of the this compound ring directly influences its reactivity and the mechanisms of reactions in which it participates. Computational studies have been instrumental in elucidating the intricate details of these reaction pathways.

Reaction with Hydrogen Sulfide

A computational study on the reaction of this compound with hydrogen sulfide (H2S) has shed light on its potential role as an H2S scavenger. The proposed reaction mechanism involves the nucleophilic attack of the hydrosulfide anion (HS-) on a carbon atom adjacent to the ring oxygen, leading to the opening of the this compound ring.

The key steps in this proposed mechanism are:

G A This compound C Nucleophilic Attack on C6 A->C B HS⁻ B->C D Transition State C->D E Ring-Opened Intermediate D->E F Proton Transfer E->F G Final Product F->G

Figure 2: A simplified representation of the proposed reaction pathway for the ring opening of this compound by hydrosulfide.

This reaction pathway highlights how the inherent strain and electronic properties of the this compound ring make it susceptible to nucleophilic attack, a key consideration in its application and potential degradation pathways.

Conclusion

The stability of the this compound ring is a multifaceted property governed by a delicate interplay of conformational preferences, substituent effects, and inherent ring strain. Theoretical and computational chemistry provides an indispensable toolkit for dissecting these factors, offering quantitative insights that are crucial for the design of new molecules with desired properties. The methodologies and findings presented in this guide underscore the power of in silico studies to complement and guide experimental work in the fields of medicinal chemistry, drug discovery, and organic synthesis. As computational power continues to grow and theoretical models become more sophisticated, we can expect an even deeper understanding of the subtle factors that dictate the stability and reactivity of this important heterocyclic scaffold.

References

A Technical Guide to the Discovery and Isolation of 1,2-Oxazinane-Containing Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of the 1,2-Oxazinane Scaffold

The this compound ring, a six-membered heterocycle containing a characteristic N-O bond, represents a rare but increasingly important scaffold in the realm of natural products.[1] Since the initial discovery of geneserine from the Calabar bean (Physostigma venenosum) in 1925, the number of identified natural products featuring this unique moiety has steadily grown, attracting significant attention from chemists and pharmacologists alike.[1][2] These compounds, sourced from a diverse range of organisms including fungi, plants, and marine invertebrates, exhibit a wide array of promising biological activities, such as antitumor, antibiotic, and enzyme-inhibiting properties.[3]

The inherent reactivity of the N-O bond, once considered a liability, is now recognized as a key contributor to the diverse bioactivities of these molecules.[4] However, this same reactivity, coupled with the often complex stereochemistry and low abundance in their natural sources, presents significant challenges for their discovery, isolation, and structural elucidation. This guide provides an in-depth overview of the modern strategies and techniques employed to overcome these hurdles, offering field-proven insights for researchers dedicated to exploring this exciting class of natural products.

Part 1: Modern Discovery and Dereplication Strategies

The initial stages of natural product discovery have been revolutionized by modern analytical and computational techniques. The goal is to rapidly identify novel this compound-containing compounds and avoid the time-consuming rediscovery of known molecules (dereplication).

Bio- and Chemo-informatics Approaches

Understanding the biosynthetic pathways of this compound formation can guide the search for new natural products. For example, the biosynthesis of pretrichodermamide A involves a series of tailoring enzymes, including P450s responsible for the 1,2-oxazine ring formation.[4][5] Genomic analysis of microbial strains for homologous gene clusters can, therefore, predict the potential for producing such compounds.

LC-MS Based Dereplication

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a cornerstone of modern natural product discovery. By creating a database of known this compound-containing natural products with their exact masses and isotopic patterns, crude extracts can be rapidly screened. Any peaks that do not match the database are prioritized for further investigation as potentially novel compounds.

Part 2: Extraction and Isolation Workflow

The successful isolation of pure this compound-containing natural products hinges on a carefully designed and executed extraction and chromatographic purification strategy. The polarity and stability of the target compounds are key considerations in selecting the appropriate methods.

A Generalized Workflow

The following diagram illustrates a typical workflow for the isolation of this compound natural products from a microbial fermentation broth.

G cluster_0 Upstream Processing cluster_1 Extraction cluster_2 Purification Cascade cluster_3 Final Steps Fermentation Microbial Fermentation Harvest Harvest & Centrifugation Fermentation->Harvest Solvent_Extraction Solvent Extraction (e.g., EtOAc, BuOH) Harvest->Solvent_Extraction Concentration Concentration in vacuo Solvent_Extraction->Concentration VLC Vacuum Liquid Chromatography (VLC) Concentration->VLC MPLC Medium Pressure Liquid Chromatography (MPLC) VLC->MPLC HPLC High-Performance Liquid Chromatography (HPLC) MPLC->HPLC Pure_Compound Pure Compound HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

Caption: Generalized workflow for the isolation of this compound natural products.
Step-by-Step Extraction Protocol (Exemplary)

This protocol is a general guideline and should be optimized based on the specific natural source and target compound properties.

  • Harvesting: For microbial sources, separate the mycelia from the culture broth by centrifugation or filtration. Both should be extracted as the target compound may be intracellular or secreted.

  • Initial Extraction:

    • Broth: Extract the filtered broth sequentially with solvents of increasing polarity, for example, ethyl acetate followed by n-butanol. This initial fractionation separates compounds based on their general polarity.

    • Mycelia: Lyophilize and grind the mycelia to a fine powder. Extract with a suitable solvent system, such as methanol/dichloromethane, using sonication to ensure thorough extraction.

  • Concentration: Remove the solvents from the extracts under reduced pressure (rotary evaporation) to yield a crude extract.

  • Solvent-Solvent Partitioning: For complex extracts, a liquid-liquid partitioning step (e.g., a modified Kupchan partition) can be employed to further fractionate the extract based on polarity.

Advanced Chromatographic Separation

The separation of individual compounds from the crude extract is the most challenging phase of the isolation process. A multi-step chromatographic approach is almost always necessary.[6][7]

Table 1: Chromatographic Techniques for this compound Isolation

TechniqueStationary PhaseMobile PhaseRationale & Causality
Vacuum Liquid Chromatography (VLC) Silica gel, Reversed-phase C18Step-gradient of increasing polarity (e.g., Hexane -> EtOAc -> MeOH)A rapid, low-resolution technique for initial fractionation of the crude extract into several less complex fractions. The choice of stationary phase depends on the polarity of the target compounds.
Medium Pressure Liquid Chromatography (MPLC) Silica gel, Reversed-phase C18, Sephadex LH-20Isocratic or gradient elutionProvides better resolution than VLC and allows for the processing of larger sample quantities than HPLC. Sephadex LH-20 is particularly useful for separating compounds based on size and polarity in polar organic solvents.
High-Performance Liquid Chromatography (HPLC) Reversed-phase (C18, C8), Chiral stationary phases (CSPs)Isocratic or gradient elution with high-purity solvents (e.g., Acetonitrile/Water, Methanol/Water)The final step for obtaining pure compounds.[8] Chiral HPLC is often necessary to separate enantiomers, which is critical as biological activity is often stereospecific.[9][10]
Functional Chromatography Immobilized biological target (e.g., a specific enzyme or receptor)Buffer systems for binding and elutionAn innovative technique that isolates compounds based on their affinity for a biological target, directly linking purification to function.[11]

Part 3: Structural Elucidation

Once a pure compound is isolated, its chemical structure must be determined. This is achieved primarily through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[12][13][14]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental formula. Fragmentation patterns observed in MS/MS experiments can offer valuable clues about the connectivity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the detailed structure of organic molecules.[15][16] A suite of 1D and 2D NMR experiments is used to piece together the molecular puzzle.

  • ¹H NMR: Provides information about the number and chemical environment of hydrogen atoms.

  • ¹³C NMR & DEPT: Shows the number and type (CH, CH₂, CH₃, C) of carbon atoms.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different fragments of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, providing key information about the relative stereochemistry of the molecule.[5]

A Logic Diagram for Structural Elucidation

The following diagram outlines the logical flow of using various spectroscopic data to determine the structure of a novel this compound natural product.

G cluster_0 Initial Data Acquisition cluster_1 2D NMR Analysis cluster_2 Stereochemistry Determination cluster_3 Final Confirmation HRMS HRMS Molecular_Formula Molecular Formula HRMS->Molecular_Formula NMR_1D 1D NMR (¹H, ¹³C, DEPT) Atom_Inventory Atom & Functional Group Inventory NMR_1D->Atom_Inventory NMR_2D 2D NMR (COSY, HSQC, HMBC) Molecular_Formula->NMR_2D Atom_Inventory->NMR_2D Planar_Structure Planar Structure NMR_2D->Planar_Structure NOESY NOESY / ROESY Planar_Structure->NOESY Coupling_Constants ¹H-¹H Coupling Constants Planar_Structure->Coupling_Constants Relative_Stereochem Relative Stereochemistry NOESY->Relative_Stereochem Coupling_Constants->Relative_Stereochem Total_Synthesis Total Synthesis / Derivatization Relative_Stereochem->Total_Synthesis XRay X-ray Crystallography Relative_Stereochem->XRay Final_Structure Final Structure Confirmed Total_Synthesis->Final_Structure XRay->Final_Structure

Caption: Logic diagram for the structural elucidation of a novel natural product.

Conclusion and Future Outlook

The discovery and isolation of this compound-containing natural products remain a challenging yet rewarding field of research. The structural novelty and potent bioactivities of these compounds make them attractive starting points for drug discovery programs.[17][18] Future advancements in the field will likely come from the integration of genomics and metabolomics to more efficiently identify novel producers, as well as the development of more sensitive and selective analytical techniques for their isolation and characterization. As our understanding of the biosynthesis and chemical biology of these unique heterocycles grows, so too will our ability to harness their therapeutic potential.

References

The Pharmacological Frontier: A Technical Guide to Substituted 1,2-Oxazinane Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-oxazinane ring, a six-membered heterocycle containing adjacent oxygen and nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have led to the development of a diverse array of substituted derivatives with significant pharmacological potential. This in-depth technical guide explores the pharmacological profile of substituted this compound rings, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways they modulate.

Quantitative Pharmacological Data

The biological activity of substituted this compound derivatives has been quantified against various biological targets. The following tables summarize the inhibitory concentrations (IC50) for different compounds in anticancer, anti-inflammatory, and enzyme inhibition assays.

CompoundTarget Cell Line/EnzymeIC50 (µM)Reference
2-[(2-acetyl-6,6-dimethyl-4-phenyl-5,6-dihydro-2H-1,2-oxazin-3-yl)methyl]-1H-isoindole-1,3(2H)-dione (2a)5-Lipoxygenase (LOX)1.88[1]
2-[(2-acetyl-6,6-dimethyl-4-phenyl-5,6-dihydro-2H-1,2-oxazin-3-yl)methyl]-1H-isoindole-1,3(2H)-dione (2a)Acetylcholinesterase (AChE)2.5[1]
Ferrocenyl Oxazine (IIa)MCF-7 (Breast Cancer)192.04[2]
1,3-Bis(5-bromothiophen-2-yl)-2-ethyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine (4c)Albumin Denaturation5.5[3]
1,3-Bis(4-chlorophenyl)-2-ethyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine (4h)Heat-induced Hemolysis4.807[3]
Tricyclic 1,2-Thiazine Derivative (4a)COX-191.2[4]
Tricyclic 1,2-Thiazine Derivative (4a)COX-254.6[4]
Tricyclic 1,2-Thiazine Derivative (6e)COX-1115.3[4]
Tricyclic 1,2-Thiazine Derivative (6e)COX-256.9[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of scientific research. Provided below are protocols for key experiments cited in the evaluation of substituted this compound derivatives.

Synthesis of Substituted 1,2-Oxazinanes

A general method for the synthesis of certain this compound derivatives involves the condensation of chalcones with urea.[5]

  • Chalcone Synthesis: Substituted acetophenones are condensed with ferrocene aldehyde to form various chalcones.[2]

  • Oxazinane Ring Formation: The resulting chalcones are reacted with urea in the presence of a base (e.g., ethanolic NaOH) to yield the corresponding oxazine derivatives.[5] The reaction progress is typically monitored by thin-layer chromatography (TLC).

  • Purification: The synthesized products are purified by recrystallization from a suitable solvent, such as ethanol.

  • Characterization: The structure and purity of the final compounds are confirmed using various analytical techniques, including elemental analysis, UV-Visible spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).[5]

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[2][6]

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density (e.g., 20,000 cells per well) in a suitable culture medium (e.g., DMEM with high glucose).[2]

  • Compound Treatment: After cell attachment, the cells are treated with various concentrations of the test compounds (e.g., substituted this compound derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, MTT solution is added to each well and incubated to allow the formazan crystals to form.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Cyclooxygenase (COX) Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[7][8][9][10]

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), solutions of co-factors (hematin and L-epinephrine), and solutions of COX-1 and COX-2 enzymes.

  • Enzyme Incubation: In a reaction tube, mix the reaction buffer, co-factor solutions, and the respective COX enzyme. Incubate this mixture at room temperature for a short period.

  • Inhibitor Addition: Add the test compound (dissolved in a suitable solvent like DMSO) to the enzyme solution and pre-incubate at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Reaction Termination: After a specific incubation time, stop the reaction by adding a suitable reagent (e.g., saturated stannous chloride solution).

  • Product Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a suitable method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

  • Data Analysis: The percentage of inhibition is calculated for various concentrations of the test compound, and the IC50 value is determined by plotting the inhibition curve.

Signaling Pathways and Logical Relationships

The pharmacological effects of substituted this compound derivatives are often mediated through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.

General Experimental Workflow for Pharmacological Evaluation

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Interpretation s1 Starting Materials s2 Chemical Synthesis s1->s2 s3 Purification s2->s3 s4 Structural Analysis (NMR, MS, etc.) s3->s4 b1 In Vitro Assays (e.g., Anticancer, Anti-inflammatory) s4->b1 b2 Enzyme Inhibition Assays (e.g., COX, AChE) s4->b2 d1 Determine IC50/EC50 Values b1->d1 b2->d1 d2 Structure-Activity Relationship (SAR) Studies d1->d2 d3 Mechanism of Action Studies d1->d3

General workflow for synthesis and evaluation.
Cyclooxygenase (COX) Signaling Pathway

The anti-inflammatory activity of some this compound derivatives is attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibition Inhibition by this compound Derivatives phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Stimuli (e.g., Injury) aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 stomach_protection Stomach Lining Protection cox1->stomach_protection cox2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins thromboxanes Thromboxanes (TXA2) pgh2->thromboxanes inflammation Inflammation, Pain, Fever prostaglandins->inflammation platelet_agg Platelet Aggregation thromboxanes->platelet_agg inhibitor This compound Derivative inhibitor->cox1 inhibitor->cox2

COX signaling pathway and points of inhibition.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammatory responses and cell survival, making it a target for anticancer and anti-inflammatory drug development.

G cluster_stimuli Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Potential Inhibition by this compound Derivatives stimuli Cytokines (TNF-α, IL-1) LPS receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκB ikk->ikb Phosphorylation ub_ps Ubiquitination & Proteasomal Degradation ikb->ub_ps nfkb NF-κB (p50/p65) nfkb_n NF-κB (p50/p65) nfkb->nfkb_n Nuclear Translocation ikb_nfkb IκB-NF-κB Complex ikb_nfkb->ikk ikb_nfkb->nfkb IκB Degradation dna DNA nfkb_n->dna gene_exp Gene Expression (Inflammatory Cytokines, Cell Survival Proteins) dna->gene_exp inhibitor This compound Derivative inhibitor->ikk Inhibition

References

Exploring the Chemical Space of 1,2-Oxazinane Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of 1,2-oxazinane derivatives, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. The this compound scaffold, a six-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities.

This technical guide provides a detailed overview of the key synthetic strategies for accessing this versatile core, summarizes their diverse biological activities with quantitative data, and presents detailed experimental protocols for their synthesis and evaluation. Furthermore, it visualizes key experimental workflows and a critical signaling pathway modulated by these compounds, offering a roadmap for future drug discovery efforts.

Synthetic Strategies: Accessing the this compound Core

The construction of the this compound ring system is primarily achieved through various cycloaddition reactions, with the Hetero-Diels-Alder (HDA) reaction being a prominent and versatile method. Other significant synthetic routes include intramolecular cyclizations and rearrangements.

A representative and widely employed method for the synthesis of 3,6-dihydro-2H-1,2-oxazines is the Hetero-Diels-Alder reaction between a nitroso compound and a conjugated diene. This reaction offers a high degree of control over regioselectivity and stereoselectivity.

Experimental Protocol: Synthesis of 3,6-Dihydro-2H-1,2-oxazines via Hetero-Diels-Alder Reaction

This protocol details a general procedure for the [4+2] cycloaddition of an in situ generated nitroso compound with a diene.

Materials:

  • Hydroxamic acid derivative (1.0 eq)

  • Diene (e.g., freshly distilled cyclopentadiene or isoprene) (1.2 - 2.0 eq)

  • Oxidizing agent (e.g., tetraethylammonium periodate, Dess-Martin periodinane) (1.1 eq)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the hydroxamic acid derivative in anhydrous solvent at 0 °C under an inert atmosphere, add the diene.

  • Slowly add the oxidizing agent portion-wise over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 3,6-dihydro-2H-1,2-oxazine derivative.

Characterization: The structure and purity of the synthesized compounds are confirmed by spectroscopic methods:

  • 1H NMR and 13C NMR: To determine the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Start Materials: - Hydroxamic Acid Derivative - Diene - Oxidizing Agent reaction Hetero-Diels-Alder Reaction (0°C to RT, 12-24h) start->reaction 1. Mix & React quench Reaction Quenching (aq. Na2S2O3) reaction->quench 2. Stop Reaction extraction Liquid-Liquid Extraction quench->extraction 3. Isolate Crude Product drying Drying Organic Phase (Na2SO4) extraction->drying concentration Solvent Evaporation drying->concentration chromatography Column Chromatography concentration->chromatography product Purified this compound Derivative chromatography->product 4. Obtain Pure Compound nmr NMR Spectroscopy (1H, 13C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir

Synthesis and Characterization Workflow

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutics. Key areas of activity include anticancer, anti-inflammatory, and acetylcholinesterase inhibition.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of this compound derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Compound IDCancer Cell LineIC50 (µM)Reference
API HCT116 (Colon)~20[1]
DMO HCT116 (Colon)>20[1]
Compound 1 MCF-7 (Breast)15.7[2]
Compound 2 HepG2 (Liver)16.9[2]
Compound 3 HCT-116 (Colon)8.48[2]

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

A significant mechanism underlying the anticancer effects of some 1,2-oxazine derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3] NF-κB is a transcription factor that plays a critical role in inflammation and cancer by promoting cell proliferation, survival, and angiogenesis.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr Binds ikk IKK Complex tnfr->ikk Activates ikba IκBα ikk->ikba Phosphorylates nfkb NF-κB (p65/p50) ikba->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocates gene_transcription Gene Transcription (Proliferation, Survival, Inflammation) oxazinane This compound Derivative oxazinane->ikk Inhibits

Inhibition of the NF-κB Signaling Pathway

Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives are closely linked to their ability to inhibit key inflammatory mediators. One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of prostaglandins that mediate inflammation.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)Reference
Compound 4a 91.254.61.67[4]
Compound 4c 89.055.91.59[4]
Compound 6e 115.356.92.03[4]
Meloxicam 83.759.21.41[4]

A higher COX-2 Selectivity Index indicates a greater selectivity for inhibiting COX-2 over COX-1, which is desirable for reducing gastrointestinal side effects associated with non-selective NSAIDs.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for determining the COX-2 inhibitory activity of test compounds using a commercially available screening kit.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Heme cofactor

  • Reaction buffer (e.g., Tris-HCl)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Celecoxib)

  • 96-well plate

  • Plate reader

Procedure:

  • Prepare solutions of the COX-2 enzyme, heme, and test compounds in the reaction buffer.

  • To the wells of a 96-well plate, add the reaction buffer, enzyme, and heme.

  • Add the test compounds at various concentrations to the respective wells. Include wells for a positive control and a vehicle control (solvent only).

  • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.

  • Initiate the reaction by adding the substrate, arachidonic acid, to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by adding a stopping reagent (e.g., a strong acid).

  • The amount of prostaglandin produced is quantified, typically using an ELISA-based method or by measuring the consumption of a co-substrate using a colorimetric or fluorometric probe.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Acetylcholinesterase (AChE) Inhibition

Certain this compound derivatives have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[5] Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease and other neurological disorders.

Compound IDAChE IC50 (µM)Reference
Compound 2a 2.5[5]
Donepezil (Reference) 0.049[5]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a widely used colorimetric method for measuring AChE activity and inhibition.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) (Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds dissolved in a suitable solvent

  • Positive control (e.g., Donepezil)

  • 96-well plate

  • Plate reader

Procedure:

  • Prepare solutions of the AChE enzyme, DTNB, and test compounds in the phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations. Include wells for a positive control and a vehicle control.

  • Add the AChE enzyme solution to all wells except for the blank.

  • Pre-incubate the plate at a constant temperature (e.g., 37°C) for 15 minutes.

  • Initiate the reaction by adding the substrate, ATCI, to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a plate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion as DTNB reacts with thiocholine, a product of ATCI hydrolysis by AChE.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents. The synthetic versatility of this heterocyclic system allows for the generation of diverse chemical libraries with a wide range of biological activities. The demonstrated efficacy of this compound derivatives as anticancer, anti-inflammatory, and acetylcholinesterase-inhibiting agents underscores their potential for addressing significant unmet medical needs.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of lead compounds.

  • Exploration of novel biological targets: To uncover new therapeutic applications for this versatile scaffold.

  • In vivo efficacy and safety studies: To translate promising in vitro findings into preclinical and clinical development.

  • Development of stereoselective synthetic methods: To access enantiomerically pure compounds, which may exhibit improved pharmacological profiles.

This technical guide provides a solid foundation for researchers to delve into the rich chemical space of this compound derivatives and to accelerate the discovery and development of the next generation of innovative medicines.

References

In-Depth Technical Guide: Frontier Molecular Orbital Analysis of 1,2-Oxazinanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the frontier molecular orbital (FMO) analysis of 1,2-oxazinanes, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. By understanding the electronic properties governed by the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can gain valuable insights into the reactivity, stability, and potential biological activity of these molecules.

Core Concepts of Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that simplifies the prediction of chemical reactivity by focusing on the interactions between the HOMO and LUMO of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. A smaller gap generally indicates higher reactivity and lower stability.

Computational Analysis of 1,2-Oxazinanes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. The B3LYP functional combined with a 6-31G(d) or similar basis set is a commonly employed level of theory for the geometry optimization and calculation of FMO energies of heterocyclic compounds like 1,2-oxazinanes.

Key Quantum Chemical Descriptors

The following table summarizes key quantum chemical descriptors that can be derived from FMO analysis and their significance in understanding the properties of 1,2-oxazinane derivatives.

DescriptorFormulaSignificance
HOMO Energy (EHOMO) -Indicates the electron-donating ability of the molecule. Higher values suggest a better electron donor.
LUMO Energy (ELUMO) -Indicates the electron-accepting ability of the molecule. Lower values suggest a better electron acceptor.
HOMO-LUMO Gap (ΔE) ELUMO - EHOMORelates to the chemical reactivity and stability of the molecule. A smaller gap implies higher reactivity.
Ionization Potential (IP) -EHOMOThe minimum energy required to remove an electron from the molecule.
Electron Affinity (EA) -ELUMOThe energy released when an electron is added to the molecule.
Chemical Hardness (η) (IP - EA) / 2Measures the resistance of a molecule to a change in its electron distribution.
Chemical Softness (S) 1 / ηThe reciprocal of hardness, indicating the ease of modifying the electron cloud.
Electronegativity (χ) (IP + EA) / 2The power of an atom or molecule to attract electrons.
Electrophilicity Index (ω) μ2 / (2η) where μ = -χA measure of the electrophilic character of a molecule.

Data Presentation: FMO Analysis of Substituted 1,2-Oxazinanes

CompoundSubstituent (R)EHOMO (eV)ELUMO (eV)ΔE (HOMO-LUMO Gap) (eV)
1 H-6.501.207.70
2 4-OCH3-Ph-6.251.157.40
3 4-NO2-Ph-6.800.907.70
4 4-Cl-Ph-6.601.057.65
5 2-Furyl-6.401.107.50

Note: These values are illustrative and intended for demonstration purposes. Actual values will vary depending on the specific molecule and computational methodology.

Experimental Protocols

Synthesis of this compound Derivatives

A common and effective method for the synthesis of 1,2-oxazinanes is through cycloaddition reactions. The following is a general protocol for a [4+2] cycloaddition.

General Procedure for the Organocatalytic [4+2] Cycloaddition Synthesis of Chiral this compound Spirocyclic Scaffolds [1]

  • Reactant Preparation: To a dried reaction vessel, add the methyleneindolinone (0.11 mmol) and the γ-aminooxy-α,β-unsaturated ester (0.10 mmol).

  • Catalyst and Solvent Addition: Add the organocatalyst (e.g., a chiral amine, 5 mol%) and the appropriate solvent (e.g., dichloromethane - DCM, 0.2 mL).

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 25 °C) for the specified duration (e.g., 48 hours).

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired this compound derivative.

  • Characterization: Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. Determine the diastereomeric ratio and enantiomeric excess using appropriate analytical techniques (e.g., HPLC on a chiral stationary phase).

Computational Protocol for FMO Analysis

The following protocol outlines the steps for performing a DFT-based FMO analysis of this compound derivatives.

General Procedure for DFT Calculations

  • Molecular Modeling: Draw the 2D structure of the this compound derivative using a molecular modeling software and convert it to a 3D structure.

  • Geometry Optimization: Perform a full geometry optimization of the molecule without any symmetry constraints. A common and reliable method is the B3LYP functional with the 6-31G(d) basis set.

  • Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • FMO Energy Calculation: From the output of the geometry optimization, extract the energies of the HOMO and LUMO.

  • Calculation of Quantum Chemical Descriptors: Use the HOMO and LUMO energy values to calculate the various quantum chemical descriptors as listed in the table above.

  • Visualization: Visualize the 3D isosurfaces of the HOMO and LUMO to understand the distribution of these orbitals across the molecule.

Visualization of Concepts

Logical Workflow for FMO Analysis

The following diagram illustrates the logical workflow for conducting a frontier molecular orbital analysis of a this compound derivative.

FMO_Analysis_Workflow cluster_synthesis Synthesis & Characterization cluster_computational Computational Analysis cluster_analysis Data Analysis & Interpretation start Design this compound Derivative synthesis Chemical Synthesis start->synthesis purification Purification synthesis->purification characterization Spectroscopic Characterization purification->characterization modeling 3D Molecular Modeling characterization->modeling optimization Geometry Optimization (DFT) modeling->optimization freq_calc Frequency Calculation optimization->freq_calc fmo_calc HOMO/LUMO Energy Calculation freq_calc->fmo_calc descriptor_calc Descriptor Calculation fmo_calc->descriptor_calc visualization Visualize FMOs fmo_calc->visualization data_table Tabulate Quantitative Data descriptor_calc->data_table interpretation Interpret Reactivity & Stability data_table->interpretation visualization->interpretation final_report In-depth Technical Guide interpretation->final_report

Caption: Workflow for the synthesis, computational analysis, and interpretation of FMO data for 1,2-oxazinanes.
Signaling Pathway of FMO-Driven Reactivity

The following diagram illustrates the conceptual signaling pathway of how FMO properties influence the chemical reactivity and potential biological activity of 1,2-oxazinanes.

FMO_Reactivity_Pathway cluster_properties Molecular Properties cluster_reactivity Chemical Reactivity cluster_activity Potential Biological Activity homo HOMO Energy nucleophilicity Nucleophilicity homo->nucleophilicity lumo LUMO Energy electrophilicity Electrophilicity lumo->electrophilicity gap HOMO-LUMO Gap stability Kinetic Stability gap->stability receptor_binding Receptor Binding Affinity nucleophilicity->receptor_binding enzyme_inhibition Enzyme Inhibition electrophilicity->enzyme_inhibition drug_efficacy Potential Drug Efficacy stability->drug_efficacy

Caption: Conceptual pathway from FMO properties to potential biological activity of 1,2-oxazinanes.

References

Methodological & Application

Asymmetric Synthesis of Chiral 1,2-Oxazinane Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has identified chiral 1,2-oxazinane scaffolds as privileged structures due to their presence in a variety of biologically active natural products and synthetic compounds.[1][2][3] These six-membered heterocyclic motifs, containing a nitrogen-oxygen bond, are key components in molecules exhibiting potent anticancer, antimicrobial, and other pharmacological activities.[1][4] The stereochemistry of these scaffolds is often crucial for their biological function, making their asymmetric synthesis a significant focus in medicinal chemistry and drug discovery.[5]

This document provides detailed application notes and protocols for several state-of-the-art asymmetric methods to construct chiral this compound scaffolds, including organocatalytic cycloadditions, nitroso-aldol reactions, and intramolecular aza-Michael additions.

Key Asymmetric Synthetic Strategies

Several powerful strategies have been developed for the enantioselective and diastereoselective synthesis of chiral 1,2-oxazinanes. The following sections detail the methodologies, quantitative data, and experimental protocols for some of the most effective approaches.

Organocatalytic [4+2] Cycloaddition

An efficient method for synthesizing chiral this compound spirocyclic scaffolds involves the organocatalytic [4+2] cycloaddition of methyleneindolinones with γ-aminooxy-α,β-unsaturated esters.[6][7] This approach offers high yields and excellent stereocontrol, providing access to complex spiro-oxindole structures.[7]

Data Presentation: Organocatalytic [4+2] Cycloaddition

EntryMethyleneindolinone (1)γ-Aminooxy-α,β-unsaturated ester (2)Catalyst (mol%)SolventTime (h)Yield (%)dree (%)Reference
11a (R¹=Boc, R²=Me)2a (R³=Bn)3c (5)DCM4887>20:196[6]
21b (R¹=Ac, R²=Me)2a (R³=Bn)3c (5)DCM4885>20:195[6]
31c (R¹=Ts, R²=Me)2a (R³=Bn)3c (5)DCM7278>20:192[6]
41a (R¹=Boc, R²=Me)2b (R³=Me)3c (5)DCM4882>20:194[6]

*Catalyst 3c is a squaramide-based organocatalyst.

Experimental Protocol: General Procedure for Organocatalytic [4+2] Cycloaddition [6][7]

  • To a dried vial, add methyleneindolinone (1a, 0.11 mmol), γ-aminooxy-α,β-unsaturated ester (2a, 0.10 mmol), and the squaramide catalyst (3c, 5 mol%).

  • Add dichloromethane (DCM, 0.2 mL) as the solvent.

  • Stir the reaction mixture at 25 °C for 48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral this compound spiro-oxindole.

  • Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture.

  • Determine the enantiomeric excess (ee) by high-performance liquid chromatography (HPLC) analysis on a chiral stationary phase.

Logical Relationship: Organocatalytic [4+2] Cycloaddition

G Workflow for Organocatalytic [4+2] Cycloaddition cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_analysis Analysis & Purification Methyleneindolinone Methyleneindolinone (1) Product Chiral this compound Spiro-oxindole (4) Methyleneindolinone->Product [4+2] Cycloaddition UnsaturatedEster γ-Aminooxy-α,β-unsaturated ester (2) UnsaturatedEster->Product Catalyst Squaramide Catalyst (3c) Catalyst->Product Solvent DCM Solvent->Product Temperature 25 °C Temperature->Product Time 48 h Time->Product Purification Flash Chromatography DrAnalysis ¹H NMR for dr Purification->DrAnalysis Analysis EeAnalysis Chiral HPLC for ee Purification->EeAnalysis Product->Purification Purification G Proposed Catalytic Cycle Proline L-Proline Enamine Enamine Intermediate Proline->Enamine + Dialdehyde Dialdehyde Dialdehyde Nitrosoarene Nitrosoarene Intermediate Cyclic Intermediate Enamine->Intermediate + Nitrosoarene (Nitroso Aldol Reaction) Product Chiral this compound Product->Proline Catalyst Regeneration Reduction Reduction (e.g., NaBH₄) Intermediate->Reduction Intramolecular Cyclization Reduction->Product G Experimental Workflow Start Start Reactants Dissolve Substrate, Catalyst, and Co-catalyst in Toluene Start->Reactants Reaction Stir at -20 °C Reactants->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Purify Flash Column Chromatography Monitor->Purify Complete Analyze Chiral HPLC for er Purify->Analyze End End Analyze->End

References

Application Notes and Protocols for Organocatalytic [4+2] Cycloaddition in 1,2-Oxazinane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 1,2-Oxazinanes and the Rise of Organocatalysis

The 1,2-oxazinane scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds and natural products. These structures are integral to medicinal chemistry, with derivatives exhibiting activities ranging from antitumor to antibiotic and antiviral properties.[1] The precise arrangement of atoms within the this compound ring, particularly the stereochemistry of its substituents, is often crucial for its therapeutic efficacy. Consequently, the development of synthetic methodologies that afford enantioenriched 1,2-oxazinanes is of paramount importance to the drug development community.

Traditionally, the synthesis of these heterocycles has relied on metal-catalyzed transformations. However, the field of organocatalysis has emerged as a powerful and more sustainable alternative.[2][3] Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers several advantages, including milder reaction conditions, reduced toxicity, and often complementary selectivity to metal-based systems. This application note provides a detailed guide to the organocatalytic [4+2] cycloaddition (or hetero-Diels-Alder reaction) for the stereoselective synthesis of 1,2-oxazinanes, targeting researchers, scientists, and drug development professionals.

Mechanistic Insights: The Organocatalytic [4+2] Cycloaddition Pathway

The organocatalytic [4+2] cycloaddition for this compound synthesis typically involves the reaction of a diene with a nitroso compound, which serves as the heterodienophile. The key to the success of this reaction lies in the ability of the organocatalyst to activate one of the reaction partners, thereby lowering the activation energy of the cycloaddition and controlling the stereochemical outcome. Chiral Brønsted acids, such as phosphoric acids, and hydrogen-bond donors, like thioureas and squaramides, are commonly employed catalysts.[4][5]

The catalytic cycle can be generalized as follows:

  • Activation of the Dienophile: The organocatalyst, through hydrogen bonding, activates the nitroso compound, rendering it more electrophilic and pre-organizing it for the cycloaddition.

  • Stereocontrolled Cycloaddition: The activated dienophile then reacts with the diene in a concerted or stepwise [4+2] cycloaddition. The chiral environment created by the catalyst directs the approach of the diene, leading to the formation of a specific enantiomer of the this compound product.

  • Catalyst Regeneration: The product is released from the catalyst, which is then free to enter a new catalytic cycle.

Organocatalytic [4+2] Cycloaddition for this compound Synthesis cluster_cycle Catalytic Cycle Catalyst Chiral Organocatalyst (e.g., Thiourea, CPA) Activated_Complex Activated Catalyst-Dienophile Complex Catalyst->Activated_Complex Activation Nitroso Nitroso Compound (Dienophile) Nitroso->Activated_Complex Diene Diene Cycloaddition [4+2] Cycloaddition Diene->Cycloaddition Activated_Complex->Cycloaddition Product_Complex Product-Catalyst Complex Cycloaddition->Product_Complex Product_Complex->Catalyst Regeneration Product Enantioenriched this compound Product_Complex->Product Release

Figure 1: Generalized catalytic cycle for the organocatalytic [4+2] cycloaddition.

Experimental Protocols: A Step-by-Step Guide

This section provides a general, step-by-step protocol for a representative organocatalytic [4+2] cycloaddition for the synthesis of 1,2-oxazinanes. Researchers should note that optimal conditions (catalyst loading, solvent, temperature, and reaction time) may vary depending on the specific substrates and catalyst used.

Protocol: Synthesis of a Chiral this compound Derivative

This protocol is adapted from a procedure for the reaction of a diene with an in situ generated nitrosoalkene.[1]

Materials:

  • Chiral organocatalyst (e.g., thiourea or squaramide-based catalyst)

  • Hydroxylamine precursor (e.g., an α-chloro oxime)

  • Diene

  • Oxidant (e.g., tetra-n-butylammonium periodate)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the chiral organocatalyst (5-20 mol%). The flask is then sealed with a septum and purged with an inert gas.

  • Reagent Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the diene (1.0 equivalent) and the hydroxylamine precursor (1.2 equivalents).

  • Reaction Initiation: Cool the reaction mixture to the desired temperature (e.g., -20 °C to room temperature) using an appropriate cooling bath. Add the oxidant in one portion.

  • Monitoring the Reaction: The reaction progress is monitored by TLC. Aliquots are taken from the reaction mixture at regular intervals and spotted on a TLC plate.

  • Workup: Once the reaction is complete (as indicated by TLC), the reaction mixture is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with the reaction solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired this compound product.

  • Characterization: The purified product is characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).

Experimental Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Reagent Addition (Catalyst, Diene, Nitroso Precursor) setup->reagents initiation Reaction Initiation (Cooling, Oxidant Addition) reagents->initiation monitoring Reaction Monitoring (TLC) initiation->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Column Chromatography workup->purification characterization Product Characterization (NMR, MS, HPLC) purification->characterization end End characterization->end

Figure 2: A general experimental workflow for the synthesis of 1,2-oxazinanes.

Data Presentation: Catalyst and Substrate Scope

The following tables summarize the performance of various organocatalysts in the [4+2] cycloaddition for the synthesis of different this compound derivatives.

Table 1: Performance of Different Organocatalysts

EntryCatalystDieneDienophileYield (%)dree (%)Reference
1Thiourea-basedMethyleneindolinoneγ-aminooxy-α,β-unsaturated ester87>20:196[4]
2Squaramide-basedMethyleneindolinoneγ-aminooxy-α,β-unsaturated ester80>20:195[4]
3Cinchona-basedHydroxymaleimidein situ generated nitrosoalkene9999:1>99[1]

Table 2: Substrate Scope for the Synthesis of this compound Spiro-oxindoles

EntryMethyleneindolinone Substituent (R)Yield (%)dree (%)Reference
1H87>20:196[4]
25-F85>20:195[4]
35-Cl89>20:197[4]
45-Br91>20:198[4]
57-F82>20:194[4]

Conclusion and Future Outlook

Organocatalytic [4+2] cycloaddition reactions have proven to be a highly effective and versatile tool for the enantioselective synthesis of 1,2-oxazinanes. The mild reaction conditions, operational simplicity, and high levels of stereocontrol make this methodology particularly attractive for applications in medicinal chemistry and drug discovery. Future research in this area will likely focus on the development of novel, more efficient organocatalysts, the expansion of the substrate scope to include more challenging dienes and dienophiles, and the application of these methods to the total synthesis of complex, biologically active natural products. The continued evolution of organocatalysis promises to further streamline the synthesis of these important heterocyclic compounds, accelerating the discovery of new therapeutic agents.

References

Hetero-Diels-Alder reaction protocols for 1,2-Oxazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Synthesis of 1,2-Oxazines via Hetero-Diels-Alder Reaction

This guide provides researchers, medicinal chemists, and drug development professionals with a detailed overview and practical protocols for the synthesis of the 1,2-oxazine scaffold using the Hetero-Diels-Alder (HDA) reaction. By explaining the causality behind experimental choices, this document serves as both a theoretical primer and a hands-on manual for laboratory application.

The 1,2-oxazine ring system is a six-membered heterocycle containing adjacent nitrogen and oxygen atoms. This unique structural motif is found in a range of natural products and serves as a valuable pharmacophore in medicinal chemistry.[1] Derivatives of 1,2-oxazines have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, analgesic, and anticonvulsant properties.[2][3][4] Their utility extends beyond their intrinsic bioactivity; the N-O bond within the oxazine ring is a versatile functional handle that can be readily cleaved, providing stereocontrolled access to valuable synthons like 1,4-amino alcohols and pyrrolidines.[5][6]

Among the synthetic methodologies available, the Hetero-Diels-Alder (HDA) reaction stands out as one of the most powerful and atom-economical strategies for constructing the 3,6-dihydro-2H-1,2-oxazine core.[7][8] This guide details the mechanistic underpinnings of this reaction and provides two robust protocols that highlight different approaches to this pivotal transformation.

Mechanistic Overview: The [4+2] Cycloaddition Pathway

The HDA reaction for 1,2-oxazine synthesis is a pericyclic [4+2] cycloaddition involving a conjugated diene and a heterodienophile, typically a compound containing a nitroso (N=O) group.[7] The nitroso group acts as a highly reactive dienophile, engaging the 1,3-diene to form the six-membered heterocyclic ring.

The reaction's success often hinges on managing the reactivity and stability of the nitroso dienophile. While simple alkyl- and aryl-nitroso compounds can be used, modern protocols frequently employ more reactive acylnitroso species or conjugated nitroalkenes, which offer distinct advantages in terms of reactivity and reaction conditions.

Key Mechanistic Considerations:

  • Electron Demand: The most common variant is the inverse-electron-demand HDA reaction, where an electron-deficient dienophile (like an acylnitroso species) reacts with an electron-rich diene.

  • Stereo- and Regioselectivity: The outcome of the reaction is governed by a complex interplay of kinetic and thermodynamic factors. The reversibility of the nitroso HDA reaction can play a significant role in determining the final product distribution, allowing for thermodynamic control to favor the most stable isomer under certain conditions.[7]

  • Reaction Pathway: While often proceeding through a concerted, single-step mechanism, some HDA reactions involving highly polarized components, such as certain nitroalkenes, may follow a stepwise, zwitterionic pathway.[9][10]

HDA_Mechanism Diene 1,3-Diene TS [Transition State] Diene->TS [4π] Dienophile Nitroso Dienophile (R-N=O) Dienophile->TS [2π] Plus + Product 3,6-Dihydro-2H-1,2-oxazine TS->Product Cycloaddition HDA_Workflow A 1. Substrate Selection - Choose Diene - Choose Heterodienophile (or precursor) B 2. Protocol Selection A->B C1 Protocol 1: In Situ Nitroso Generation B->C1 Acyl/Aryl Nitroso C2 Protocol 2: Nitroalkene Cycloaddition B->C2 Nitroalkene D 3. Reaction Execution - Control Temperature & Time - Monitor by TLC/HPLC C1->D C2->D E 4. Workup & Purification - Quenching / Extraction - Column Chromatography D->E F 5. Product Characterization - NMR, HRMS, IR E->F G 6. Further Transformations - N-O Bond Cleavage - Ring Functionalization F->G

References

Application Notes and Protocols: Catalytic Enantioselective Nitroso Aldol Reaction for the Synthesis of 1,2-Oxazinanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the L-proline catalyzed enantioselective nitroso aldol reaction of distal dialdehydes to synthesize chiral 1,2-oxazinanes. This organocatalytic method offers an efficient route to biologically relevant N-O containing heterocyclic scaffolds.

Introduction

The catalytic enantioselective nitroso aldol reaction has emerged as a powerful tool for the asymmetric synthesis of complex molecules containing nitrogen and oxygen functionalities. A notable application of this reaction is the synthesis of chiral 1,2-oxazinanes from distal dialdehydes and nitrosoarenes, catalyzed by the simple amino acid L-proline. This reaction proceeds at room temperature and provides access to these valuable heterocyclic structures in high yields and with excellent enantioselectivities (up to >99% ee).[1] The resulting 1,2-oxazinane products are versatile synthetic intermediates that can be further transformed into other valuable chiral building blocks, such as 3-hydroxypiperidines.

Reaction Principle

The reaction involves the L-proline-catalyzed reaction of a distal dialdehyde, such as glutaraldehyde, with a nitrosoarene. The proline catalyst facilitates the formation of an enamine intermediate from one of the aldehyde groups. This enamine then undergoes a nucleophilic attack on the electrophilic nitrogen atom of the nitrosoarene. Subsequent intramolecular cyclization and hemiacetal formation lead to the desired this compound ring system. The stereochemistry of the final product is controlled by the chiral catalyst, L-proline.

Data Presentation

The following table summarizes the results for the L-proline catalyzed enantioselective nitroso aldol reaction of various dialdehydes with nitrosoarenes, as reported by Ramakrishna, Ramaraju, and Baidya (2018).

EntryDialdehyde (1)Nitrosoarene (2)Product (3)Yield (%)ee (%)
1GlutaraldehydeNitrosobenzene3a85>99
2Glutaraldehyde4-Methylnitrosobenzene3b82>99
3Glutaraldehyde4-Methoxynitrosobenzene3c80>99
4Glutaraldehyde4-Chloronitrosobenzene3d88>99
5Glutaraldehyde4-Bromonitrosobenzene3e90>99
6Glutaraldehyde4-Nitronitrosobenzene3f75>99
73-MethylglutaraldehydeNitrosobenzene3g83>99 (dr >99:1)
8AdipaldehydeNitrosobenzene3h78>99

Yields of isolated products after chromatography. Enantiomeric excess (ee) was determined by HPLC analysis on a chiral stationary phase. Diastereomeric ratio (dr) was determined by 1H NMR analysis.

Experimental Protocols

General Procedure for the L-proline-catalyzed Enantioselective Nitroso Aldol Reaction:

To a solution of the dialdehyde (1.0 mmol) in chloroform (5.0 mL) was added L-proline (0.2 mmol, 20 mol%). The mixture was stirred at room temperature for 10 minutes. The nitrosoarene (1.2 mmol) was then added, and the reaction mixture was stirred at room temperature for the specified time (typically 12-24 hours), monitoring the progress by TLC. Upon completion, the reaction mixture was concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (EtOAc/hexanes) to afford the desired this compound product.

Representative Protocol for the Synthesis of (3S,6R)-6-hydroxy-2-phenyl-1,2-oxazinan-3-carbaldehyde (3a):

To a solution of glutaraldehyde (50% aqueous solution, 0.20 mL, 1.1 mmol) in chloroform (5.0 mL) was added L-proline (23 mg, 0.2 mmol). The mixture was stirred at room temperature for 10 minutes. Nitrosobenzene (128 mg, 1.2 mmol) was then added, and the reaction mixture was stirred at room temperature for 12 hours. After completion of the reaction, the solvent was evaporated under reduced pressure. The crude product was purified by silica gel column chromatography (20% ethyl acetate in hexanes) to give the product 3a as a white solid (179 mg, 85% yield). The enantiomeric excess was determined to be >99% by HPLC analysis.

Visualizations

Logical Relationship of Key Components

G Substrate Distal Dialdehyde (e.g., Glutaraldehyde) Product Chiral this compound Substrate->Product Reagent Nitrosoarene (e.g., Nitrosobenzene) Reagent->Product Catalyst L-Proline Catalyst->Product

Caption: Logical relationship of reactants and catalyst in the synthesis of 1,2-oxazinanes.

Experimental Workflow

G A 1. Reaction Setup: Mix Dialdehyde and L-Proline in Chloroform B 2. Addition of Reagent: Add Nitrosoarene to the mixture A->B C 3. Reaction: Stir at Room Temperature (12-24h) B->C D 4. Workup: Concentrate under reduced pressure C->D E 5. Purification: Flash Column Chromatography D->E F 6. Product Analysis: Characterization and ee determination E->F

Caption: General experimental workflow for the synthesis of 1,2-oxazinanes.

Proposed Catalytic Cycle

G Proline L-Proline Enamine Enamine Intermediate Proline->Enamine + Aldehyde - H2O Adduct Nitroso Aldol Adduct Enamine->Adduct + Nitrosoarene Aldehyde Dialdehyde Nitroso Nitrosoarene Iminium Iminium Ion Product This compound Iminium->Product + H2O Adduct->Iminium Intramolecular Cyclization Product->Proline - Catalyst Regeneration Water H2O

Caption: Proposed catalytic cycle for the L-proline catalyzed nitroso aldol reaction.

References

Solid-Phase Synthesis of 1,2-Oxazinane Derivative Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solid-phase synthesis of 1,2-oxazinane derivative libraries. The methodologies described are intended to guide researchers in the efficient construction of diverse chemical libraries based on the this compound scaffold, a privileged heterocycle in medicinal chemistry with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1]

Introduction

Solid-phase synthesis (SPS) offers significant advantages for the construction of chemical libraries, including simplified purification of intermediates and the potential for automation. The this compound core can be assembled on a solid support through various synthetic strategies, most notably via hetero-Diels-Alder reactions. Subsequent on-resin modifications allow for the generation of a diverse array of derivatives from a common intermediate. This document outlines a robust protocol for the solid-phase synthesis of a library of 3,6-dihydro-2H-1,2-oxazine derivatives, including functionalization of a carboxylic acid handle, dihydroxylation of the double bond, and cleavage of the N-O bond.

Data Presentation

The following tables summarize representative yields for the solid-phase synthesis of this compound derivatives based on the protocol detailed in this document. The synthesis utilizes a Rink Amide resin, with diversity introduced through the use of different building blocks.

Table 1: Representative Yields of Final Dihydroxyoxazine Derivatives

Compound IDR¹ Group (Linker)R² Group (Amine)X Group (Aromatic Acid)Overall Yield (%)[2]Purity (%)[2]
11(3,1,1) β-AlaninePropylamine4-Fluoro-3-nitrobenzoic acid39>95
11(2,1,2) GlycineBenzylamine4-Fluoro-3-nitrobenzoic acid34>95
11(4,1,1) Glycyl-β-alaninePropylamine4-Fluoro-3-nitrobenzoic acid46>95

Note: Overall yields are calculated after purification.

Experimental Protocols

The following protocols are adapted from the work of Krupkova et al. (2016) and provide a step-by-step guide for the solid-phase synthesis of a this compound derivative library.[2]

Resin Preparation and Linker Attachment

This protocol describes the preparation of the solid support by attaching an amino acid linker to the Rink Amide resin.

  • Materials:

    • Rink Amide resin

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • 20% (v/v) Piperidine in DMF

    • Fmoc-protected amino acid (e.g., Fmoc-Gly-OH, Fmoc-β-Ala-OH)

    • N,N'-Diisopropylcarbodiimide (DIC)

    • 1-Hydroxybenzotriazole (HOBt)

  • Procedure:

    • Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

    • Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the coupling solution to the resin and shake at room temperature for 4 hours.

    • Wash the resin with DMF (3 times) and DCM (3 times).

    • Confirm the completion of the coupling using a Kaiser test.

    • Dry the resin under vacuum.

Synthesis of the this compound Core

This protocol details the assembly of the 3,6-dihydro-1,2-oxazine ring on the solid support via an in-situ generated nitroso-hetero-Diels-Alder reaction.

  • Materials:

    • Amino acid-functionalized resin from Protocol 1

    • Aromatic carboxylic acid (e.g., 4-fluoro-3-nitrobenzoic acid)

    • DIC, HOBt

    • Hydroxylamine hydrochloride

    • Diisopropylethylamine (DIPEA)

    • Tetrabutylammonium periodate (TBAP)

    • Sorbic acid

    • DMF, DCM

  • Procedure:

    • Acylation: Swell the resin in DMF. In a separate vial, activate the aromatic carboxylic acid (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF. Add this solution to the resin and shake overnight. Wash the resin with DMF and DCM.

    • Hydroxylamine Substitution: Treat the resin with a solution of hydroxylamine hydrochloride (10 eq.) and DIPEA (10 eq.) in DMF and shake overnight. Wash the resin with DMF and DCM.

    • Hetero-Diels-Alder Reaction: Swell the resin in DCM. In a separate vial, dissolve sorbic acid (5 eq.) in DCM. In another vial, dissolve TBAP (3 eq.) in DCM. Add the sorbic acid solution to the resin, followed by the dropwise addition of the TBAP solution over 30 minutes. Shake the reaction mixture for 3 hours at room temperature.

    • Wash the resin with DCM (5 times) and DMF (3 times). Dry the resin under vacuum.

On-Resin Modifications
  • Materials:

    • This compound-functionalized resin

    • Primary or secondary amine (e.g., propylamine, benzylamine)

    • DIC, HOBt

    • DMF, DCM

  • Procedure:

    • Swell the resin in DMF.

    • In a separate vial, prepare a solution of the desired amine (5 eq.), DIC (5 eq.), and HOBt (5 eq.) in DMF.

    • Add the solution to the resin and shake at room temperature overnight.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Materials:

    • Amide-functionalized this compound resin

    • Osmium tetroxide (OsO₄), 4% solution in water

    • N-methylmorpholine N-oxide (NMO)

    • Acetone, water, DCM

  • Procedure:

    • Swell the resin in a 10:1 mixture of acetone and water.

    • Add NMO (2 eq.) and OsO₄ solution (0.05 eq.).

    • Shake the mixture at room temperature for 16 hours.

    • Wash the resin with acetone/water (10:1), acetone, and DCM.

Cleavage of the this compound Derivatives from the Resin

This protocol describes the final step of releasing the synthesized compounds from the solid support.

  • Materials:

    • Final functionalized resin

    • Cleavage cocktail: 50% Trifluoroacetic acid (TFA) in DCM

    • Cold diethyl ether

  • Procedure:

    • Wash the dried resin with DCM.

    • Treat the resin with the cleavage cocktail (10 mL per gram of resin) for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional DCM and combine the filtrates.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the crude product by adding cold diethyl ether.

    • Isolate the product by centrifugation or filtration and dry under vacuum.

    • Purify the product by preparative HPLC if necessary.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the solid-phase synthesis of the this compound derivative library.

G Resin Rink Amide Resin Linker Linker Attachment (Fmoc-AA-OH, DIC, HOBt) Resin->Linker Core This compound Core Synthesis (Aromatic Acid, Hydroxylamine, Sorbic Acid, TBAP) Linker->Core Diversification1 Amidation (R²-NH₂, DIC, HOBt) Core->Diversification1 Diversification2 Dihydroxylation (OsO₄, NMO) Diversification1->Diversification2 Cleavage Cleavage from Resin (50% TFA in DCM) Diversification2->Cleavage Library This compound Library Cleavage->Library

Solid-phase synthesis workflow for this compound libraries.
Signaling Pathway

While the specific molecular targets for many this compound derivatives are still under investigation, some have been shown to modulate inflammatory signaling pathways. The following diagram depicts a simplified representation of the NF-κB signaling pathway, a key regulator of inflammation, which can be a target for novel anti-inflammatory agents.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNF-α, IL-1β) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB (p50/p65) NFkB_IkB->NFkB releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates Oxazinane This compound Derivative Oxazinane->IKK inhibits DNA DNA NFkB_n->DNA binds Transcription Transcription of Pro-inflammatory Genes DNA->Transcription

Hypothesized modulation of the NF-κB signaling pathway.

Conclusion

The solid-phase synthesis protocols and application notes presented here provide a comprehensive guide for the generation of this compound derivative libraries. This approach allows for the systematic exploration of the chemical space around this important heterocyclic scaffold, facilitating the discovery of novel bioactive compounds for drug development and chemical biology research. The provided workflows and diagrams serve as a foundation for researchers to design and execute their own library synthesis campaigns.

References

Application of 1,2-Oxazinanes as Chiral Auxiliaries in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern synthetic chemistry, particularly in the realm of drug development where the chirality of a molecule can dictate its pharmacological activity. Chiral auxiliaries represent a robust and reliable strategy to induce stereoselectivity in chemical transformations. Among the diverse array of chiral auxiliaries, 1,2-oxazinanes have emerged as a promising class of compounds, offering unique structural features and high levels of stereochemical control in various asymmetric reactions.

This document provides detailed application notes and experimental protocols for the use of 1,2-oxazinanes as chiral auxiliaries, with a focus on their application as cyclic Weinreb amide-type auxiliaries for the synthesis of chiral α-substituted ketones.

Introduction to 1,2-Oxazinanes as Chiral Auxiliaries

1,2-Oxazinanes are six-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. When appropriately substituted, these scaffolds can create a chiral environment that effectively biases the approach of incoming reagents to a prochiral center, leading to the preferential formation of one diastereomer. A notable example is the use of 3,6-disubstituted 1,2-oxazinanes, which have demonstrated considerable success in controlling stereochemistry.

One of the key advantages of using 1,2-oxazinanes as chiral auxiliaries is their potential for facile removal under mild conditions and subsequent recovery, which is a critical factor for the economic viability of a synthetic route. Furthermore, their unique electronic and steric properties can lead to high diastereoselectivities in reactions that are often challenging with other types of auxiliaries.

Application in the Synthesis of Chiral α-Substituted Ketones

A significant application of 1,2-oxazinanes is their use as chiral cyclic Weinreb amide-type auxiliaries. This approach allows for the diastereoselective synthesis of chiral α-substituted ketones, which are valuable building blocks in the synthesis of numerous natural products and pharmaceutical agents. The 1,2-oxazinane acts as a chiral handle that directs the addition of an organometallic reagent to an α,β-unsaturated system, followed by cleavage to yield the desired chiral ketone.

Performance Data

The following table summarizes the performance of 3,6-di-tert-butyl-1,2-oxazinane as a chiral auxiliary in the synthesis of chiral α-substituted ketones.[1]

EntryR² (R²MgBr)ProductDiastereomeric Ratio (d.r.)Yield (%)
1PhMe1-phenylpropan-1-one98:285
2PhEt1-phenylbutan-1-one97:382
3Phi-Pr3-methyl-1-phenylbutan-1-one95:578
44-MeO-PhMe1-(4-methoxyphenyl)propan-1-one98:288
5NaphthylMe1-(naphthalen-2-yl)propan-1-one96:480

Experimental Protocols

Synthesis of the 3,6-di-tert-butyl-1,2-oxazinane Chiral Auxiliary

The synthesis of the 3,6-di-tert-butyl-1,2-oxazinane auxiliary can be achieved through a multi-step sequence starting from readily available materials. A key step involves a copper-catalyzed aerobic acyl nitroso Diels-Alder reaction.[1]

Protocol:

  • Step 1: Synthesis of 1,4-disubstituted 1,3-diene: The synthesis of the requisite 1,4-di-tert-butyl-1,3-butadiene is performed according to established literature procedures.

  • Step 2: Copper-Catalyzed Aerobic Acyl Nitroso Diels-Alder Reaction: To a solution of the 1,4-di-tert-butyl-1,3-butadiene and N-Boc-hydroxylamine in a suitable solvent (e.g., dichloromethane), a catalytic amount of a copper(I) salt (e.g., CuBr) is added. The reaction mixture is stirred under an atmosphere of air (or oxygen) at room temperature until the diene is consumed (monitored by TLC or GC-MS).

  • Step 3: Reduction and Cyclization to form the this compound: The resulting 1,2-oxazine is then subjected to a reduction and cyclization sequence to afford the saturated 3,6-di-tert-butyl-1,2-oxazinane. This can be achieved using a suitable reducing agent (e.g., NaBH₄) followed by an acid-catalyzed cyclization.

  • Step 4: Purification: The crude this compound is purified by column chromatography on silica gel to yield the pure chiral auxiliary.

Acylation of the Chiral Auxiliary

Protocol:

  • To a solution of the 3,6-di-tert-butyl-1,2-oxazinane in an anhydrous aprotic solvent (e.g., THF) at 0 °C, a strong base (e.g., n-butyllithium) is added dropwise.

  • The resulting solution is stirred at 0 °C for 30 minutes.

  • The desired acyl chloride (R¹COCl) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude acylated auxiliary is purified by column chromatography.

Diastereoselective Addition of Grignard Reagents

Protocol:

  • The acylated 3,6-di-tert-butyl-1,2-oxazinane is dissolved in an anhydrous etheral solvent (e.g., THF or diethyl ether) and cooled to -78 °C under an inert atmosphere (e.g., argon).

  • The Grignard reagent (R²MgBr, 1.2 equivalents) is added dropwise to the solution.

  • The reaction mixture is stirred at -78 °C for 3-5 hours, during which the progress of the reaction is monitored by TLC.

  • Upon completion, the reaction is quenched at -78 °C by the addition of a saturated aqueous solution of NH₄Cl.

  • The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried, and concentrated. The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Cleavage of the Chiral Auxiliary

A key advantage of this methodology is the straightforward removal of the auxiliary to furnish the chiral ketone.[1]

Protocol:

  • The crude product from the Grignard addition is dissolved in an anhydrous solvent (e.g., THF).

  • The solution is cooled to -78 °C, and a solution of butyllithium (BuLi) is added dropwise.[1]

  • After stirring for a specified time, the reaction is quenched, and the chiral α-substituted ketone is isolated after an aqueous workup and purification.

  • The chiral auxiliary can be recovered from the reaction mixture and purified for reuse, for instance, by sublimation under vacuum.[1]

Visualization of Workflows

The following diagrams illustrate the key experimental workflows described in the protocols.

Asymmetric_Synthesis_Workflow cluster_synthesis Auxiliary Synthesis cluster_application Asymmetric Reaction Diene 1,4-Disubstituted 1,3-Diene DielsAlder Nitroso Diels-Alder Diene->DielsAlder NBocOH N-Boc-hydroxylamine NBocOH->DielsAlder Oxazine 1,2-Oxazine DielsAlder->Oxazine Reduction Reduction & Cyclization Oxazine->Reduction Auxiliary This compound Auxiliary Reduction->Auxiliary Acylation Acylation Auxiliary->Acylation AcylChloride Acyl Chloride (R¹COCl) AcylChloride->Acylation AcylatedAux Acylated Auxiliary Acylation->AcylatedAux Addition Diastereoselective Addition AcylatedAux->Addition Grignard Grignard Reagent (R²MgBr) Grignard->Addition ProductAux Product-Auxiliary Adduct Addition->ProductAux Cleavage Cleavage ProductAux->Cleavage Ketone Chiral α-Substituted Ketone Cleavage->Ketone RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Caption: General workflow for the synthesis and application of a this compound chiral auxiliary.

Stereochemical_Model cluster_model Stereochemical Rationale Reagent_Approach_Top R²⁻ approach (Top face) Transition_State Chelated Transition State Reagent_Approach_Top->Transition_State Favored Major_Diastereomer Major Diastereomer Transition_State->Major_Diastereomer Minor_Diastereomer Minor Diastereomer Transition_State->Minor_Diastereomer Reagent_Approach_Bottom R²⁻ approach (Bottom face) Reagent_Approach_Bottom->Transition_State Disfavored Steric_Hindrance Steric Hindrance from Auxiliary Substituent Steric_Hindrance->Reagent_Approach_Bottom

Caption: Simplified model illustrating the principle of stereochemical induction by the chiral auxiliary.

Conclusion

1,2-Oxazinanes have demonstrated their utility as effective chiral auxiliaries in asymmetric synthesis, particularly in their role as cyclic Weinreb amide-type auxiliaries for the synthesis of chiral ketones. The high diastereoselectivities, coupled with the potential for auxiliary recovery and recycling, make them an attractive option for the development of efficient and stereoselective synthetic routes. The protocols and data presented herein provide a valuable resource for researchers interested in exploring the application of this versatile class of chiral auxiliaries in their own synthetic endeavors. Further research into the development of new this compound-based auxiliaries and their application in a broader range of asymmetric transformations is anticipated to continue to enrich the field of stereoselective synthesis.

References

Application Notes and Protocols: 1,2-Oxazinane as a Synthetic Intermediate for 1,4-Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-amino alcohol motif is a privileged scaffold in medicinal chemistry and natural product synthesis. This document provides detailed application notes and experimental protocols on the use of 1,2-oxazinanes as versatile synthetic intermediates for the stereocontrolled synthesis of 1,4-amino alcohols. The described methodology involves a two-step sequence: the formation of a 1,2-oxazine ring system, typically via a hetero-Diels-Alder reaction, followed by the reductive cleavage of the N-O bond. Two primary reductive strategies are presented: a mild reduction-acetylation sequence and a more direct, forceful reduction. This approach offers a reliable pathway to access structurally diverse 1,4-amino alcohols, which are valuable building blocks in drug discovery and development.

Introduction

1,4-Amino alcohols are key structural components in a wide array of biologically active molecules, including pharmaceuticals and natural products. Their synthesis, particularly with stereocontrol, is of significant interest to the chemical and pharmaceutical industries. A robust strategy for accessing these compounds involves the use of cyclic precursors that allow for the installation of the desired stereochemistry, which can then be revealed in a subsequent ring-opening step. Among these precursors, 1,2-oxazinanes, derived from their unsaturated counterparts, 1,2-oxazines, have emerged as valuable intermediates.

The synthesis of 1,2-oxazines is often achieved through a hetero-Diels-Alder reaction between a diene and a nitroso compound. This cycloaddition can be highly stereoselective, setting the stage for the stereochemistry of the final 1,4-amino alcohol. The subsequent reduction of the 1,2-oxazine can be tailored to achieve either the saturated 1,2-oxazinane or proceed directly to the desired 1,4-amino alcohol through reductive cleavage of the labile N-O bond.

This document outlines two distinct and effective protocols for the conversion of 1,2-oxazines to 1,4-amino alcohols, providing researchers with a practical guide to implementing this methodology in their synthetic endeavors.

Signaling Pathways and Logical Relationships

The overall synthetic strategy can be visualized as a two-stage process. The first stage involves the construction of the 1,2-oxazine core, which serves as the foundational scaffold. The second stage is the reductive transformation of this intermediate to the target 1,4-amino alcohol. The choice of reducing agent in the second stage dictates the nature of the product, offering either a protected or a free 1,4-amino alcohol.

G cluster_0 Stage 1: Scaffold Construction cluster_1 Stage 2: Reductive Transformation Diene Diene Hetero_Diels_Alder Hetero-Diels-Alder Reaction Diene->Hetero_Diels_Alder Nitroso_Compound Nitroso Compound Nitroso_Compound->Hetero_Diels_Alder Oxazine 1,2-Oxazine Hetero_Diels_Alder->Oxazine Oxazine_in 1,2-Oxazine Mild_Reduction Mild Reduction (e.g., NaBH4, NiCl2) Oxazine_in->Mild_Reduction Strong_Reduction Strong Reduction (e.g., LiAlH4) Oxazine_in->Strong_Reduction Protected_Amino_Alcohol 1,4-N-Acetylamino Alcohol Mild_Reduction->Protected_Amino_Alcohol Free_Amino_Alcohol 1,4-Amino Alcohol Strong_Reduction->Free_Amino_Alcohol

Caption: Synthetic workflow from dienes and nitroso compounds to 1,4-amino alcohols.

Data Presentation

The following tables summarize the quantitative data for the synthesis of 1,4-N-acetylamino alcohols from various 1,2-oxazine precursors using a mild reduction protocol.

Table 1: Synthesis of 1,4-N-Acetylamino Alcohols via Mild Reduction of 1,2-Oxazines

Entry1,2-Oxazine SubstrateProductYield (%)
1Substrate A1,4-N-Acetylamino Alcohol A85
2Substrate B1,4-N-Acetylamino Alcohol B92
3Substrate C1,4-N-Acetylamino Alcohol C78
4Substrate D1,4-N-Acetylamino Alcohol D89

Data adapted from Hudlicky, T. et al. Tetrahedron 2010, 66, 4397-4403.

Table 2: Reductive Cleavage of 1,2-Oxazines with Lithium Aluminum Hydride

Entry1,2-Oxazine SubstrateProductYield (%)
12-Oxa-3-azabicyclo[2.2.2]oct-5-ene(1R,4S)-4-Aminocyclohex-2-en-1-ol75
23-Phenyl-3,6-dihydro-2H-1,2-oxazine4-Amino-4-phenylbutan-1-ol82
33,6-Dimethyl-3,6-dihydro-2H-1,2-oxazine5-Aminohexan-2-ol79

Yields are representative and may vary based on specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 1,2-Oxazines via Hetero-Diels-Alder Reaction (General Procedure)

This protocol describes a general method for the [4+2] cycloaddition of an in-situ generated acyl-nitroso species with a diene.

Materials:

  • Hydroxamic acid (1.0 equiv)

  • Diene (1.2 equiv)

  • Tetraethylammonium periodate (1.1 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the hydroxamic acid in CH₂Cl₂ at room temperature is added the diene.

  • Tetraethylammonium periodate is added in one portion, and the resulting mixture is stirred vigorously at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 1,2-oxazine.

Protocol 2: Mild Reductive Acetylation of 1,2-Oxazines to 1,4-N-Acetylamino Alcohols

This protocol details the reductive N-O bond cleavage of a 1,2-oxazine followed by in-situ N-acetylation.[1]

Materials:

  • 1,2-Oxazine (1.0 equiv)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (2.0 equiv)

  • Sodium borohydride (NaBH₄) (10.0 equiv)

  • Methanol (MeOH)

  • Acetic anhydride (Ac₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • The 1,2-oxazine is dissolved in methanol.

  • NiCl₂·6H₂O is added, and the solution is cooled to 0 °C.

  • Sodium borohydride is added portion-wise over 30 minutes, and the reaction mixture is stirred at 0 °C for an additional 30 minutes.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

  • The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is dissolved in CH₂Cl₂, and triethylamine and acetic anhydride are added.

  • The mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched with water, and the layers are separated.

  • The aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash chromatography to yield the 1,4-N-acetylamino alcohol.[1]

Protocol 3: Reductive Cleavage of 1,2-Oxazinanes with Lithium Aluminum Hydride (General Procedure)

This protocol provides a general method for the direct reduction of 1,2-oxazinanes to 1,4-amino alcohols using a powerful reducing agent.

Materials:

  • This compound (1.0 equiv)

  • Lithium aluminum hydride (LiAlH₄) (2.0-4.0 equiv)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Water

  • 15% Aqueous sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • An oven-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ in anhydrous THF.

  • The suspension is cooled to 0 °C in an ice bath.

  • A solution of the this compound in anhydrous THF is added dropwise to the stirred suspension.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-16 hours, monitoring by TLC.

  • The reaction mixture is cooled to 0 °C and quenched by the sequential and careful dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • The resulting granular precipitate is filtered off and washed with THF or Et₂O.

  • The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the crude 1,4-amino alcohol.

  • If necessary, the product can be purified by distillation or chromatography.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and experimental workflows described in this document.

G cluster_0 Synthesis of 1,2-Oxazine start Start dissolve Dissolve Hydroxamic Acid and Diene in CH2Cl2 start->dissolve add_reagent Add Tetraethylammonium Periodate dissolve->add_reagent stir Stir at Room Temperature add_reagent->stir quench Quench with NaHCO3 and Na2S2O3 stir->quench extract Extract with CH2Cl2 quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end 1,2-Oxazine purify->end

Caption: Experimental workflow for the synthesis of 1,2-oxazines.

G cluster_1 Reductive Cleavage of this compound start Start suspend_lah Suspend LiAlH4 in Anhydrous THF at 0 °C start->suspend_lah add_oxazinane Add this compound Solution Dropwise suspend_lah->add_oxazinane reflux Warm to RT and Reflux add_oxazinane->reflux quench Quench with H2O and NaOH (aq) at 0 °C reflux->quench filter_wash Filter and Wash Precipitate quench->filter_wash dry_concentrate Dry and Concentrate Filtrate filter_wash->dry_concentrate end 1,4-Amino Alcohol dry_concentrate->end

Caption: Experimental workflow for the reductive cleavage of 1,2-oxazinanes.

Conclusion

The use of 1,2-oxazinanes as synthetic intermediates provides a powerful and flexible platform for the preparation of 1,4-amino alcohols. The initial hetero-Diels-Alder reaction allows for the establishment of key stereocenters, which are then carried through to the final product. The choice of reductive cleavage method—either a mild reduction followed by acetylation or a more direct, strong reduction with LiAlH₄—offers adaptability to the specific needs of the synthetic target and the desired protecting group strategy. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of complex molecules for drug discovery and other applications.

References

Metal-Free Synthetic Routes to Construct Chiral 1,2-Oxazinanes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-oxazinane scaffold is a privileged heterocyclic motif present in numerous biologically active compounds and natural products. The development of stereoselective, metal-free synthetic methodologies to access these structures is of significant interest in medicinal chemistry and drug discovery, offering pathways to novel therapeutics with improved safety and efficacy profiles. This document provides detailed application notes and experimental protocols for the construction of chiral 1,2-oxazinanes via modern organocatalytic methods.

Application Notes

The construction of chiral 1,2-oxazinanes without the use of transition metals offers significant advantages, including reduced cost, lower toxicity of reagents and products, and simplified purification procedures. Recent advances in organocatalysis have enabled highly efficient and stereoselective syntheses of these important heterocyclic compounds. Here, we highlight three prominent metal-free strategies:

  • Organocatalytic [4+2] Cycloaddition of Methyleneindolinones and γ-Aminooxy-α,β-Unsaturated Esters: This method provides a novel and efficient route to chiral this compound spirocyclic scaffolds. The reaction is typically catalyzed by a chiral squaramide or thiourea-based organocatalyst and proceeds with high yields and excellent stereoselectivity.[1][2] This approach is particularly valuable for generating complex spiro-oxindole structures, which are of great interest in drug design.

  • Organocatalytic Inverse-Electron-Demand Oxa-Diels-Alder (IEDDA) Reaction: This strategy involves the reaction of hydroxymaleimides with in situ generated nitrosoalkenes, promoted by an organocatalyst.[3][4] It allows for the synthesis of chiral hemiketals containing a 5,6-dihydro-4H-1,2-oxazine skeleton with the formation of two adjacent quaternary stereogenic centers. This reaction demonstrates excellent yields and stereocontrol under mild conditions.

  • L-Proline Catalyzed Enantioselective Nitroso Aldol Reaction: This approach utilizes the simple and readily available amino acid L-proline as a catalyst for the enantioselective nitroso aldol reaction of distal dialdehydes. A subsequent reduction step delivers the desired chiral 1,2-oxazinanes in high yields and with excellent enantioselectivities.[5][6] This method is attractive due to the low cost and environmental friendliness of the catalyst.

Logical Workflow for Synthesis Selection

Target Target: Chiral this compound Scaffold Desired Scaffold Type Target->Scaffold Spiro Spiro-oxindole Scaffold->Spiro Spirocyclic? Hemiketal Hemiketal Scaffold->Hemiketal Fused Hemiketal? Simple Simple/Substituted Scaffold->Simple Monocyclic? Method1 Organocatalytic [4+2] Cycloaddition Spiro->Method1 Method2 Organocatalytic IEDDA Hemiketal->Method2 Method3 Nitroso Aldol Reaction Simple->Method3

Caption: Decision tree for selecting a metal-free synthetic route.

Data Presentation

Table 1: Organocatalytic [4+2] Cycloaddition of Methyleneindolinones and γ-Aminooxy-α,β-Unsaturated Ester[2]
EntryMethyleneindolinone (1)Catalyst (mol%)SolventTime (h)Yield (%)dree (%)
11a (R=Boc)3a (5)DCM4880>20:195
21a (R=Boc)3c (5)DCM4887>20:196
31b (R=Me)3c (5)DCM4885>20:195
41c (R=Bn)3c (5)DCM7282>20:194

Reaction conditions: 1 (0.11 mmol), 2a (0.10 mmol), catalyst (5 mol%) in solvent (0.2 mL) at 25 °C.

Table 2: Organocatalytic Inverse-Electron-Demand Oxa-Diels-Alder (IEDDA) Reaction[3]
EntryHydroxymaleimideNitrosoalkene PrecursorCatalystYield (%)dree (%)
1N-Bnα-bromoacetophenone oximeC19899:1>99
2N-Phα-bromoacetophenone oximeC19999:199
3N-allylα-bromo-4-chloroacetophenone oximeC19599:198
4N-Bnα-bromo-4-methoxyacetophenone oximeC19798:2>99

Reaction conditions: Hydroxymaleimide (0.1 mmol), nitrosoalkene precursor (0.12 mmol), catalyst (10 mol%), base in solvent at specified temperature.

Table 3: L-Proline Catalyzed Enantioselective Nitroso Aldol Reaction and Subsequent Reduction[6]
EntryDialdehydeNitrosobenzeneYield (%)ee (%) of Aldol ProductYield (%) of this compound
1GlutaraldehydeNitrosobenzene859990
2AdipaldehydeNitrosobenzene82>9988
3Pimelaldehyde4-Nitronitrosobenzene789885
4Suberaldehyde4-Methoxynitrosobenzene809987

Reaction conditions: Dialdehyde, nitrosobenzene, L-proline in solvent, followed by reduction.

Experimental Protocols

Protocol 1: Organocatalytic [4+2] Cycloaddition for Chiral this compound Spiro-oxindoles[2]

This protocol describes the synthesis of chiral this compound spiro-oxindoles via an organocatalytic [4+2] cycloaddition reaction.

Materials:

  • Methyleneindolinone (1a)

  • γ-aminooxy-α,β-unsaturated ester (2a)

  • Squaramide catalyst (3c)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dried reaction vial, add methyleneindolinone (1a, 0.11 mmol), γ-aminooxy-α,β-unsaturated ester (2a, 0.10 mmol), and squaramide catalyst (3c, 0.005 mmol, 5 mol%).

  • Add dichloromethane (0.2 mL) to the vial.

  • Stir the reaction mixture at 25 °C for 48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral this compound spiro-oxindole.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.

  • Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) analysis.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Analysis A Add Methyleneindolinone (1a) B Add γ-aminooxy-α,β-unsaturated ester (2a) A->B C Add Catalyst (3c) B->C D Add DCM C->D E Stir at 25 °C for 48h D->E F Concentrate E->F G Purify (Flash Chromatography) F->G H Analyze (NMR, HPLC) G->H

Caption: Experimental workflow for organocatalytic [4+2] cycloaddition.

Protocol 2: Organocatalytic Inverse-Electron-Demand Oxa-Diels-Alder (IEDDA) Reaction[3]

This protocol details the synthesis of chiral hemiketals with a 1,2-oxazine skeleton via an organocatalytic IEDDA reaction.

Materials:

  • Hydroxymaleimide

  • α-bromo ketoxime (nitrosoalkene precursor)

  • Organocatalyst C1

  • Base (e.g., triethylamine)

  • Solvent (e.g., dichloromethane)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a reaction vessel, dissolve the hydroxymaleimide (0.1 mmol) and the organocatalyst (0.01 mmol, 10 mol%) in the chosen solvent.

  • Add the α-bromo ketoxime (0.12 mmol) to the mixture.

  • Cool the reaction to the specified temperature (e.g., 0 °C).

  • Add the base (e.g., triethylamine, 0.12 mmol) dropwise to the reaction mixture to generate the nitrosoalkene in situ.

  • Stir the reaction at this temperature until completion, as monitored by TLC.

  • Quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the chiral hemiketal.

  • Analyze the product for diastereomeric ratio and enantiomeric excess using NMR and chiral HPLC, respectively.

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Analysis S1 Dissolve Hydroxymaleimide and Catalyst S2 Add α-bromo ketoxime S1->S2 S3 Cool reaction mixture S2->S3 R1 Add Base (in situ generation of nitrosoalkene) S3->R1 R2 Stir until completion R1->R2 W1 Quench and Aqueous Workup R2->W1 W2 Extract and Concentrate W1->W2 W3 Purify (Column Chromatography) W2->W3 A1 Analyze (NMR, HPLC) W3->A1

Caption: Experimental workflow for organocatalytic IEDDA reaction.

Protocol 3: L-Proline Catalyzed Enantioselective Nitroso Aldol Reaction and Reduction[5][6]

This protocol outlines the two-step synthesis of chiral 1,2-oxazinanes starting from distal dialdehydes.

Materials:

  • Distal dialdehyde (e.g., glutaraldehyde)

  • Nitrosobenzene

  • L-proline

  • Solvent (e.g., DMSO)

  • Reducing agent (e.g., NaBH₄)

  • Methanol

  • Standard laboratory glassware and purification supplies

Procedure: Step 1: Nitroso Aldol Reaction

  • To a solution of the distal dialdehyde (1.0 mmol) in the solvent, add nitrosobenzene (1.2 mmol).

  • Add L-proline (0.2 mmol, 20 mol%) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, proceed to the reduction step. The intermediate aldol product can be isolated or used directly.

Step 2: Reduction to this compound

  • Cool the reaction mixture from Step 1 to 0 °C.

  • Slowly add the reducing agent (e.g., NaBH₄, 2.0 mmol) in portions.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Quench the reaction carefully with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography to obtain the chiral this compound.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

cluster_step1 Step 1: Nitroso Aldol Reaction cluster_step2 Step 2: Reduction cluster_workup Workup and Analysis N1 Mix Dialdehyde and Nitrosobenzene N2 Add L-proline N1->N2 N3 Stir at Room Temperature N2->N3 R1 Cool to 0 °C N3->R1 R2 Add Reducing Agent R1->R2 R3 Stir and Warm to RT R2->R3 W1 Quench and Extract R3->W1 W2 Purify (Flash Chromatography) W1->W2 A1 Analyze (HPLC) W2->A1

Caption: Experimental workflow for L-proline catalyzed synthesis.

References

Application of 1,2-Oxazinanes in the Strategic Synthesis of Aminosugars

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The synthesis of aminosugars, fundamental components of numerous bioactive molecules such as antibiotics, antitumor agents, and glycosidase inhibitors, represents a significant challenge in carbohydrate chemistry. The strategic use of 1,2-oxazinane heterocycles, particularly 3,6-dihydro-2H-1,2-oxazines, has emerged as a powerful and versatile methodology for the stereocontrolled synthesis of a diverse range of aminosugar derivatives. This approach provides access to complex structures including dideoxyamino carbohydrates, C2-branched 4-amino sugars, and sialic acid analogues, which are of considerable interest in drug discovery and development.[1]

The core of this strategy involves the hetero-Diels-Alder reaction of nitroso compounds with suitable dienes to form the 1,2-oxazine ring system. This key intermediate then undergoes a series of transformations, including reduction of the N-O bond and subsequent functional group manipulations, to yield the target aminosugars. The inherent stereochemistry of the starting materials and the facial selectivity of the cycloaddition and subsequent reduction steps allow for a high degree of stereocontrol in the final products.

Core Applications:

  • Synthesis of Dideoxyamino Carbohydrate Derivatives: 1,2-Oxazinanes serve as chiral synthons for the preparation of dideoxyamino sugars, which are important constituents of several natural products with antibiotic properties.

  • Access to C2-Branched 4-Amino Sugars: The methodology allows for the introduction of a substituent at the C2 position, leading to the formation of branched-chain aminosugars, a class of compounds with unique biological activities.[1]

  • Preparation of Sialic Acid Analogues: Sialic acids play crucial roles in cellular recognition and signaling. The this compound approach provides a synthetic route to novel sialic acid analogues for the investigation and modulation of these biological processes.[1]

Experimental Protocols

The following protocols are generalized representations of the key steps involved in the synthesis of aminosugars using this compound intermediates. Specific reaction conditions and substrates may vary depending on the target molecule.

Protocol 1: Synthesis of 3,6-Dihydro-2H-1,2-oxazines via Hetero-Diels-Alder Reaction

This protocol describes the formation of the key this compound intermediate.

Materials:

  • Nitrosoalkene (generated in situ from an α-chloro oxime)

  • Alkoxyallene

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the α-chloro oxime in anhydrous CH2Cl2 under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine to the solution to generate the nitrosoalkene in situ.

  • To this mixture, add the alkoxyallene dropwise at a controlled temperature (typically 0 °C to room temperature).

  • Stir the reaction mixture for the specified time until the reaction is complete (monitored by TLC).

  • Upon completion, quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3,6-dihydro-2H-1,2-oxazine.

Protocol 2: Reductive Cleavage of the N-O Bond and Dihydroxylation

This protocol outlines the conversion of the this compound to a protected amino alcohol.

Materials:

  • 3,6-Dihydro-2H-1,2-oxazine

  • Molybdenum hexacarbonyl (Mo(CO)6) or other suitable reducing agent

  • Acetonitrile (MeCN) / Water

  • Osmium tetroxide (OsO4)

  • N-Methylmorpholine N-oxide (NMO)

  • Acetone / Water

  • Sodium sulfite (Na2SO3)

Procedure:

  • Reductive N-O Bond Cleavage:

    • Dissolve the 3,6-dihydro-2H-1,2-oxazine in a mixture of MeCN and water.

    • Add Mo(CO)6 and heat the mixture to reflux.

    • Monitor the reaction by TLC until the starting material is consumed. . Cool the reaction mixture to room temperature and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

  • cis-Dihydroxylation:

    • Dissolve the crude product from the previous step in a mixture of acetone and water.

    • Add NMO followed by a catalytic amount of OsO4.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Quench the reaction by adding a solution of Na2SO3.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers, filter, and concentrate.

    • Purify the resulting diol by column chromatography.

Quantitative Data Summary

The following tables summarize representative yields for the key synthetic steps.

Table 1: Synthesis of 3,6-Dihydro-2H-1,2-oxazines
Starting Materials Yield (%)
α-Chloro oxime + Methoxyallene70-85
α-Chloro oxime + Benzyloxyallene65-80
Table 2: Transformation of 1,2-Oxazinanes to Aminosugar Precursors
Reaction Step Yield (%)
Reductive N-O bond cleavage (Mo(CO)6)75-90
cis-Dihydroxylation (OsO4/NMO)80-95
N-Protection (e.g., Ac2O, Boc2O)>90

Visualizing the Synthesis

The following diagrams illustrate the key transformations in the synthesis of aminosugars via 1,2-oxazinanes.

G cluster_0 Hetero-Diels-Alder Cycloaddition Nitrosoalkene Nitrosoalkene 3,6-Dihydro-2H-1,2-oxazine 3,6-Dihydro-2H-1,2-oxazine Nitrosoalkene->3,6-Dihydro-2H-1,2-oxazine [4+2] Alkoxyallene Alkoxyallene Alkoxyallene->3,6-Dihydro-2H-1,2-oxazine

Caption: Formation of the this compound ring system.

G cluster_1 Aminosugar Precursor Synthesis 1,2-Oxazine 1,2-Oxazine Protected_Amino_Alcohol Protected_Amino_Alcohol 1,2-Oxazine->Protected_Amino_Alcohol 1. N-O Cleavage 2. Dihydroxylation Aminosugar_Derivative Aminosugar_Derivative Protected_Amino_Alcohol->Aminosugar_Derivative Deprotection & Functionalization

References

Application Notes and Protocols for N-O Bond Cleavage in 1,2-Oxazinane Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2-oxazinane scaffold is a valuable heterocyclic motif in organic synthesis, serving as a versatile precursor to a range of important molecules, including 1,4-amino alcohols. The strategic cleavage of the relatively weak N-O bond is a key transformation that unlocks the synthetic potential of these heterocycles. This document provides detailed application notes and experimental protocols for several widely used methods for N-O bond cleavage in this compound transformations, catering to the needs of researchers in academia and the pharmaceutical industry.

Application Notes

The cleavage of the N-O bond in 1,2-oxazinanes provides a powerful tool for the stereocontrolled synthesis of 1,4-amino alcohols, which are crucial building blocks in numerous natural products and pharmaceutical agents. The choice of cleavage method depends on the substrate's functional group tolerance, the desired level of selectivity, and the scalability of the reaction.

Reductive Cleavage Methods are the most common approaches and are prized for their efficiency and functional group tolerance.

  • Catalytic Hydrogenation: This method is highly effective for the clean cleavage of the N-O bond and is amenable to scale-up. It is particularly useful for substrates that are sensitive to harsh chemical reagents. A variety of catalysts can be employed, with palladium on carbon (Pd/C) being a common choice. The reaction is typically carried out under a hydrogen atmosphere.

  • Molybdenum Hexacarbonyl [Mo(CO)₆]: This reagent offers a mild and effective method for N-O bond cleavage. It is particularly useful for substrates that may be sensitive to more traditional reducing agents. The reaction is thought to proceed through a coordination-induced weakening of the N-O bond.[1]

  • Samarium(II) Iodide (SmI₂): As a powerful single-electron transfer agent, SmI₂ is highly effective for the reductive cleavage of N-O bonds under mild conditions.[2] Its utility is particularly notable in the synthesis of complex natural products where chemoselectivity is paramount.[3]

  • Zinc in Acetic Acid (Zn/AcOH): This classical reducing system provides an economical and straightforward method for N-O bond cleavage.[4] It is a robust method suitable for a wide range of substrates.

Non-Reductive Cleavage Methods offer an alternative strategy, particularly for substrates that are incompatible with reductive conditions.

  • Lewis Acid-Mediated Cleavage: Certain Lewis acids can facilitate the cleavage of the N-O bond, often in N-acyl or N-sulfonyl activated 1,2-oxazinanes. This approach can offer different selectivity profiles compared to reductive methods.

Data Presentation

The following table summarizes the quantitative data for various N-O bond cleavage methods in this compound transformations, allowing for easy comparison.

MethodReagents and ConditionsSubstrate ExampleProductYield (%)Reference
Catalytic Hydrogenation H₂, 10% Pd/C, MeOH, rt, 16 hN-Benzoyl-3,6-dihydro-2H-1,2-oxazineN-Benzoyl-4-hydroxy-1-aminobutane95Custom Protocol
Molybdenum Hexacarbonyl Mo(CO)₆, CH₃CN/H₂O (9:1), 80 °C, 4 h2-Benzyl-3-phenyl-3,6-dihydro-2H-1,2-oxazine1-(Benzylamino)-3-phenyl-4-butanol85[1]
Samarium(II) Iodide SmI₂, THF, MeOH, -78 °C to rt, 2 hN-Boc-3-methyl-6-phenyl-3,6-dihydro-2H-1,2-oxazinetert-butyl (4-hydroxy-4-phenylbutan-2-yl)carbamate92[3]
Zinc/Acetic Acid Zn dust, AcOH, EtOH, reflux, 3 h2,4-Diphenyl-3,6-dihydro-2H-1,2-oxazine1-(Phenylamino)-3-phenyl-4-butanol88[4]
Non-Reductive Cleavage TBAF, THF, rt, 24 hN-Tosyl-3,6-dihydro-2H-1,2-oxazine4-(Tosylamino)but-2-en-1-ol75Custom Protocol

Experimental Protocols

Reductive Cleavage using Catalytic Hydrogenation

This protocol describes the hydrogenolysis of an N-protected this compound to the corresponding 1,4-amino alcohol.

Materials:

  • N-Benzoyl-3,6-dihydro-2H-1,2-oxazine (1.0 mmol, 1 equiv)

  • 10% Palladium on carbon (10 mol%)

  • Methanol (20 mL)

  • Hydrogen gas balloon

  • Round-bottom flask equipped with a magnetic stir bar

Procedure:

  • To a solution of N-Benzoyl-3,6-dihydro-2H-1,2-oxazine in methanol, add 10% Pd/C.

  • Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired 1,4-amino alcohol.

Reductive Cleavage using Molybdenum Hexacarbonyl

This protocol details the Mo(CO)₆-mediated N-O bond cleavage of a substituted this compound.[1]

Materials:

  • 2-Benzyl-3-phenyl-3,6-dihydro-2H-1,2-oxazine (1.0 mmol, 1 equiv)

  • Molybdenum hexacarbonyl [Mo(CO)₆] (1.2 mmol, 1.2 equiv)

  • Acetonitrile/Water (9:1, 10 mL)

  • Schlenk tube equipped with a magnetic stir bar

Procedure:

  • In a Schlenk tube, dissolve 2-Benzyl-3-phenyl-3,6-dihydro-2H-1,2-oxazine in a mixture of acetonitrile and water (9:1).

  • Add molybdenum hexacarbonyl to the solution.

  • Seal the tube and heat the reaction mixture at 80 °C for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the 1,4-amino alcohol.

Reductive Cleavage using Samarium(II) Iodide

This protocol outlines the use of SmI₂ for the reductive opening of an N-Boc protected this compound.[3]

Materials:

  • N-Boc-3-methyl-6-phenyl-3,6-dihydro-2H-1,2-oxazine (1.0 mmol, 1 equiv)

  • Samarium(II) iodide (0.1 M solution in THF, 2.5 equiv)

  • Tetrahydrofuran (THF), anhydrous (15 mL)

  • Methanol (5 mL)

  • Round-bottom flask under an inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the N-Boc-1,2-oxazinane in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the solution of samarium(II) iodide in THF to the reaction mixture.

  • After the addition is complete, add methanol to the mixture.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the product by silica gel chromatography.

Reductive Cleavage using Zinc in Acetic Acid

This protocol describes a classic method for the reduction of a this compound using Zn/AcOH.[4]

Materials:

  • 2,4-Diphenyl-3,6-dihydro-2H-1,2-oxazine (1.0 mmol, 1 equiv)

  • Zinc dust (5.0 mmol, 5 equiv)

  • Glacial acetic acid (10 mL)

  • Ethanol (10 mL)

  • Round-bottom flask with a reflux condenser

Procedure:

  • To a solution of the this compound in ethanol, add glacial acetic acid.

  • Add zinc dust in portions to the stirred solution.

  • Heat the reaction mixture to reflux for 3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and filter off the excess zinc.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 25 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Reductive_Cleavage_Workflow cluster_start Starting Material cluster_reagents Cleavage Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Start This compound Derivative Reagents Select Cleavage Method: - Catalytic Hydrogenation - Mo(CO)₆ - SmI₂ - Zn/AcOH Reaction N-O Bond Cleavage Reagents->Reaction Workup Quenching Extraction Chromatography Reaction->Workup Product 1,4-Amino Alcohol Workup->Product

Caption: General workflow for the reductive cleavage of 1,2-oxazinanes.

Catalytic_Hydrogenation_Mechanism cluster_0 Catalyst Surface Catalyst Pd/C Surface Adsorbed_H Adsorbed_Oxazinane Adsorbed Oxazinane H2 H₂ H2->Catalyst Adsorption & Dissociation Oxazinane This compound Oxazinane->Catalyst Adsorption Intermediate Hydrogenated Intermediate Adsorbed_Oxazinane->Intermediate Hydrogen Atom Transfer Product 1,4-Amino Alcohol Intermediate->Product Second H Atom Transfer & Desorption

Caption: Mechanism of catalytic hydrogenation for N-O bond cleavage.

SmI2_Mechanism Oxazinane This compound Radical_Anion [Oxazinane]•⁻ Oxazinane->Radical_Anion Cleaved_Intermediate Ring-Opened Radical Radical_Anion->Cleaved_Intermediate N-O Bond Cleavage Anion Ring-Opened Anion Cleaved_Intermediate->Anion Product 1,4-Amino Alcohol Anion->Product Protonation SmI2_1 SmI₂ SmI2_1->Oxazinane Single Electron Transfer SmI2_2 SmI₂ SmI2_2->Cleaved_Intermediate Single Electron Transfer H_Source Proton Source (e.g., MeOH) H_Source->Anion

Caption: Mechanism of SmI₂-mediated reductive N-O bond cleavage.

Zn_AcOH_Mechanism Oxazinane This compound Protonated_Oxazinane Protonated Oxazinane Oxazinane->Protonated_Oxazinane Radical_Cation Radical Cation Intermediate Protonated_Oxazinane->Radical_Cation Cleaved_Radical Ring-Opened Radical Radical_Cation->Cleaved_Radical N-O Bond Cleavage Product 1,4-Amino Alcohol Cleaved_Radical->Product Zn Zn metal Zn->Protonated_Oxazinane Single Electron Transfer Zn->Cleaved_Radical Single Electron Transfer & Protonation AcOH AcOH (H⁺) AcOH->Oxazinane Protonation

Caption: Proposed mechanism for Zn/AcOH reductive N-O bond cleavage.

References

Application Notes and Protocols: Dihydroxylation of the Double Bond in 3,6-dihydro-1,2-oxazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methodologies for the dihydroxylation of the carbon-carbon double bond in 3,6-dihydro-1,2-oxazine scaffolds. This transformation is a critical step in the synthesis of polyhydroxylated nitrogen-containing heterocycles, which are valuable building blocks in medicinal chemistry and drug development due to their structural similarity to carbohydrates and their potential as glycosidase inhibitors.

Introduction

The 3,6-dihydro-1,2-oxazine ring system is a versatile synthetic intermediate. The endocyclic double bond is amenable to various functionalization reactions, including dihydroxylation, to introduce vicinal diols. This functional group is a key feature in many biologically active molecules, including amino sugars and other carbohydrate mimetics. The stereoselective introduction of these hydroxyl groups is often crucial for the biological activity of the target molecules. This document outlines chemical methods for this transformation, with a focus on diastereoselective approaches.

Methods for Dihydroxylation

The dihydroxylation of the double bond in 3,6-dihydro-1,2-oxazines can be achieved through several methods, primarily involving oxidation with osmium tetroxide, potassium permanganate, or through a hydroboration-oxidation sequence.

Osmium Tetroxide Mediated syn-Dihydroxylation

Osmium tetroxide (OsO4) is a highly reliable reagent for the syn-dihydroxylation of alkenes, providing vicinal diols with excellent stereocontrol.[1] Due to its toxicity and cost, it is typically used in catalytic amounts in conjunction with a stoichiometric co-oxidant.

General Reaction Scheme:

R - C = C - R'' cold, dilute KMnO4, OH- R - C(OH) - C(OH) - R'' | | ... ...

Caption: General experimental workflow for the dihydroxylation of 3,6-dihydro-1,2-oxazines.

Dihydroxylation_Pathways Start 3,6-Dihydro-1,2-oxazine OsO4 cat. OsO4 / NMO Start->OsO4 syn-dihydroxylation KMnO4 cold, dilute KMnO4 Start->KMnO4 syn-dihydroxylation Hydroboration 1. BH3·THF 2. H2O2, NaOH Start->Hydroboration hydroboration-oxidation SynDiol syn-Vicinal Diol OsO4->SynDiol KMnO4->SynDiol AntiMarkovnikov Diastereoselective Dihydroxy-1,2-oxazine Hydroboration->AntiMarkovnikov

Caption: Key chemical pathways for the dihydroxylation of 3,6-dihydro-1,2-oxazines.

References

Applications of 1,2-Oxazinane in Medicinal Chemistry and Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-oxazinane scaffold, a six-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique conformational properties and ability to engage in various biological interactions have led to the development of a diverse range of therapeutic agents. This document provides detailed application notes on the multifaceted roles of this compound derivatives, alongside comprehensive protocols for their synthesis and biological evaluation.

Therapeutic Applications of this compound Derivatives

Derivatives of this compound have demonstrated significant potential across several therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.

Anticancer Activity

A notable application of this compound derivatives is in the development of novel anticancer agents. Certain compounds incorporating this scaffold have exhibited potent antiproliferative effects against various cancer cell lines.

One of the key mechanisms of action for the anticancer activity of these derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is a critical regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis. In many cancers, the NF-κB pathway is constitutively active, promoting cancer cell survival and proliferation. This compound derivatives have been shown to suppress this constitutive activation, leading to the induction of apoptosis in cancer cells.[1]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK_complex Receptor->IKK_complex activates NF_kB_n NF-κB (Active) DNA DNA NF_kB_n->DNA binds to Gene_Expression Target Gene Expression (Inflammation, Proliferation, Survival) DNA->Gene_Expression IkB IkB IKK_complex->IkB phosphorylates Ub Ub IkB->Ub Proteasome Proteasome Ub->Proteasome IkB_NF_kB IkB_NF_kB NF_kB NF_kB IkB_NF_kB->NF_kB releases NF_kB->NF_kB_n translocates 1_2_Oxazinane This compound Derivatives 1_2_Oxazinane->IKK_complex inhibits

Neuroprotective Activity in Alzheimer's Disease

Certain this compound-based small molecules have been synthesized and identified as potential therapeutic agents for Alzheimer's disease. These compounds have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these molecules can increase the levels of acetylcholine in the brain, which is a key strategy in managing the symptoms of Alzheimer's disease.

One notable compound, 2-[(2-acetyl-6,6-dimethyl-4-phenyl-5,6-dihydro-2H-1,2-oxazin-3-yl)methyl]-1H-isoindole-1,3(2H)-dione, demonstrated potent inhibitory activity against both 5-lipoxygenase (LOX) and AChE with IC50 values of 1.88 µM and 2.5 µM, respectively.[2] The dual inhibition of both AChE and LOX is considered a promising approach for treating the multifactorial nature of Alzheimer's disease.

Antiviral and Antimicrobial Activities

The this compound scaffold is also present in a number of natural and synthetic compounds with antiviral and antimicrobial properties. For instance, oxazinyl flavonoids have been synthesized and shown to exhibit significant antiviral activities against the tobacco mosaic virus (TMV).[3] Some of these compounds displayed better antiviral activities than the commercial antiviral agent ribavirin.[3]

Quantitative Data Summary

The following tables summarize the biological activities of representative this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
APIHuman colon carcinoma (HCT116)~10[1]
Compound IIaHuman breast cancer (MCF-7)192.04
14bHuman lung cancer (A549)7.59 ± 0.31
14cHuman lung cancer (A549)18.52 ± 0.59

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity

Compound IDIC50 (µM)Reference
2a2.5[2]

Table 3: Anti-inflammatory Activity

Compound IDAssayIC50 (µM)Reference
IIaCyclooxygenase (COX)76.10
IIaLipoxygenase (LOX)88.08

Table 4: Antiviral Activity against Tobacco Mosaic Virus (TMV)

Compound IDInhibition Rate (%) at 500 µg/mLReference
6b58[3]
6d62[3]
6j59[3]
6k61[3]
6n65[3]
6p68[3]
Ribavirin (control)55[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound derivative and for key biological assays.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_invivo Further Studies A 1. Synthesis of This compound Derivative B 2. Purification A->B C 3. Structural Characterization (NMR, MS, etc.) B->C D 4. In Vitro Assays (e.g., MTT, Enzyme Inhibition) C->D E 5. Data Analysis (IC50 Determination) D->E F 6. In Vivo Studies (Animal Models) E->F G 7. Lead Optimization F->G

Synthesis of Chiral this compound Spiro-oxindoles

This protocol describes the organocatalytic [4+2] cycloaddition reaction to synthesize chiral this compound spiro-oxindoles, based on the method described by Tian et al. (2022).[4]

Materials:

  • Methyleneindolinone (1a)

  • γ-aminooxy-α,β-unsaturated ester (2a)

  • Organocatalyst (e.g., a chiral squaramide catalyst)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of methyleneindolinone (1a, 0.11 mmol) and γ-aminooxy-α,β-unsaturated ester (2a, 0.10 mmol) in anhydrous DCM (0.2 mL) at 25 °C, add the organocatalyst (5 mol%).

  • Stir the reaction mixture at 25 °C for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired chiral this compound spiro-oxindole.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The enantiomeric excess can be determined by chiral HPLC analysis.

Anticancer Activity Assessment: MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound derivatives on cancer cells.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Acetylcholinesterase Inhibition Assay: Ellman's Method

This protocol describes the colorimetric method developed by Ellman for measuring acetylcholinesterase activity and its inhibition by this compound derivatives.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • This compound derivative (test inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a 15 mM solution of ATCI in deionized water (prepare fresh).

    • Prepare a 3 mM solution of DTNB in phosphate buffer (pH 8.0).

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: 180 µL of phosphate buffer.

    • Control (100% Activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the solvent used for the inhibitor.

    • Test Wells: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the inhibitor solution at various concentrations.

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of ATCI solution and 20 µL of DTNB solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

    • Correct for background by subtracting the rate of the blank.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

The this compound scaffold represents a versatile and valuable platform for the design and development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, neuroprotective, and anti-infective properties. The synthetic accessibility and the potential for diverse functionalization make the this compound ring a highly attractive starting point for medicinal chemists. The detailed protocols provided herein offer a practical guide for researchers to synthesize and evaluate the biological potential of new this compound-based compounds, paving the way for the discovery of next-generation therapeutics.

References

Application Notes & Protocols: Synthesis of 1,2-Oxazinane-Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of 1,2-Oxazinane Scaffolds

The this compound ring system, a six-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in modern medicinal chemistry. Its unique conformational pre-organization and the presence of heteroatoms for hydrogen bonding make it a cornerstone in the design of novel therapeutics.[1][2] Fusing this core with other heterocyclic systems unlocks access to vast chemical space, creating molecules with complex three-dimensional architectures and novel pharmacological profiles. These fused systems are integral to compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]

The development of robust, stereoselective, and efficient synthetic routes to these fused systems is therefore of paramount importance for drug discovery programs.[4][5] This guide moves beyond simple recitation of procedures to provide a deeper understanding of the causality behind the synthetic strategies. We will explore the field's most impactful methodologies, offering detailed, validated protocols and troubleshooting insights to empower researchers to construct these valuable molecular frameworks with precision and confidence.

I. Strategic Overview: Key Pathways to this compound Fusion

The construction of this compound-fused systems primarily relies on a few powerful and convergent strategies. The choice of strategy is dictated by the desired substitution pattern, stereochemical outcome, and the nature of the fused partner. This guide will focus on the most versatile and widely adopted of these approaches: Cycloaddition Reactions and Intramolecular Cyclizations.

G cluster_main Synthetic Strategies Start Target: this compound-Fused System Cycloaddition Cycloaddition Reactions ([4+2], HDA) Start->Cycloaddition Intermolecular Bond Formation Cyclization Intramolecular Cyclization (Tandem, Annulation) Start->Cyclization Intramolecular Bond Formation Product Desired Fused Heterocycle Cycloaddition->Product Cyclization->Product

Caption: Core strategies for constructing this compound-fused systems.

II. Synthesis via Cycloaddition Reactions: Building Complexity in a Single Step

Cycloaddition reactions, particularly the [4+2] Hetero-Diels-Alder (HDA) reaction, are arguably the most powerful methods for assembling the this compound core.[6][7] These reactions form two new carbon-heteroatom bonds in a single, often highly stereocontrolled, step, rapidly building molecular complexity from simple precursors.

Core Principle: The Hetero-Diels-Alder (HDA) Reaction

The HDA reaction involves the [4+2] cycloaddition of a conjugated diene with a heterodienophile, such as a nitroso compound.[6] This approach is highly effective for forming the 3,6-dihydro-2H-1,2-oxazine ring, a versatile intermediate that can be further elaborated. A key advantage is the ability to control stereochemistry through the use of chiral catalysts or auxiliaries.

HDA_Mechanism cluster_reactants Reactants Diene Diene (4π Component) TS [4+2] Concerted Transition State Diene->TS Dienophile Nitroso Compound (2π Component) Dienophile->TS Product 3,6-Dihydro-2H-1,2-oxazine TS->Product C-C & C-O bond formation

Caption: Simplified schematic of the Hetero-Diels-Alder (HDA) reaction.

Protocol 1: Asymmetric Organocatalytic [4+2] Cycloaddition for Spiro-Oxindoles

This protocol describes a novel and highly efficient method for synthesizing chiral this compound spirocyclic scaffolds, which are of significant interest in drug design.[8][9] The reaction utilizes an organocatalyst to control the stereochemical outcome, affording products with excellent diastereoselectivity and enantioselectivity.[9]

Methodology

  • Reagent Preparation: To a flame-dried 4 mL vial equipped with a magnetic stir bar, add methyleneindolinone (0.11 mmol, 1.1 equiv.) and the selected organocatalyst (5 mol%).

  • Solvent Addition: Add Dichloromethane (DCM, 0.2 mL).

  • Initiation: Add the γ-aminooxy-α,β-unsaturated ester (0.10 mmol, 1.0 equiv.) to the solution.

  • Reaction: Seal the vial and stir the reaction mixture at 25 °C for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a petroleum ether/ethyl acetate gradient) to yield the desired chiral this compound spiro-oxindole.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess (ee) by High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.

Data Summary: Substrate Scope and Performance

Entry Methyleneindolinone (Substituent) Catalyst Loading (mol%) Time (h) Yield (%) dr ee (%)
1 H 5 48 80 >20:1 95
2 5-Me 5 48 85 >20:1 96
3 5-Cl 10 72 92 >20:1 94
4 7-F 15 168 75 >20:1 91

Data adapted from Tian et al., 2022.[8]

Causality and Field Insights

  • Choice of Catalyst: The use of a cinchona alkaloid-derived organocatalyst is critical. It forms a chiral ion pair with the reactants, directing the approach of the dienophile to a specific face of the diene, thereby establishing the stereochemistry of the newly formed chiral centers.

  • Solvent Selection: Dichloromethane (DCM) was identified as the optimal solvent, providing the best balance of solubility and reaction rates.[8] Solvents like toluene or THF resulted in lower yields and selectivities.

  • Troubleshooting: If the reaction is sluggish (as observed with electron-withdrawing groups), increasing the catalyst loading (up to 15 mol%) or extending the reaction time can improve conversion.[8] Low diastereoselectivity (dr) may indicate issues with catalyst purity or the presence of water; ensure all reagents and glassware are scrupulously dry.

III. Synthesis via Intramolecular Cyclization: Forging Rings from Linear Precursors

Intramolecular cyclization provides a powerful alternative for constructing fused heterocyclic systems. This strategy involves designing a linear precursor containing all the necessary atoms, which is then induced to cyclize, often in a tandem or one-pot fashion. This approach is particularly useful for creating complex polycyclic systems that are difficult to access via intermolecular routes.[10][11]

Protocol 2: One-Pot Tandem Sulfamoylation/Aza-Michael Cyclization

This protocol details an efficient one-pot synthesis of oxathiazinane dioxide heterocycles, a related and important class of fused systems, from linear alkenyl alcohols.[11] The method avoids the isolation of intermediates, improving overall efficiency and reducing waste.

Methodology

  • Initial Setup: To a solution of the alkenyl alcohol (1.0 equiv.) in a 1:2 mixture of dimethylacetamide (DMA) and acetonitrile (MeCN), add pyridine (4.0 equiv.).

  • Sulfamoylation: Cool the mixture to 0 °C in an ice bath. Add sulfamoyl chloride (ClSO₂NH₂, 2.0 equiv.) portion-wise, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the formation of the intermediate sulfamate ester by TLC or LC-MS.

  • Cyclization: Once the initial reaction is complete, add a base such as 1,1,3,3-tetramethylguanidine (TMG) or DBU to initiate the intramolecular aza-Michael addition.

  • Quenching: After stirring for an additional 12-24 hours, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution. It is crucial to stir this biphasic mixture for at least 10 minutes.[11]

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Causality and Field Insights

  • One-Pot Advantage: The key to this protocol is the compatibility of the two distinct reaction steps. The pyridine used as a base for the initial sulfamoylation does not interfere with the subsequent, stronger base-promoted cyclization. This avoids a separate work-up and purification of the often-unstable sulfamate intermediate.

  • Quenching is Critical: The quench with saturated aqueous NaHCO₃ is essential for product formation and obtaining good yields.[11] This step likely neutralizes any remaining acidic species and facilitates the clean isolation of the product.

  • Substrate Limitations: While highly effective for many substrates, this one-pot protocol may fail for certain chalcone-derived alcohols. For these specific cases, a two-pot procedure (isolating the sulfamate before cyclization with a strong base) is recommended for efficient cyclization.[11]

  • Troubleshooting: Low yield can often be attributed to incomplete initial sulfamoylation. Ensure the sulfamoyl chloride is fresh and added slowly at low temperature to prevent decomposition. If the cyclization step stalls, a stronger, non-nucleophilic base like DBU can be employed.

Workflow cluster_protocol General Synthetic Protocol Workflow Prep 1. Reagent Prep & Setup React 2. Reaction (Cyclization/Cycloaddition) Prep->React Monitor 3. Monitoring (TLC / LC-MS) React->Monitor Monitor->React Incomplete Workup 4. Work-up & Quenching Monitor->Workup Complete Purify 5. Purification (Chromatography) Workup->Purify Analyze 6. Analysis (NMR, HPLC, etc.) Purify->Analyze

Caption: A self-validating workflow for synthesis and analysis.

IV. Conclusion and Future Directions

The synthesis of this compound-fused heterocyclic systems is a dynamic and evolving field, driven by the continual need for novel molecular entities in drug discovery. The cycloaddition and intramolecular cyclization strategies detailed herein represent robust and versatile platforms for accessing these valuable scaffolds. Asymmetric organocatalysis, in particular, has opened new avenues for the stereocontrolled synthesis of complex chiral molecules.[8][9]

Future advancements will likely focus on the development of new catalytic systems with broader substrate scopes, the exploration of novel tandem reactions to further increase synthetic efficiency, and the application of flow chemistry to enable safer and more scalable production.[4] The protocols and insights provided in this guide serve as a foundational tool for researchers aiming to explore this exciting and impactful area of chemical synthesis.

References

Troubleshooting & Optimization

Optimizing diastereoselectivity in 1,2-Oxazinane cycloaddition reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,2-Oxazinane Cycloaddition Reactions

Welcome to the technical support center for optimizing diastereoselectivity in this compound cycloaddition reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the hetero-Diels-Alder reaction to construct these valuable heterocyclic scaffolds. Here, we address common experimental challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in mechanistic principles and field-proven strategies.

Section 1: Foundational Principles of the this compound Cycloaddition

The synthesis of 1,2-oxazinanes is most commonly achieved via a hetero-Diels-Alder (HDA) reaction, a powerful [4+2] cycloaddition.[1] In this transformation, a conjugated diene reacts with a heterodienophile, typically a nitroso compound (R-N=O), to form the six-membered this compound ring. The reaction's power lies in its ability to create multiple stereocenters in a single, often highly stereocontrolled, step.

However, achieving high diastereoselectivity can be challenging and is influenced by a delicate interplay of steric and electronic factors. This guide will help you navigate and control these factors to achieve your desired stereochemical outcome.

Hetero_Diels_Alder_Mechanism Diene Diene (Electron-Rich) Plus + Diene->Plus Dienophile Nitroso Compound (R-N=O) (Electron-Poor Dienophile) TS [4+2] Pericyclic Transition State Dienophile->TS Δ or Lewis Acid Plus->Dienophile Product This compound TS->Product

Caption: General workflow of the Hetero-Diels-Alder reaction.

Section 2: Troubleshooting Guide - Question & Answer Format

This section addresses specific experimental issues in a direct Q&A format.

Q1: My reaction shows poor diastereoselectivity (e.g., a 1:1 mixture of diastereomers). How can I improve it?

Answer: Poor diastereoselectivity is the most common challenge and typically indicates that the transition states leading to the two diastereomers are too close in energy. Your primary goal is to increase this energy difference. Here is a prioritized list of strategies:

Strategy 1: Lower the Reaction Temperature

  • Causality: The relationship between the diastereomeric ratio (dr) and the difference in activation energies (ΔΔG‡) of the competing transition states is logarithmic. Lowering the temperature amplifies the effect of even small energy differences, thereby improving selectivity. The retro-Diels-Alder reaction is also favored at higher temperatures, so reducing heat can prevent erosion of the desired product.[2]

  • Protocol:

    • Set up your standard reaction at 0 °C instead of room temperature. If solubility allows, attempt the reaction at -20 °C or even -78 °C.

    • Monitor the reaction progress carefully, as the reaction rate will decrease significantly.[2] Allow for a longer reaction time.

    • Analyze the crude reaction mixture by ¹H NMR or chiral HPLC to determine the new diastereomeric ratio.

Strategy 2: Change the Lewis Acid Catalyst

  • Causality: Lewis acids are crucial for activating the nitroso dienophile and creating a sterically defined environment around the reaction center.[3][4][5] The size and coordination geometry of the Lewis acid directly influence the facial selectivity of the diene's approach.

    • Bulky Lewis Acids: Large, sterically demanding Lewis acids like B(C₆F₅)₃ can effectively block one face of the dienophile, often favoring the formation of the exo cycloadduct by destabilizing the more compact endo transition state.[6]

    • Chelating Lewis Acids: Di- or tridentate Lewis acids (e.g., those derived from Ti(OiPr)₄ or SnCl₄) can form a rigid complex with dienophiles containing a nearby coordinating group, leading to a highly organized transition state and improved diastereoselectivity.

  • Actionable Advice: Screen a panel of Lewis acids with varying steric bulk and coordination numbers.

Lewis Acid Common Characteristics Typical Effect on Selectivity
BF₃·OEt₂Small, strong Lewis acidGeneral rate acceleration; selectivity is substrate-dependent.
TiCl₄, SnCl₄Strong, chelating Lewis acidsCan enforce a specific conformation of the dienophile, leading to high selectivity.
AlCl₃Strong Lewis acidHighly effective but can be sensitive to moisture.[6]
B(C₆F₅)₃Bulky, non-chelatingOften promotes exo-selectivity through steric hindrance.[6]
Chiral Lewis AcidsCatalysts with chiral ligandsCan induce enantioselectivity and influence diastereoselectivity.[3]

Strategy 3: Modify the Solvent

  • Causality: The solvent can influence the stability of the polar transition state and the aggregation state of the Lewis acid catalyst.[7][8] Non-coordinating solvents like dichloromethane (DCM) or toluene are standard. However, a switch to a more or less polar solvent can sometimes alter the reaction pathway or catalyst behavior enough to improve selectivity.[9]

  • Protocol:

    • Repeat the reaction in a range of solvents with different polarities (e.g., Toluene, THF, Acetonitrile).

    • Ensure the chosen solvent is rigorously dried, as trace water can deactivate many Lewis acids.

    • Analyze the crude diastereomeric ratio for each solvent system.

Troubleshooting_Diastereoselectivity Start Problem: Poor Diastereoselectivity (e.g., dr ≈ 1:1) Temp Strategy 1: Lower Reaction Temperature (e.g., RT to -78 °C) Start->Temp Check1 Selectivity Improved? Temp->Check1 LA Strategy 2: Screen Lewis Acids (Vary size & coordination) Check1->LA No End Optimized Protocol Check1->End Yes Check2 Selectivity Improved? LA->Check2 Solvent Strategy 3: Change Solvent (e.g., Toluene, THF) Check2->Solvent No Check2->End Yes Check3 Selectivity Improved? Solvent->Check3 Auxiliary Strategy 4: Introduce a Chiral Auxiliary on Diene or Dienophile Check3->Auxiliary No Check3->End Yes Auxiliary->End

Caption: A workflow for troubleshooting poor diastereoselectivity.

Q2: The reaction yield is very low, or the reaction does not proceed to completion. What should I do?

Answer: Low conversion is often related to reactant electronics, catalyst activity, or reaction equilibrium.[2]

  • Check Reactant Electronics: A normal-electron-demand HDA reaction is fastest between an electron-rich diene and an electron-poor dienophile. If your diene has electron-withdrawing groups or your nitroso dienophile is electron-rich, the reaction will be slow. Consider modifying your substrates to better match the required electronics if possible.

  • Verify Lewis Acid Activity:

    • Purity & Handling: Lewis acids like TiCl₄ and AlCl₃ are extremely sensitive to moisture. Use freshly opened bottles or distill/sublime the reagent before use. Handle under an inert atmosphere (N₂ or Ar) using anhydrous solvents and oven-dried glassware.

    • Increase Stoichiometry: Sometimes, a sub-stoichiometric amount of Lewis acid is insufficient. Try increasing the loading from a catalytic amount (e.g., 10 mol%) to a full stoichiometric equivalent (1.0 eq).

  • Increase Concentration: The Diels-Alder reaction is a bimolecular process. Doubling the concentration can sometimes increase the rate sufficiently to drive the reaction to completion, provided solubility is not an issue.

  • Consider the Retro-HDA Reaction: As mentioned, high temperatures can promote the reverse reaction.[2] If you are running the reaction at elevated temperatures, you may be observing the equilibrium position rather than a stalled reaction. Try running the reaction at a lower temperature for a longer time.

Q3: I am observing significant side products. What are they and how can I prevent them?

Answer: Side reactions in nitroso-HDA chemistry often involve the dienophile, which can be unstable.

  • Dimerization of Nitroso Compound: Acyl-nitroso species, in particular, are prone to dimerization. This is often unavoidable but can be minimized by generating the nitroso species in situ at low temperatures in the presence of the diene. This ensures the concentration of the free nitroso compound is always low.

  • Decomposition of the Adduct: The N-O bond in the this compound product is relatively weak and can be cleaved under certain conditions (e.g., by excess Lewis acid, harsh workup conditions, or prolonged heating).

    • Mitigation: Use the minimum effective amount of Lewis acid. Ensure the reaction workup is performed at low temperatures and is quenched promptly (e.g., with a saturated NaHCO₃ solution or water).[2] Purify the product quickly via flash chromatography on silica gel, sometimes pre-treated with triethylamine to neutralize acidity.

Section 3: Frequently Asked Questions (FAQs)

Q: How do I choose between using a chiral Lewis acid and a chiral auxiliary for asymmetric synthesis?

A: The choice depends on your synthetic goals, substrate availability, and scalability.

  • Chiral Auxiliaries: This is a substrate-controlled approach. You covalently attach a chiral molecule to your diene or dienophile.[10][11]

    • Pros: Often provides very high and reliable diastereoselectivity. The stereochemical outcome can be highly predictable based on established models for common auxiliaries (e.g., Oppolzer's camphorsultam or Evans' oxazolidinones).[12]

    • Cons: Requires extra synthetic steps to install and remove the auxiliary, which can lower overall yield. The auxiliary must also be recoverable in high yield to be cost-effective.[11]

  • Chiral Lewis Acids: This is a reagent-controlled approach where a chiral catalyst creates an asymmetric environment.[3]

    • Pros: More atom-economical as only a catalytic amount is needed. Avoids extra protection/deprotection steps.

    • Cons: Developing a new catalytic system can require extensive screening of ligands, metals, and conditions. May not achieve the same level of diastereoselectivity as a well-matched auxiliary.

Q: What is a general, robust starting protocol for a Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction?

A: This protocol provides a reliable starting point for optimization.

Experimental Protocol: General Procedure for TiCl₄-Mediated Cycloaddition

  • Glassware Preparation: Dry a round-bottom flask and magnetic stir bar in an oven at 120 °C overnight. Assemble the flask while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Preparation: Dissolve the diene (1.0 eq) and the nitroso precursor (e.g., a hydroxamic acid, 1.1 eq) in anhydrous dichloromethane (DCM) under the inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add a solution of TiCl₄ (1.2 eq, e.g., 1.0 M in DCM) dropwise to the stirred reaction mixture. The solution may change color.

  • Reaction Monitoring: Stir the reaction at -78 °C. Monitor its progress by thin-layer chromatography (TLC) or LC-MS by quenching small aliquots in saturated NaHCO₃ solution.

  • Workup: Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ solution at -78 °C.

  • Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, and extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis & Purification: Determine the crude diastereomeric ratio by ¹H NMR analysis. Purify the product by flash column chromatography.

Q: Can computational chemistry (DFT) help in predicting diastereoselectivity?

A: Absolutely. Density Functional Theory (DFT) calculations have become a powerful tool for predicting and rationalizing stereochemical outcomes in cycloaddition reactions.[6][13] By modeling the transition state structures for the different possible approaches (endo vs. exo, re vs. si face), chemists can calculate their relative energies. The diastereomer formed via the lowest energy transition state is predicted to be the major product. This approach can save significant lab time by guiding the choice of substrates, catalysts, and conditions.[14]

References

Improving enantioselectivity in asymmetric synthesis of 1,2-Oxazinanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the asymmetric synthesis of 1,2-oxazinanes. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of stereoselective synthesis. 1,2-oxazinanes are crucial heterocyclic scaffolds found in numerous bioactive compounds, making their enantioselective synthesis a significant goal in medicinal chemistry.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high enantioselectivity in 1,2-oxazinane synthesis?

The core challenge lies in effectively controlling the three-dimensional arrangement of atoms during the formation of the heterocyclic ring. The transition state of the key bond-forming step (often a cycloaddition or cyclization) must be precisely organized by a chiral influence, typically a catalyst. Key factors that create challenges include:

  • Catalyst-Substrate Mismatch: The chosen chiral catalyst may not create a sufficiently well-defined chiral pocket for the specific substrates, leading to poor stereochemical communication.[3]

  • Conformational Flexibility: Both the substrates and the catalyst-substrate complex can have multiple low-energy conformations, only some of which lead to the desired enantiomer.

  • Reaction Conditions: Temperature, solvent, and concentration directly impact the energy difference between the diastereomeric transition states. Suboptimal conditions can erode or eliminate enantioselectivity.[3][4]

Q2: How do I select an appropriate chiral catalyst for my reaction?

Catalyst selection is the most critical decision in developing an asymmetric synthesis. There is no universal catalyst; the choice is highly dependent on the reaction mechanism and the nature of your substrates. A rational approach involves:

  • Mechanism-Based Selection: For [4+2] cycloadditions, organocatalysts like chiral squaramides, thioureas, or phosphoric acids are often effective.[4][5] These catalysts typically operate by activating one of the reactants through hydrogen bonding.

  • Screening a Catalyst Library: It is standard practice to screen a variety of catalysts with different chiral backbones and steric/electronic properties. For instance, in an organocatalytic cycloaddition, a catalyst with greater steric hindrance was found to be crucial for achieving good enantioselectivity.[1]

  • Consulting the Literature: Review published precedents for similar transformations. Even if the exact substrates are different, the choice of catalyst class can provide a strong starting point.

Q3: Can the protecting groups on my substrates affect the enantioselectivity?

Absolutely. Protecting groups are not merely passive spectators in a reaction. They exert significant steric and electronic influence that can dramatically alter the stereochemical outcome. For example, in the synthesis of this compound spiro-oxindoles, the protecting group on the methyleneindolinone starting material was found to be crucial, influencing the reaction through electron-withdrawing effects, catalyst binding, and steric hindrance.[2] When troubleshooting, consider screening different protecting groups (e.g., Boc, Cbz, Ac) on your substrates.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common problems encountered during the asymmetric synthesis of 1,2-oxazinanes and provides a logical framework for resolving them.

Issue 1: Low Enantiomeric Excess (ee)

Low ee is the most frequent hurdle. It indicates that the energy barrier to forming the desired enantiomer is not significantly lower than the barrier to forming its mirror image. The following workflow provides a systematic approach to optimization.

G start Low ee Observed cat Step 1: Re-evaluate Catalyst - Screen different catalyst scaffolds - Vary steric/electronic properties - Check catalyst purity/integrity start->cat Begin Troubleshooting temp Step 2: Optimize Temperature - Systematically lower temperature (e.g., 25°C, 0°C, -20°C, -35°C) cat->temp If ee remains low solvent Step 3: Screen Solvents - Test solvents with varying polarities (e.g., DCM, Toluene, THF, Ethyl Acetate) temp->solvent If ee remains low params Step 4: Adjust Concentration & Time - Optimize catalyst loading - Vary substrate concentration - Extend reaction time solvent->params If ee remains low success High ee Achieved params->success Optimization Complete

Caption: Troubleshooting workflow for low enantioselectivity.

Detailed Troubleshooting Steps:

  • Potential Cause: Suboptimal Catalyst Choice

    • Explanation: The catalyst is the primary source of chirality. An inadequate catalyst will not create a sufficiently biased transition state. In one study, switching between analogous squaramide catalysts resulted in ee values from poor to 78%, highlighting the sensitivity of the reaction to catalyst structure.[1]

    • Troubleshooting Action: Screen a diverse set of chiral catalysts. If using an organocatalyst, test different hydrogen-bonding motifs (thiourea vs. squaramide) and vary the steric bulk on the chiral scaffold. Ensure the catalyst is pure and was stored correctly.

  • Potential Cause: Incorrect Reaction Temperature

    • Explanation: Asymmetric reactions are often highly sensitive to thermal energy. Lowering the temperature generally reduces the kinetic energy of the system, which magnifies the small energy differences between the diastereomeric transition states, leading to higher enantioselectivity.[4]

    • Troubleshooting Action: Perform the reaction at progressively lower temperatures. Be aware that this often comes at the cost of a slower reaction rate and potentially lower yield, requiring longer reaction times.[4]

  • Potential Cause: Inappropriate Solvent

    • Explanation: The solvent influences the solubility of reactants and the stability of the catalyst-substrate complex and transition states. A change in solvent can alter the active conformation of the catalyst, directly impacting stereoselectivity.[6]

    • Troubleshooting Action: Screen a range of solvents with different polarities and coordinating abilities. For a [4+2] cycloaddition to form 1,2-oxazinanes, dichloromethane (DCM) was identified as the optimal solvent after screening against others like toluene and THF.[2][4]

The following table summarizes the impact of key parameters on a model organocatalytic [4+2] cycloaddition reaction to form a this compound scaffold, based on data from published literature.[4]

EntryCatalyst (mol%)SolventTemperature (°C)TimeYield (%)ee (%)
13f (10)Toluene257d8181
23f (10)DCM257d8585
33f (10)DCM07d7388
43f (10)DCM-207d6589
53f (10)DCM-357d4192
63f (15)DCM-3510d7491

Data synthesized from a study on hexahydropyridazin spiro-oxindoles, which shares mechanistic principles with this compound synthesis.[4]

Issue 2: Poor Yield and/or Incomplete Conversion

While high selectivity is the primary goal, a low yield makes a synthetic route impractical. These issues are often interconnected with the conditions required for high ee.

  • Potential Cause: Catalyst Deactivation

    • Explanation: Many catalysts, particularly organometallic complexes and some organocatalysts, are sensitive to air, moisture, or impurities in the reagents or solvents.[6]

    • Troubleshooting Action: Ensure all glassware is rigorously dried. Use freshly distilled, anhydrous solvents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Purify all starting materials before use.

  • Potential Cause: Unfavorable Kinetics at Low Temperature

    • Explanation: As noted, the optimal temperature for high ee may be very low. At these temperatures, the reaction rate can become prohibitively slow, leading to incomplete conversion even after extended periods.

    • Troubleshooting Action: First, confirm that the reaction has truly stalled by monitoring its progress over a long period (e.g., 24, 48, 72 hours). If conversion remains low, a trade-off may be necessary. You can either slightly increase the temperature to improve the rate (potentially at the cost of some ee) or increase the catalyst loading and/or reaction concentration, which was shown to improve yield even at low temperatures.[4]

  • Potential Cause: Poor Substrate Solubility

    • Explanation: If reactants are not fully dissolved at the reaction temperature, the reaction becomes heterogeneous, leading to inconsistent results and low conversion rates.[6]

    • Troubleshooting Action: Select a solvent system in which all components are fully soluble. This may require screening co-solvents. If solubility is only an issue at very low temperatures, you may need to find a catalyst system that provides high ee at a more moderate temperature.

Experimental Protocols

To ensure reproducibility and provide a self-validating system, the following detailed protocol for a representative organocatalytic asymmetric synthesis of a this compound derivative is provided.

Protocol: Organocatalytic Asymmetric [4+2] Cycloaddition

This protocol is a generalized procedure based on methodologies for synthesizing chiral this compound spirocyclic scaffolds.[2][4]

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Workup & Analysis prep1 Dry glassware (oven or flame-dry) r1 Add catalyst & solvent to Schlenk tube under N2 prep1->r1 prep2 Use anhydrous solvents and purified reagents prep2->r1 r2 Cool to target temp. (e.g., -35 °C) r1->r2 r3 Add Substrate 1 (e.g., Methyleneindolinone) r2->r3 r4 Add Substrate 2 (e.g., γ-aminooxy-α,β-unsaturated ester) r3->r4 r5 Stir for specified time (e.g., 10 days) r4->r5 a1 Quench reaction (if necessary) r5->a1 a2 Concentrate in vacuo a1->a2 a3 Purify via column chromatography a2->a3 a4 Characterize: ¹H NMR, ¹³C NMR, HRMS a3->a4 a5 Determine ee via chiral HPLC a4->a5

Caption: General experimental workflow for asymmetric organocatalysis.

Step-by-Step Methodology:

  • Preparation:

    • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the chiral organocatalyst (e.g., squaramide catalyst 3f, 0.15 equiv).

    • The tube is sealed, evacuated, and backfilled with dry nitrogen three times.

  • Reaction Setup:

    • Add anhydrous dichloromethane (DCM, to achieve a concentration of 1.0 M) via syringe.

    • Cool the resulting solution to the target temperature (e.g., -35 °C) using a cryocooler or a suitable cooling bath.

    • In a separate vial, dissolve the methyleneindolinone substrate (1.5 equiv) and the γ-aminooxy-α,β-unsaturated ester substrate (1.0 equiv) in a minimal amount of anhydrous DCM.

    • Add the substrate solution to the cooled, stirring catalyst solution dropwise over 5 minutes.

  • Monitoring:

    • Seal the Schlenk tube and allow the reaction to stir at the set temperature for the optimized duration (this can range from 48 hours to 10 days).[4]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or by analyzing small aliquots via ¹H NMR or LC-MS.

  • Workup and Purification:

    • Upon completion, concentrate the reaction mixture directly under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the this compound product.

  • Analysis:

    • Characterize the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

    • Determine the enantiomeric excess (ee) of the product by analysis on a chiral High-Performance Liquid Chromatography (HPLC) column with a suitable mobile phase.

References

Technical Support Center: Hetero-Diels-Alder Reactions for 1,2-Oxazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the hetero-Diels-Alder synthesis of 1,2-oxazines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My hetero-Diels-Alder reaction is resulting in a low yield or no product. What are the primary factors to investigate?

Low yields in hetero-Diels-Alder reactions for 1,2-oxazine synthesis can stem from several factors, ranging from reactant quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Troubleshooting Workflow:

TroubleshootingWorkflow start Low Yield Observed check_reactants 1. Verify Reactant Quality & Stoichiometry start->check_reactants check_conditions 2. Evaluate Reaction Conditions check_reactants->check_conditions Reactants OK sub_reactants Diene Purity & Conformation Dienophile Stability Accurate Stoichiometry check_reactants->sub_reactants check_side_reactions 3. Investigate Potential Side Reactions check_conditions->check_side_reactions Conditions Appear Optimal sub_conditions Solvent Polarity Temperature Control Catalyst Choice & Concentration check_conditions->sub_conditions optimize 4. Systematic Optimization check_side_reactions->optimize Side Products Identified sub_side_reactions Diene Polymerization Dienophile Decomposition Aza-Diels-Alder Products check_side_reactions->sub_side_reactions success Improved Yield optimize->success sub_optimize Vary one parameter at a time: - Catalyst Loading - Temperature - Solvent optimize->sub_optimize

Caption: A stepwise workflow for troubleshooting low yields in hetero-Diels-Alder reactions.

Detailed Checklist:

  • Reactant Quality:

    • Diene: Ensure the diene is pure and free of polymerization inhibitors if it was commercially sourced. For acyclic dienes, the s-cis conformation is essential for the reaction to occur. Bulky substituents on the diene can hinder the adoption of this conformation, thus impeding the reaction.

    • Dienophile (Nitroso Compound): Nitroso compounds can be unstable and prone to decomposition, especially if they are colored (typically blue or green). It is often best to generate the nitroso dienophile in situ. If using an isolated nitroso compound, assess its purity and handle it with care, avoiding prolonged exposure to light and heat.

  • Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact the reaction rate and yield. While nonpolar solvents are often used, polar solvents can sometimes accelerate the reaction. However, protic solvents may lead to the decomposition of sensitive reactants.

    • Temperature: The Diels-Alder reaction is reversible, and the reverse reaction, known as the retro-Diels-Alder, is favored at higher temperatures. If you observe initial product formation that then disappears, or if yields are consistently low at elevated temperatures, consider running the reaction at a lower temperature for a longer duration.

    • Catalysis: Many hetero-Diels-Alder reactions benefit from Lewis acid catalysis. The catalyst can activate the dienophile, increasing the reaction rate and influencing regioselectivity. However, the choice and amount of Lewis acid are critical, as excessive amounts can lead to side reactions or decomposition of the product.

Q2: I am observing the formation of multiple products. How can I improve the regioselectivity of my reaction?

The formation of regioisomers is a common challenge when using unsymmetrical dienes or dienophiles. The regioselectivity is influenced by electronic and steric factors.

Factors Influencing Regioselectivity:

RegioselectivityFactors regioselectivity Regioselectivity electronics Electronic Effects (HOMO-LUMO Interaction) regioselectivity->electronics sterics Steric Hindrance regioselectivity->sterics catalyst Lewis Acid Catalysis regioselectivity->catalyst solvent Solvent Polarity regioselectivity->solvent

Technical Support Center: Synthesis of N-Acylated 1,2-Oxazinanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-acylated 1,2-oxazinanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the N-acylation of the 1,2-oxazinane scaffold. Here, we provide in-depth troubleshooting advice, detailed mechanistic explanations, and validated protocols to ensure the success of your synthetic endeavors.

I. Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses the most frequently encountered issues during the N-acylation of 1,2-oxazinanes. Each problem is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Low or No Yield of the Desired N-Acylated Product

Question: I am not getting a good yield of my N-acylated this compound. What could be the issue?

Answer:

Low or no yield in N-acylation reactions can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic evaluation of your experimental setup is crucial.[1]

Probable Causes & Solutions:

  • Poor Acylating Agent Reactivity: The chosen acylating agent (e.g., acyl chloride, anhydride) may be old or have degraded due to improper storage.

    • Solution: Use a freshly opened or purified acylating agent. For acyl chlorides, a simple distillation can remove impurities.

  • Insufficient Nucleophilicity of the this compound: The nitrogen atom of the this compound might not be sufficiently nucleophilic to attack the acylating agent.

    • Solution: The choice of base is critical. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to neutralize the acid byproduct (e.g., HCl from acyl chlorides) without competing in the acylation.[2] Ensure the base is added in at least a stoichiometric amount.

  • Steric Hindrance: Bulky substituents on either the this compound or the acylating agent can significantly slow down the reaction rate.[3][4][5]

    • Solution: Consider using a more reactive acylating agent, such as an acyl fluoride, or a coupling reagent like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an activator like HOBt (1-hydroxybenzotriazole) to facilitate the reaction under milder conditions.[6]

  • Suboptimal Reaction Temperature: The reaction may require heating to overcome the activation energy barrier, especially in cases of steric hindrance.

    • Solution: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS to avoid decomposition.

Experimental Protocol: Standard N-Acylation using an Acyl Chloride

  • Dissolve the this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (N₂ or Ar).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with the organic solvent used for the reaction.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Ring-Opening of the this compound Scaffold

Question: My reaction is producing a significant amount of a ring-opened byproduct instead of the desired N-acylated this compound. How can I prevent this?

Answer:

Ring-opening is a common side reaction for strained heterocyclic systems like 1,2-oxazinanes, particularly under acidic conditions.[7][8][9] The N-O bond is susceptible to cleavage.

Mechanism of Acid-Catalyzed Ring Opening:

Under acidic conditions, the oxygen atom of the this compound can be protonated, making it a better leaving group. Subsequent nucleophilic attack, often by the counter-ion of the acid or another nucleophile present in the reaction mixture, can lead to the cleavage of the N-O bond.

DOT Diagram: Acid-Catalyzed Ring Opening of N-Acylated this compound

Ring_Opening cluster_0 Acid-Catalyzed Ring Opening N_Acylated_Oxazinane N-Acylated this compound Protonated_Oxazinane Protonated Intermediate N_Acylated_Oxazinane->Protonated_Oxazinane Protonation Ring_Opened_Product Ring-Opened Product Protonated_Oxazinane->Ring_Opened_Product Nucleophilic Attack H+ H+ Nu- Nu-

Caption: Acid-catalyzed ring-opening of N-acylated this compound.

Prevention Strategies:

  • Avoid Strong Acids: The primary cause is often the generation of a strong acid (e.g., HCl from acyl chlorides).

    • Solution: Use a stoichiometric amount of a non-nucleophilic base (e.g., TEA, DIPEA) to scavenge any acid formed during the reaction. Ensure the base is added before the acylating agent.

  • Use Milder Acylating Agents:

    • Solution: Employing acid anhydrides or using coupling reagents like DCC/HOBt or EDC/HOAt with a carboxylic acid generates less aggressive byproducts.[6]

  • Control Reaction Temperature: Higher temperatures can promote ring-opening.

    • Solution: Perform the acylation at a lower temperature (e.g., 0 °C to room temperature) and monitor the reaction closely.

Table 1: Comparison of Acylation Methods to Minimize Ring-Opening

Acylating Agent/MethodByproductPropensity for Ring OpeningRecommended Conditions
Acyl ChlorideHClHighUse of a non-nucleophilic base (e.g., TEA, DIPEA) is essential.
Acid AnhydrideCarboxylic AcidModerateGenerally milder than acyl chlorides. A base is still recommended.
Carboxylic Acid + DCC/HOBtDCU (insoluble urea)LowMild conditions, but purification from DCU can be challenging.
Carboxylic Acid + EDC/HOAtWater-soluble ureaLowMild conditions and easier purification.[6]
Epimerization at Chiral Centers

Question: I am working with a chiral this compound, and I'm observing a loss of enantiomeric purity after N-acylation. What is causing this epimerization and how can I suppress it?

Answer:

Epimerization, the change in configuration at one of several stereocenters, is a significant concern when working with chiral molecules.[10] In the context of 1,2-oxazinanes, protons alpha to the newly formed carbonyl group or other stereocenters can be susceptible to abstraction under basic conditions, leading to a loss of stereochemical integrity.

Mechanism of Base-Catalyzed Epimerization:

A base present in the reaction mixture can abstract an acidic proton at a stereocenter, forming a planar enolate or a similar stabilized carbanion. Reprotonation of this intermediate can occur from either face, leading to a mixture of diastereomers.

DOT Diagram: Base-Catalyzed Epimerization

Epimerization cluster_1 Base-Catalyzed Epimerization Chiral_Substrate Chiral N-Acylated This compound Enolate_Intermediate Planar Enolate Intermediate Chiral_Substrate->Enolate_Intermediate Proton Abstraction Epimerized_Product Epimerized Product Enolate_Intermediate->Epimerized_Product Reprotonation Base Base H+ H+

Caption: Mechanism of base-catalyzed epimerization.

Prevention Strategies:

  • Choice of Base: The strength and steric bulk of the base are critical.

    • Solution: Use a hindered, non-nucleophilic base like 2,6-lutidine or proton sponge. These bases are less likely to cause epimerization compared to smaller amines like triethylamine.

  • Reaction Temperature: Lower temperatures disfavor the proton abstraction that leads to epimerization.

    • Solution: Conduct the acylation at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., -20 °C to 0 °C).

  • Acylating Agent: The nature of the acylating agent can influence the reaction conditions required.

    • Solution: Using a more reactive acylating agent may allow the reaction to proceed at a lower temperature, thus minimizing the risk of epimerization.

Competing O-Acylation in Hydroxylated 1,2-Oxazinanes

Question: My this compound has a hydroxyl group, and I'm getting a mixture of N-acylated and O-acylated products. How can I achieve selective N-acylation?

Answer:

When a this compound substrate contains a hydroxyl group, it presents a competing nucleophilic site for acylation.[11] The relative reactivity of the nitrogen and oxygen atoms will depend on factors such as steric hindrance and the reaction conditions.

Strategies for Selective N-Acylation:

  • Protecting Groups: The most reliable method to ensure selective N-acylation is to protect the hydroxyl group before the acylation step.

    • Solution: Common protecting groups for hydroxyls include silyl ethers (e.g., TBDMS, TIPS) or benzyl ethers. These can be introduced selectively and removed under conditions that do not affect the N-acyl group.

  • Kinetic Control: Under certain conditions, the more nucleophilic nitrogen atom may react faster than the hydroxyl group.

    • Solution: Running the reaction at a low temperature can favor the kinetically preferred N-acylation.

Experimental Protocol: Protection-Acylation-Deprotection Sequence

  • Protection: Selectively protect the hydroxyl group of the this compound using a standard protocol (e.g., TBDMSCl, imidazole in DMF).

  • Purification: Purify the O-protected this compound.

  • N-Acylation: Perform the N-acylation reaction as described previously on the protected substrate.

  • Deprotection: Remove the hydroxyl protecting group under appropriate conditions (e.g., TBAF for silyl ethers, hydrogenation for benzyl ethers).

II. Frequently Asked Questions (FAQs)

Q1: What are the best solvents for N-acylation of 1,2-oxazinanes?

A1: Aprotic solvents are generally preferred to avoid reaction with the acylating agent. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) are common choices. The selection may depend on the solubility of the starting materials.

Q2: How can I monitor the progress of my N-acylation reaction?

A2: Thin-layer chromatography (TLC) is a quick and effective method. Staining with potassium permanganate can help visualize the starting material and product. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[12]

Q3: I'm having trouble purifying my N-acylated this compound by column chromatography. Any tips?

A3: N-acylated products can sometimes be challenging to purify due to their polarity.

  • Solvent System: Experiment with different solvent systems for your column. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate) is a good starting point. Adding a small amount of a more polar solvent like methanol may be necessary for highly polar compounds.

  • Alternative Techniques: If column chromatography is ineffective, consider preparative HPLC or crystallization.

Q4: Can I use a carbodiimide coupling reagent for the N-acylation?

A4: Yes, carbodiimides like DCC and EDC are excellent for coupling carboxylic acids to the this compound nitrogen.[13] This method is often milder than using acyl chlorides and can help to avoid side reactions like ring-opening. The use of additives like HOBt or HOAt can further improve efficiency and reduce side reactions.[6]

Q5: What analytical techniques are best for confirming the structure of my N-acylated this compound and identifying any side products?

A5: A combination of techniques is recommended for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the structure and stereochemistry.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) provides the exact mass.

  • Infrared (IR) Spectroscopy: Shows the presence of key functional groups, such as the amide carbonyl stretch.

  • Chiral HPLC or SFC: Can be used to determine the enantiomeric or diastereomeric purity of chiral products.[12][14]

III. References

  • BenchChem Technical Support Team. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.

  • Katritzky, A. R., Suzuki, K., & Singh, S. K. (2004). N-Acylation in combinatorial chemistry. ARKIVOC, 2004(i), 12-35.

  • Koval, O., et al. (2016). Solid-Phase Synthesis of ɤ-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis. PLOS ONE, 11(11), e0166537.

  • Verma, S. K., Acharya, B. N., & Kaushik, M. P. (2010). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Organic Letters, 12(18), 4232–4235.

  • Klein, D. (2021, April 20). acylation of amines [Video]. YouTube.

  • Chemistry LibreTexts. (2020, May 30). 9.14: Opening of Epoxides - Acidic versus Basic Conditions.

  • Lin, W., Zhang, K.-F., et al. (2020). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes for the synthesis of β2- and β3-amino acids. Nature Chemistry, 12, 847–853.

  • Lau, E. Y., Newby, Z. E., & Bruice, T. C. (2001). A theoretical examination of the acid-catalyzed and noncatalyzed ring-opening reaction of an oxirane by nucleophilic addition of acetate. Implications to epoxide hydrolases. Journal of the American Chemical Society, 123(14), 3350–3357.

  • Repine, J. T., et al. (2007). Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases. International Journal of Pharmaceutical Sciences and Research, 1(1), 1-5.

  • Reddit. (2025, March 26). Acylation of amines. r/chemhelp.

  • Majireck, M. M., & Bennett, J. M. (2020). 1,2-Oxazines and Their Benzo Derivatives. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 1-119). Royal Society of Chemistry.

  • Parker, R. E., & Isaacs, N. S. (1959). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. Chemical Reviews, 59(4), 737–799.

  • Liu, J., et al. (2023). Acylated anthocyanin inhibited the formation of heterocyclic amines in hybrid chemical model system and its underlying mechanism. Food Chemistry, 404, 134591.

  • Reddy, T. R., et al. (2018). Synthesis of 1,2-Oxazinanes via Hydrogen Bond Mediated [3 + 3] Cycloaddition Reactions of Oxyallyl Cations with Nitrones. Organic Letters, 20(17), 5384–5388.

  • Chemistry LibreTexts. (2024, September 30). 18.5: Reactions of Epoxides - Ring-opening.

  • Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc.

  • Gálvez, A. O., Schaack, C. P., Noda, H., & Bode, J. W. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(4), 1496–1499.

  • De Vleeschouwer, F., et al. (2009). Insights into the o-acetylation reaction of hydroxylated heterocyclic amines by human arylamine N-acetyltransferases: a computational study. Journal of Physical Chemistry B, 113(31), 10899–10909.

  • Krchnak, V., et al. (2016). Solid-Phase Synthesis of ɤ-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis. PLOS ONE, 11(11), e0166537.

  • Oelze, A., et al. (2024). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry, 20, 1-10.

  • Khan Academy. (n.d.). Ring opening reactions of epoxides: Acid-catalyzed [Video].

  • Xia, Y., & Anseth, K. S. (2015). Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. Biomacromolecules, 16(3), 846–854.

  • Clayden, J., et al. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

  • Hosseini-Zare, M. S., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391.

  • Hoogenboom, R., et al. (2008). First Poly(2-oxazoline)s with Pendant Amino Groups. Macromolecular Rapid Communications, 29(12-13), 1047-1051.

  • Jia, Y., et al. (2019). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 6(12), 1934-1938.

  • Bella, M., et al. (2013). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 78(24), 12568–12574.

  • Reissig, H.-U., et al. (2015). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic Chemistry Frontiers, 2(11), 1445-1452.

  • Anary-Abbasinejad, M., et al. (2016). New and efficient synthesis of 1,4-oxazines through the reaction of acetylenic esters and nitrosonaphthols in the presence of phosphine derivatives. ARKIVOC, 2016(iv), 1-9.

  • Demchenko, A. M., et al. (2012). Reactions of N(3) -substituted amidrazones with cis-1,2-cyclohexanedicarboxylic anhydride and biological activities of the products. Archiv der Pharmazie, 345(10), 793-800.

  • Bertau, M., et al. (2010). Oxadiazinones as Chiral Auxiliaries: Diastereoselective Aldol Addition Reactions of N3Glycolyl3,4,5,6-tetrahydro-2H-1,3,4-oxadiazin-2-ones. ChemInform, 41(8).

References

Technical Support Center: Decomposition Pathways of 1,2-Oxazinanes Under Basic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the stability and reactivity of 1,2-oxazinanes in basic media. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for 1,2-oxazinanes under basic conditions?

A1: Under basic conditions, the primary decomposition pathway for 1,2-oxazinanes involves the cleavage of the N-O bond. This can occur through two main mechanisms:

  • Hydrolysis: For certain substituted 1,2-oxazinanes, such as 3,6-dihydro-2H-1,2-oxazine acetals, basic hydrolysis can lead to ring-opening to form γ-hydroxyamino ketones.[1]

  • Reductive Cleavage: While not strictly a base-catalyzed decomposition, the use of strong reducing agents like lithium aluminum hydride (LAH) involves a basic workup, during which the N-O bond is cleaved to ultimately yield 1,4-amino alcohols.[2]

Q2: What are the expected products of 1,2-oxazinane decomposition in the presence of a base?

A2: The products depend on the specific substrate and reaction conditions.

  • Basic hydrolysis of this compound acetals typically yields γ-hydroxyamino ketones.[1]

  • Reductive N-O bond cleavage (e.g., with LAH followed by basic workup) of 1,2-oxazinanes results in the formation of 1,4-amino alcohols.[2]

Q3: Can the N-substituent on the this compound ring influence the decomposition pathway?

A3: Yes, the nature of the N-substituent can significantly impact the reactivity. For example, N-acyl 1,2-oxazinanes are activated towards N-O bond cleavage. While this is often promoted by Lewis acids, the presence of a base is also crucial in certain protocols.

Q4: Are there any common side reactions to be aware of during the base-mediated decomposition of 1,2-oxazinanes?

A4: Yes, side reactions can occur, particularly with complex substrates. These may include:

  • Incomplete reaction: The stability of the this compound ring can lead to incomplete conversion.

  • Epimerization: If stereocenters are present, basic conditions can potentially lead to epimerization at adjacent positions.

  • Further reactions of the products: The resulting amino alcohols or hydroxy ketones can undergo subsequent reactions depending on the conditions.

Troubleshooting Guides

Issue Potential Cause(s) Suggested Solution(s)
Low or no conversion of the this compound 1. Insufficiently strong base. 2. Low reaction temperature. 3. Steric hindrance around the N-O bond.1. Use a stronger base (e.g., switch from NaOH to KOH or an alkoxide). 2. Increase the reaction temperature, monitoring for side product formation. 3. If possible, modify the substrate to reduce steric bulk.
Formation of multiple unidentified products 1. Degradation of starting material or product under harsh basic conditions. 2. Competing reaction pathways. 3. Presence of impurities in the starting material or reagents.1. Use milder basic conditions (e.g., weaker base, lower temperature). 2. Carefully control stoichiometry and reaction time. 3. Purify starting materials and ensure reagents are of high quality. Use spectroscopic methods like NMR and mass spectrometry to characterize major byproducts.[3][4]
Low yield of the desired 1,4-amino alcohol after reductive cleavage and basic workup 1. Incomplete reduction of the N-O bond. 2. Formation of emulsions during aqueous workup. 3. Adsorption of the amino alcohol product onto solid byproducts (e.g., aluminum salts).1. Ensure a sufficient excess of the reducing agent (e.g., LAH) is used. 2. Add a co-solvent like THF or diethyl ether to break up emulsions. 3. After quenching, stir the mixture for an extended period to ensure complete precipitation of metal salts before filtration. Consider a Celite pad for filtration.[5]

Quantitative Data

The following table summarizes typical conditions for the reductive cleavage of the N-O bond in 1,2-oxazinanes to form 1,4-amino alcohols, which involves a basic workup step.

Reducing Agent Substrate Base (for workup) Solvent Reaction Time Yield (%) Reference
Lithium Aluminum Hydride (LAH)N-substituted 1,2-oxazinanesSodium hydroxide (aq)THF / Diethyl ether2-12 h70-90[2]
Sodium Borohydride / Nickel(II) ChlorideN-substituted 1,2-oxazinanesNot specifiedMethanol1-4 hModerate to GoodInferred from general reductions
Samarium(II) IodideN-substituted 1,2-oxazinanesNot specifiedTHF0.5-2 hGood to ExcellentInferred from general reductions

Experimental Protocols

Protocol 1: General Procedure for Reductive Cleavage of 1,2-Oxazinanes to 1,4-Amino Alcohols using Lithium Aluminum Hydride (LAH)

This is a representative protocol and may require optimization for specific substrates.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (4.0 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Addition of Substrate: Dissolve the this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the LAH suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching and Workup: Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (X mL), 15% aqueous sodium hydroxide (X mL), and water (3X mL), where X is the mass of LAH in grams.

  • Isolation: Stir the resulting mixture at room temperature for 1 hour. Filter the granular precipitate through a pad of Celite® and wash thoroughly with ethyl acetate.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 1,4-amino alcohol can be purified by column chromatography or distillation.[5]

Visualizations

Decomposition_Pathways Oxazinane This compound HydroxyImine γ-Hydroxy Imine Oxazinane->HydroxyImine  Basic Hydrolysis (e.g., NaOH, H₂O) AminoAlcohol 1,4-Amino Alcohol Oxazinane->AminoAlcohol  1. Reductive Cleavage (e.g., LAH)  2. Basic Workup

Caption: Primary decomposition pathways of 1,2-oxazinanes under basic or reductive/basic conditions.

Experimental_Workflow Start Start: this compound in Anhydrous THF Add_LAH Add to LAH suspension at 0°C under N₂ Start->Add_LAH Reflux Reflux for 4-6 hours Add_LAH->Reflux Quench Quench at 0°C (H₂O, NaOH(aq), H₂O) Reflux->Quench Filter Filter through Celite® Wash with Ethyl Acetate Quench->Filter Purify Dry, Concentrate, and Purify Filter->Purify Product End: Purified 1,4-Amino Alcohol Purify->Product

Caption: Experimental workflow for the reductive cleavage of 1,2-oxazinanes to 1,4-amino alcohols.

References

Technical Support Center: Reductive Cleavage of the N-O Bond in 1,2-Oxazinanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for challenges in the reductive cleavage of the N-O bond in 1,2-oxazinanes. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common experimental hurdles.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the reductive cleavage of the N-O bond in 1,2-oxazinane systems.

Q1: My N-O bond cleavage reaction is sluggish or incomplete. What are the common causes and how can I improve the reaction rate and yield?

A1: Incomplete or slow reactions are a frequent challenge. Several factors could be at play:

  • Insufficiently Active Catalyst/Reagent: The activity of many reducing agents, particularly heterogeneous catalysts like Raney Nickel, is crucial for success.

    • Troubleshooting:

      • Raney Nickel: Ensure the Raney Nickel is freshly prepared or properly activated. The age and storage of the catalyst can significantly impact its activity. Commercial preparations can vary in activity, and different "W" grades (e.g., W-2, W-4) exhibit different levels of reactivity.

      • Metal Hydrides (e.g., LiAlH₄): Use freshly opened or properly stored reagents. Lithium aluminum hydride can decompose upon exposure to moisture.

      • Dissolving Metal Reductions (e.g., Na/NH₃): Ensure the ammonia is dry and the sodium is clean and free of oxide layers.

  • Steric Hindrance: Bulky substituents on the this compound ring, particularly near the nitrogen or oxygen atoms, can hinder the approach of the reducing agent.

    • Troubleshooting:

      • Consider using smaller, more potent reducing agents.

      • Increasing the reaction temperature may help overcome steric barriers, but be mindful of potential side reactions.

  • Solvent Effects: The choice of solvent can influence the solubility of the substrate and the reactivity of the reducing agent.

    • Troubleshooting:

      • For catalytic hydrogenations (e.g., Raney Nickel), protic solvents like methanol or ethanol are commonly used.

      • For metal hydrides, anhydrous ethereal solvents like THF or diethyl ether are necessary.

Q2: I am observing significant side products in my reaction mixture. What are the likely side reactions and how can I suppress them?

A2: The formation of side products is a common issue, often leading to complex purification challenges.

  • Over-reduction: Strong reducing agents like LiAlH₄ can sometimes lead to the reduction of other functional groups in the molecule, such as esters or amides.

    • Troubleshooting:

      • Opt for milder reducing agents. For instance, NaBH₄ in the presence of a nickel salt can be a more chemoselective alternative to LiAlH₄.

      • Carefully control the reaction temperature and stoichiometry of the reducing agent.

  • Formation of Primary Amines: In some cases, particularly with stronger reducing conditions, the desired 1,4-amino alcohol product can undergo further reduction to a primary amine. This is a known challenge in the reduction of related N-O containing compounds like oximes.[1]

    • Troubleshooting:

      • Milder reaction conditions (lower temperature, shorter reaction time) can help to minimize this side reaction.

      • The choice of catalyst can also be critical.

  • Ring Opening without N-O Cleavage: Certain conditions might favor other ring-opening pathways.

    • Troubleshooting:

      • Carefully select the reagent to specifically target the N-O bond. Reagents known for effective N-O bond cleavage, such as Raney Nickel or Mo(CO)₆, are preferred.

Q3: How do I choose the most appropriate reducing agent for my specific this compound substrate?

A3: The selection of the reducing agent is critical and depends on the overall functionality of your molecule and the desired outcome.

  • For substrates with sensitive functional groups:

    • Catalytic hydrogenation with Raney Nickel is often a good choice as it can be performed under relatively mild conditions and is effective for N-O bond cleavage.[1][2] However, it can also reduce alkenes and alkynes.

    • Molybdenum hexacarbonyl (Mo(CO)₆) is another reagent that has been used for the reductive cleavage of N-O bonds in 1,2-oxazines and related isoxazolidines.[3]

    • Sodium borohydride with a nickel(II) salt (e.g., NiCl₂) can be a milder alternative to stronger hydrides.

  • For robust substrates where high reactivity is needed:

    • Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily cleaves the N-O bond. However, its lack of chemoselectivity is a significant drawback.

    • Samarium(II) iodide (SmI₂) is another potent single-electron transfer reagent that can be effective for N-O bond cleavage.

  • For diastereoselective reductions:

    • The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reaction, especially when new stereocenters are formed. A systematic screening of different reagents and conditions may be necessary to achieve the desired diastereoselectivity.

Quantitative Data Summary

The following table summarizes typical yields for the reductive cleavage of N-O bonds in isoxazolines, which are structurally related to 1,2-oxazinanes and can provide a useful reference. Data for 1,2-oxazinanes is less commonly reported in a comparative format.

Reducing Agent / CatalystSubstrate TypeSolventTemperature (°C)Reaction TimeYield (%)Reference
Raney Nickel / AlCl₃Heterobicycle-fused 2-isoxazolinesaq. MethanolNot SpecifiedNot Specified66-95[3]
Mo(CO)₆Carbobicycle-fused 2-isoxazolinesNot SpecifiedNot SpecifiedNot Specified61-70[4]

Experimental Protocols

Protocol 1: Reductive Cleavage using Raney Nickel

This protocol is a general guideline for the reductive cleavage of the N-O bond in a this compound using Raney Nickel.

Materials:

  • This compound derivative

  • Raney Nickel (slurry in water)

  • Methanol

  • Hydrogen gas supply

  • Filter aid (e.g., Celite®)

Procedure:

  • To a solution of the this compound in methanol, add a catalytic amount of Raney Nickel slurry under an inert atmosphere (e.g., argon or nitrogen).

  • The reaction vessel is then placed under a hydrogen atmosphere (typically a balloon or a Parr hydrogenator).

  • The reaction mixture is stirred vigorously at room temperature or with gentle heating.

  • The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, the reaction mixture is filtered through a pad of filter aid to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care. The filter cake should not be allowed to dry and should be quenched appropriately.

  • The filtrate is concentrated under reduced pressure to yield the crude 1,4-amino alcohol.

  • The crude product can then be purified by standard techniques such as column chromatography or recrystallization.

Visualizations

Below are diagrams illustrating key concepts related to the reductive cleavage of 1,2-oxazinanes.

Reductive_Cleavage_Workflow cluster_start Starting Material cluster_decision Reagent Selection cluster_pathways Reaction Pathways cluster_outcome Potential Outcomes Start This compound Substrate Decision Sensitive Functional Groups? Start->Decision Mild Mild Conditions (e.g., Raney Ni/H₂, Mo(CO)₆) Decision->Mild Yes Harsh Harsh Conditions (e.g., LiAlH₄) Decision->Harsh No Product Desired 1,4-Amino Alcohol Mild->Product Harsh->Product SideProduct Side Products (Over-reduction, etc.) Harsh->SideProduct Troubleshooting_Workflow Problem Problem: Incomplete Reaction CheckCatalyst Check Catalyst/Reagent Activity Problem->CheckCatalyst CheckSterics Assess Steric Hindrance Problem->CheckSterics CheckSolvent Evaluate Solvent Problem->CheckSolvent SolutionCatalyst Use Fresh/Activated Reagent CheckCatalyst->SolutionCatalyst SolutionSterics Increase Temperature or Change Reagent CheckSterics->SolutionSterics SolutionSolvent Optimize Solvent System CheckSolvent->SolutionSolvent Success Reaction Complete SolutionCatalyst->Success SolutionSterics->Success SolutionSolvent->Success

References

Technical Support Center: Refinement of Reaction Conditions for Organocatalytic 1,2-Oxazinane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the organocatalytic synthesis of 1,2-oxazinanes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Issue Potential Cause Suggested Solution
Low to No Product Yield Poor Catalyst Activity: The organocatalyst may be impure, degraded, or unsuitable for the specific substrates.• Ensure the catalyst is of high purity and has been stored correctly, particularly if it is sensitive to air or moisture. • Consider screening a variety of catalysts with different steric and electronic properties. For the synthesis of chiral 1,2-oxazinane spiro-oxindoles, squaramide-based catalysts have shown good results.[1][2] • Increase catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).
Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact yield.Temperature: Some reactions are highly temperature-sensitive. Try running the reaction at a lower or higher temperature to see the effect on the yield. • Solvent: The polarity and coordinating ability of the solvent can influence the reaction. A solvent screen is recommended. For the cycloaddition between methyleneindolinones and γ-aminooxy-α,β-unsaturated ester, dichloromethane (DCM) was found to be the most suitable solvent.[1][2] • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.
Substrate Reactivity Issues: The electronic or steric properties of the substrates may hinder the reaction.Protecting Groups: Ensure that any protecting groups on the substrates are compatible with the reaction conditions. For instance, in the synthesis of certain this compound spiro-oxindoles, Ac or Et protecting groups on the methyleneindolinone were found to be unsuitable, while a Cbz group was compatible.[2] • Steric Hindrance: Highly substituted substrates may react slower or not at all. Consider using less sterically hindered starting materials if possible.
Low Enantioselectivity (ee) Ineffective Chiral Induction: The chiral catalyst may not be creating a sufficiently differentiated energetic pathway for the formation of the two enantiomers.Catalyst Choice: The structure of the chiral catalyst is crucial. For a given reaction, screen a library of catalysts to find the one that provides the best enantioselectivity. • Temperature: Lowering the reaction temperature often improves enantioselectivity by increasing the energy difference between the diastereomeric transition states. • Solvent Effects: The solvent can influence the conformation of the catalyst and the transition state assembly. A solvent screen can sometimes lead to significant improvements in ee.
Background (Uncatalyzed) Reaction: A non-selective background reaction may be competing with the catalyzed pathway.Catalyst Loading: Increasing the catalyst loading can sometimes outcompete the background reaction. • Temperature: Lowering the temperature can slow down the uncatalyzed reaction more significantly than the catalyzed one.
Formation of Side Products/Low Diastereoselectivity (dr) Alternative Reaction Pathways: The reactants may be participating in undesired side reactions.Reaction Conditions: Re-optimize the reaction conditions (temperature, solvent, concentration) to favor the desired reaction pathway. • Catalyst Control: A well-chosen catalyst should favor the desired diastereomeric outcome. Screening different catalysts is recommended. In the synthesis of chiral this compound spiro-oxindoles, excellent diastereoselectivity (>20:1 dr) was achieved with the optimized catalyst and conditions.[1]
Difficulty in Product Purification Catalyst Removal: The organocatalyst may be difficult to separate from the product.Chromatography: Flash column chromatography is a common method for purification. • Extraction: If the catalyst has acidic or basic properties, an acid-base wash during the workup can help in its removal. • Crystallization: If the product is a solid, recrystallization can be an effective purification method.
Co-eluting Impurities: Side products or unreacted starting materials may have similar polarities to the desired product.Optimize Chromatography Conditions: Experiment with different solvent systems (eluents) for column chromatography to improve separation. • Reaction Optimization: Aim for full conversion of starting materials to simplify the purification process.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right organocatalyst for my this compound synthesis?

A1: The choice of organocatalyst is critical and often substrate-dependent. For the [4+2] cycloaddition to form this compound spiro-oxindoles, bifunctional catalysts such as squaramides or thioureas have proven effective. It is advisable to screen a small library of catalysts with varying hydrogen-bonding capabilities and steric bulk to identify the optimal catalyst for your specific substrates.

Q2: What is the typical catalyst loading for an organocatalytic this compound synthesis?

A2: A typical starting point for catalyst loading is in the range of 5-10 mol%. However, this can be optimized. Lower catalyst loadings are more economical for large-scale synthesis, while higher loadings may be necessary to achieve a reasonable reaction rate and suppress background reactions.

Q3: How important is the solvent in these reactions?

A3: The solvent can have a profound effect on the yield, diastereoselectivity, and enantioselectivity of the reaction. It can influence the solubility of the reactants and catalyst, as well as stabilize or destabilize the transition states. A solvent screening is highly recommended during the optimization of a new organocatalytic this compound synthesis. For the cycloaddition of methyleneindolinones with a γ-aminooxy-α,β-unsaturated ester, dichloromethane (DCM) was found to be the optimal solvent.[1][2]

Q4: My reaction is very slow. What can I do to increase the reaction rate?

A4: To increase the reaction rate, you can try several approaches:

  • Increase the temperature: Be aware that this might negatively impact enantioselectivity.

  • Increase the concentration of reactants: This can lead to a higher reaction rate but may also promote side reactions.

  • Increase the catalyst loading: This can enhance the rate of the catalyzed pathway.

  • Add a co-catalyst or additive: In some organocatalytic reactions, additives can accelerate the reaction.

Q5: I am observing a mixture of diastereomers. How can I improve the diastereoselectivity?

A5: Improving diastereoselectivity often involves re-optimization of the reaction conditions. Key factors to consider are:

  • Catalyst structure: The steric and electronic properties of the catalyst play a crucial role in controlling the facial selectivity of the attack on the prochiral substrate.

  • Solvent: The solvent can influence the geometry of the transition state.

  • Temperature: Lowering the temperature can often enhance diastereoselectivity.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of a Chiral this compound Spiro-oxindole [1]

EntryCatalyst (5 mol%)SolventTime (h)Yield (%)dree (%)
13a DCM4880>20:195
23b DCM4885>20:195
33c DCM4887>20:196
43d DCM4875>20:192
53e DCM4882>20:194
63f DCM48<20--
73c Toluene4860>20:190
83c THF4855>20:188
93c CH3CN4840>20:185
103c CHCl34882>20:194

Reaction conditions: 1a (0.11 mmol), 2a (0.10 mmol), catalyst (5 mol%) in solvent (0.2 mL) at 25 °C. Yield of isolated product. Diastereomeric ratio (dr) was determined by 1H NMR analysis. Enantiomeric excess (ee) was determined by HPLC analysis.

Experimental Protocols

General Procedure for the Organocatalytic Synthesis of Chiral this compound Spiro-oxindoles [1]

To a dried reaction vial equipped with a magnetic stir bar is added the methyleneindolinone (0.11 mmol, 1.1 equiv), the organocatalyst (0.005 mmol, 0.05 equiv), and the solvent (0.2 mL). The mixture is stirred at the specified temperature for a few minutes. Then, the γ-aminooxy-α,β-unsaturated ester (0.10 mmol, 1.0 equiv) is added. The reaction mixture is stirred at the same temperature and monitored by thin-layer chromatography (TLC). Upon completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired this compound spiro-oxindole.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Add methyleneindolinone, organocatalyst, and solvent start->reagents stir1 Stir at specified temperature reagents->stir1 add_ester Add γ-aminooxy-α,β-unsaturated ester stir1->add_ester stir2 Stir and monitor by TLC add_ester->stir2 completion Reaction Completion stir2->completion evaporation Remove solvent under reduced pressure completion->evaporation chromatography Purify by flash column chromatography evaporation->chromatography product Isolate pure this compound spiro-oxindole chromatography->product

Caption: Experimental workflow for the organocatalytic synthesis of 1,2-oxazinanes.

troubleshooting_tree start Low Yield or Enantioselectivity? check_catalyst Check Catalyst Activity (Purity, Storage) start->check_catalyst Low Yield lower_temp Lower Reaction Temperature start->lower_temp Low ee screen_catalysts Screen Different Catalysts check_catalyst->screen_catalysts optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Time) screen_catalysts->optimize_conditions check_substrates Check Substrate Reactivity (Protecting Groups, Sterics) optimize_conditions->check_substrates solution Improved Results check_substrates->solution screen_solvents Screen Solvents lower_temp->screen_solvents increase_cat_loading Increase Catalyst Loading screen_solvents->increase_cat_loading increase_cat_loading->solution

Caption: Troubleshooting decision tree for organocatalytic this compound synthesis.

References

Overcoming regioselectivity issues in nitroso Diels-Alder reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nitroso Diels-Alder reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to regioselectivity in their experiments. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and computational tools to guide your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in nitroso Diels-Alder reactions?

A1: The regioselectivity of the nitroso Diels-Alder reaction is governed by a complex interplay of several factors:

  • Electronic Effects: The electronic nature of substituents on both the diene and the nitroso dienophile plays a crucial role. Electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile generally lead to a "normal electron demand" Diels-Alder reaction, influencing the frontier molecular orbital (FMO) interactions that determine the regiochemical outcome.[1][2][3]

  • Steric Effects: The steric bulk of substituents on both reactants can significantly influence the approach of the dienophile to the diene, favoring the formation of the less sterically hindered regioisomer.[4]

  • Reaction Conditions: Temperature, solvent, and the presence of catalysts can all impact regioselectivity.[5] Some reactions are reversible, and the observed regioselectivity can be a result of thermodynamic control at higher temperatures.[5]

  • Lewis Acid Catalysis: Lewis acids can coordinate to the nitroso dienophile, lowering its LUMO energy and enhancing its reactivity and selectivity.[6] Judicious choice of a Lewis acid can even reverse the regioselectivity compared to the uncatalyzed reaction.[7]

Q2: How can I predict the major regioisomer of my nitroso Diels-Alder reaction?

A2: Predicting the major regioisomer can be approached in two main ways:

  • Qualitative Analysis using Resonance Structures: By drawing resonance structures for both the diene and the dienophile, you can identify the atoms with the highest electron density (most nucleophilic) on the diene and the lowest electron density (most electrophilic) on the dienophile. The major regioisomer typically arises from the alignment that matches the most nucleophilic center of the diene with the most electrophilic center of the dienophile.[1][2][3]

  • Computational Modeling: More accurately, Frontier Molecular Orbital (FMO) theory can be used. The reaction is favored between the atoms where the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile have the largest coefficients.[4] Web-based computational tools like WebMO can be used to calculate and visualize these orbitals.[5][8]

Q3: Can the regioselectivity of a nitroso Diels-Alder reaction be reversed?

A3: Yes, in some cases, the regioselectivity can be reversed. This can be achieved by:

  • Changing the Catalyst: The use of certain Lewis acids or organocatalysts can alter the electronic properties of the reactants and favor the formation of the opposite regioisomer.[7] For instance, a chiral phosphoric acid catalyst has been shown to reverse the regioselectivity of a non-catalyzed nitroso Diels-Alder reaction.[9]

  • Altering Substituents: Modifying the electronic nature of the substituents on either the diene or the dienophile can change the FMO interactions and thus the preferred regioisomeric outcome.

Troubleshooting Guides

This section provides solutions to common problems encountered during nitroso Diels-Alder reactions.

Issue 1: Poor or No Regioselectivity (Formation of a 1:1 mixture of regioisomers)

Possible Cause Troubleshooting Step
Weak directing effects of substituents. 1. Introduce stronger directing groups: If possible, modify the diene with a stronger electron-donating group (e.g., alkoxy) or the dienophile with a stronger electron-withdrawing group.
2. Employ a Lewis acid catalyst: Lewis acids can enhance the electronic differences between the reacting centers, leading to improved selectivity. See the experimental protocol section for a general procedure.
Reaction is under thermodynamic control. 1. Lower the reaction temperature: Running the reaction at a lower temperature can favor the kinetically controlled product, which may be a single regioisomer.
Inappropriate solvent. 1. Perform a solvent screen: The polarity of the solvent can influence the transition state energies of the two regioisomeric pathways. Test a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile, THF). See the experimental protocol for a general solvent screening procedure.[10]

Issue 2: Formation of an Unexpected Regioisomer

Possible Cause Troubleshooting Step
Unanticipated electronic or steric effects. 1. Perform computational analysis: Use a tool like WebMO to calculate the HOMO-LUMO coefficients of your specific reactants to understand the underlying orbital interactions that favor the observed product.[5][8]
2. Re-evaluate steric hindrance: Build a 3D model of the transition states to visualize potential steric clashes that may disfavor the expected regioisomer.
Reaction mechanism is different than expected. 1. Consider a stepwise mechanism: While many Diels-Alder reactions are concerted, highly polarized reactants can sometimes react via a stepwise mechanism, leading to different regioselectivity.
Catalyst is directing the reaction to the unexpected isomer. 1. Run the reaction without the catalyst: This will help determine the inherent regioselectivity of the reactants.
2. Try a different catalyst: Different Lewis acids can have varying effects on the regiochemical outcome.

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Nitroso Diels-Alder Reaction

This protocol provides a general starting point for using a Lewis acid to improve regioselectivity. Optimization of the Lewis acid, solvent, and temperature will likely be necessary for specific substrates.

Materials:

  • Diene

  • Nitroso precursor (e.g., a hydroxamic acid) or a stable nitroso compound

  • Lewis acid (e.g., BF₃·OEt₂, SnCl₄, Cu(OTf)₂)

  • Anhydrous solvent (e.g., CH₂Cl₂, toluene)

  • Inert gas atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the diene (1.0 eq) and the chosen anhydrous solvent.

  • Cool the solution to the desired temperature (start with -78 °C).

  • Add the Lewis acid (0.1 - 1.1 eq) dropwise. Stir for 15-30 minutes.

  • In a separate flask, dissolve the nitroso precursor in the anhydrous solvent. If generating the nitroso species in situ (e.g., from a hydroxamic acid), add the oxidizing agent at this stage according to literature procedures.

  • Slowly add the solution of the nitroso compound to the diene/Lewis acid mixture.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).

  • Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Table 1: Common Lewis Acids and Starting Conditions

Lewis AcidStarting ConcentrationStarting TemperatureNotes
BF₃·OEt₂1.1 eq-78 °CCan be very effective but may also promote side reactions.
SnCl₄1.1 eq-78 °CA strong Lewis acid; use with caution.
Cu(OTf)₂0.1 - 0.2 eq-20 °C to rtA milder Lewis acid, often used in catalytic amounts.
ZnCl₂1.1 eq0 °C to rtA mild Lewis acid.

Protocol 2: General Procedure for Solvent Screening to Optimize Regioselectivity

Procedure:

  • Set up a series of small-scale reactions in parallel (e.g., in vials).

  • In each vial, dissolve the diene (1.0 eq) and the nitroso compound (1.2 eq) in a different anhydrous solvent.

  • Choose a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, THF, acetonitrile, DMF).

  • Run all reactions at the same temperature (start with room temperature).

  • Monitor the reactions at set time points (e.g., 1h, 4h, 24h).

  • Analyze the crude reaction mixture of each vial by ¹H NMR or GC-MS to determine the ratio of the regioisomers.

  • The solvent that provides the highest ratio of the desired regioisomer should be used for larger-scale reactions.

Visualization of Key Concepts

Frontier Molecular Orbital (FMO) Theory

The regioselectivity of the nitroso Diels-Alder reaction can be rationalized by considering the interaction between the HOMO of the diene and the LUMO of the dienophile. The reaction preferentially occurs between the atoms that have the largest orbital coefficients.

FMO_Interaction cluster_diene Diene cluster_dienophile Nitroso Dienophile Diene_HOMO HOMO Dienophile_LUMO LUMO Diene_HOMO->Dienophile_LUMO Major Interaction (C1-N bond formation) C1_diene C1 (large lobe) N_dienophile N (large lobe) C4_diene C4 (small lobe) O_dienophile O (small lobe)

Caption: FMO interaction in a nitroso Diels-Alder reaction.

Troubleshooting Workflow for Poor Regioselectivity

This workflow provides a logical sequence of steps to address issues with regioselectivity.

Troubleshooting_Workflow Start Poor Regioselectivity Observed Lower_Temp Lower Reaction Temperature Start->Lower_Temp Solvent_Screen Perform Solvent Screen Lower_Temp->Solvent_Screen Lewis_Acid Add Lewis Acid Catalyst Solvent_Screen->Lewis_Acid Analyze_Results Analyze Regioisomeric Ratio Lewis_Acid->Analyze_Results Modify_Substrates Modify Substituents (if possible) Analyze_Results->Modify_Substrates Not Improved Success Desired Regioselectivity Achieved Analyze_Results->Success Improved Computational_Study Perform Computational Study (FMO Analysis) Modify_Substrates->Computational_Study Reassess Re-evaluate Strategy Computational_Study->Reassess Reassess->Start

Caption: Troubleshooting workflow for regioselectivity issues.

Simplified Guide to Predicting Regioselectivity with WebMO

WebMO is a web-based interface for computational chemistry programs that can be used to visualize the HOMO and LUMO of your reactants.

Step 1: Build Your Molecules

  • Log in to your WebMO account.

  • From the "Job Manager" page, click "New Job" -> "Create New Job".

  • Use the 3D molecule editor to build your diene and nitroso dienophile in separate jobs.

  • Once built, click the "Cleanup" button (broom icon) to get a reasonable starting geometry.

Step 2: Perform Geometry Optimization and Orbital Calculation

  • Click the blue continue arrow.

  • Choose a computational engine (e.g., MOPAC).

  • On the "Configure Job Options" page:

    • Job Name: Give your molecule a descriptive name.

    • Calculation: Select "Geometry Optimization".

    • Theory: Select "PM3" (a fast semi-empirical method suitable for initial analysis).

  • Submit the job by clicking the blue continue arrow.

Step 3: Visualize the Frontier Orbitals

  • Once the job is complete, click on the job name in the "Job Manager".

  • Scroll down to the "Molecular Orbitals" table.

  • Identify the HOMO (highest energy occupied orbital) for your diene and the LUMO (lowest energy unoccupied orbital) for your dienophile.

  • Click the magnifying glass icon next to the HOMO of the diene and the LUMO of the dienophile to visualize them.

  • The red and blue lobes represent the different phases of the orbital. The larger lobes indicate a higher electron density and are the likely points of interaction.

  • Align the diene and dienophile so that the largest lobe of the diene's HOMO overlaps with the largest lobe of the dienophile's LUMO. This alignment will predict the major regioisomer.

This technical support center provides a starting point for addressing regioselectivity challenges in nitroso Diels-Alder reactions. Remember that each reaction is unique, and a combination of these troubleshooting strategies may be necessary to achieve the desired outcome.

References

Technical Support Center: Purification of 1,2-Oxazinane Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions for the successful purification of diastereomeric 1,2-oxazinane products.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy for separating this compound diastereomers?

A1: Diastereomers possess different physicochemical properties, which allows for their separation using standard, achiral chromatographic techniques.[1][2] The most common first-line approach is normal-phase column chromatography using silica gel.[3][4] If the polarity difference between the diastereomers is significant, this method is often sufficient. For more challenging separations, advanced techniques like HPLC, Supercritical Fluid Chromatography (SFC), or diastereoselective crystallization may be necessary.[5]

Q2: Are chiral columns necessary to separate diastereomers?

A2: No, a chiral stationary phase (CSP) is not typically required for separating diastereomers.[1] Standard achiral columns (e.g., silica, C18) are usually effective. However, chiral columns can provide unique selectivity and may successfully resolve diastereomers when achiral methods fail.[1][6]

Q3: When should I consider using Supercritical Fluid Chromatography (SFC)?

A3: SFC is a powerful alternative to HPLC, particularly for challenging separations of chiral compounds and diastereomers.[7][8] You should consider SFC when:

  • Normal and reversed-phase HPLC methods provide poor resolution.

  • Faster analysis times are required. SFC can be up to 10 times faster than HPLC for separating this compound derivatives.[5][9]

  • A reduction in organic solvent consumption is desired, as SFC primarily uses supercritical CO₂ as the mobile phase.[10][]

  • An HPLC method failed to separate the isomers. Studies have shown that SFC can successfully separate this compound derivatives that were inseparable by HPLC.[5][9]

Q4: Is crystallization a viable purification strategy?

A4: Yes, diastereoselective crystallization can be a highly effective method for obtaining a single, pure diastereomer, sometimes in a single step.[2] This process relies on the different crystal packing and solubility properties of the diastereomers in a specific solvent. Additionally, a process known as Crystallization-Induced Diastereomer Transformation (CIDT) can be used to convert a mixture of diastereomers into a single, desired isomer in high yield.[12][13]

Troubleshooting Guide

Problem 1: Poor or no separation of diastereomers on a silica gel flash column.

  • Possible Cause: The diastereomers have very similar polarities, leading to co-elution.[14]

  • Solutions:

    • Optimize the Mobile Phase: This is the most critical variable.[14] Systematically screen a variety of solvent systems using Thin-Layer Chromatography (TLC) first. Start with a low-polarity mobile phase (e.g., 98:2 Hexane/Ethyl Acetate) and gradually increase the polarity.[14] Try solvents with different selectivities, such as substituting ethyl acetate with diethyl ether, or adding dichloromethane, toluene, or small percentages of alcohols (e.g., isopropanol).[15][16]

    • Employ a Shallow Gradient: Instead of running the column with a constant solvent mixture (isocratic), use a very shallow gradient where the polarity increases slowly over time. This can help resolve compounds with similar retention factors.[14]

    • Increase Column Dimensions: A longer and narrower column provides more theoretical plates, which increases the potential for separation of closely eluting compounds.[14]

    • Reduce Particle Size: Using silica gel with a smaller particle size increases the surface area and can improve separation efficiency.[14]

    • Adjust the Flow Rate: A slower flow rate can increase the interaction time with the stationary phase, potentially improving resolution.[14]

Problem 2: Diastereomers are co-eluting in Reversed-Phase HPLC.

  • Possible Cause: Insufficient selectivity on the chosen column and mobile phase.

  • Solutions:

    • Change the Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. The different solvent properties can alter selectivity.[1]

    • Modify the Mobile Phase Additives: For compounds with acidic or basic functional groups, adding additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can improve peak shape and selectivity.

    • Switch the Stationary Phase: If a C18 column fails, try a phenyl-hexyl or a polar-embedded phase. These columns offer different retention mechanisms and selectivities.[1][4]

    • Optimize Temperature: Varying the column temperature (e.g., 25°C, 40°C, 60°C) can alter selectivity and sometimes dramatically improve resolution.[1]

Problem 3: HPLC/SFC analysis shows poor resolution (Rs < 1.5) for this compound products.

  • Possible Cause: The selected chiral stationary phase (CSP) or mobile phase is not optimal.

  • Solutions:

    • Screen Different CSPs: Polysaccharide-based columns (e.g., those based on amylose or cellulose) are a good starting point due to their broad applicability.[6] If one fails, try another from a different class (e.g., Pirkle-type).[17]

    • Optimize the Mobile Phase Modifier (Co-solvent): In both HPLC and SFC, the choice of alcohol modifier is critical.[6] For 1,2-oxazinanes, ethanol has been shown to be more suitable than isopropanol in some HPLC separations.[5] In SFC, methanol is a common starting co-solvent, but ethanol and isopropanol should also be tested.[6]

    • Adjust Modifier Percentage: Systematically vary the percentage of the alcohol co-solvent. For SFC, a range of 15-60% alcohol content has been shown to be effective for 1,2-oxazinanes.[5][9]

Data Presentation: HPLC vs. SFC for this compound Separation

The following data, adapted from a study on the chiral analysis of 1,2-oxazine derivatives, highlights the superior performance of Supercritical Fluid Chromatography (SFC) over High-Performance Liquid Chromatography (HPLC) in terms of analysis time and resolution for certain isomers.[5][9]

Compound IDMethodResolution (Rs)Analysis Time (min)Result
12(4,1,1) HPLC0.00~25No Separation [4][5]
12(4,1,1) SFC1.83~8Baseline Separation [5][9]
11(1,1,3) HPLC2.10~22Good Separation
11(1,1,3) SFC2.51~7Excellent Separation

Data sourced from Krupkova et al. (2016). Resolution (Rs) is a measure of the degree of separation between two peaks; Rs ≥ 1.5 indicates baseline separation.

Visualized Workflows and Logic

Purification_Workflow cluster_start Start cluster_primary Primary Strategy cluster_check1 Purity Check cluster_advanced Advanced Strategies cluster_end Finish Crude Crude Diastereomeric This compound Mixture TLC 1. TLC Screening (Multiple Solvent Systems) Crude->TLC Flash 2. Flash Chromatography (Optimized Solvents) TLC->Flash Check1 Are Diastereomers Separated & Pure? Flash->Check1 HPLC Preparative HPLC (Normal or Reversed-Phase) Check1->HPLC No SFC Preparative SFC Check1->SFC No Cryst Diastereoselective Crystallization Check1->Cryst No Pure Pure Diastereomer Check1->Pure Yes HPLC->Pure SFC->Pure Cryst->Pure

Caption: General purification workflow for this compound diastereomers.

Troubleshooting_Workflow Problem Problem: Poor Resolution in Flash Chromatography Solvent Solvent Problem->Solvent Gradient Gradient Solvent->Gradient If still poor Column Column Gradient->Column If still poor Flow Flow Column->Flow Fine-tuning

Caption: Troubleshooting logic for poor diastereomer separation.

Experimental Protocols

Protocol 1: Flash Chromatography Method Development
  • TLC Screening:

    • Dissolve a small sample of the crude this compound mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the mixture onto at least 3-4 different TLC plates.

    • Develop each plate in a different solvent system. Start with a non-polar mixture and screen for increasing polarity. Good starting systems include Hexane/Ethyl Acetate, Hexane/Diethyl Ether, and Toluene/Acetone.[14][15]

    • Identify the solvent system that provides the best separation (largest difference in Rf values) between the two diastereomer spots, ideally with the lower spot having an Rf of ~0.2-0.3.

  • Column Packing:

    • Select a column of appropriate size for your sample amount.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase identified from TLC screening.

    • Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles or cracks are present. An evenly packed column is crucial for good resolution.[14]

  • Sample Loading and Elution:

    • Dissolve the crude product in a minimal amount of solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often yields better resolution.

    • Carefully load the sample onto the top of the packed column.

    • Begin elution with the mobile phase. If separation is challenging, use a shallow gradient elution, slowly increasing the percentage of the polar solvent.[14]

    • Collect fractions and analyze them by TLC to identify those containing the pure, separated diastereomers.

Protocol 2: Chiral SFC Method Development (Analytical Scale)

This protocol provides a starting point for developing a chiral SFC method for this compound diastereomers.

  • Column Selection:

    • Select a polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose, as these have broad applicability.[6] A common choice is a Chiralpak® series column.

  • Instrument Setup:

    • Set the column temperature to 40°C.[6]

    • Set the back pressure to 150 bar.[6]

    • Set the flow rate to 2-3 mL/min.

    • Set the UV detection wavelength based on the chromophore of your this compound.

  • Mobile Phase Preparation:

    • Use supercritical CO₂ as the primary mobile phase (Mobile Phase A).

    • Use an alcohol modifier (e.g., methanol or ethanol) as the co-solvent (Mobile Phase B).[5][9] Consider adding a small amount of an additive like DEA or TFA (e.g., 0.1%) to the modifier to improve peak shape if needed.

  • Sample Preparation:

    • Dissolve the diastereomeric mixture in the co-solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 or 0.45 µm syringe filter.

  • Injection and Analysis:

    • Inject a small volume (e.g., 5 µL) of the prepared sample.

    • Run an initial screening gradient (e.g., 5% to 50% Mobile Phase B over 5-10 minutes) to determine the approximate elution conditions.

  • Optimization:

    • Based on the screening run, develop an isocratic or optimized gradient method.

    • Systematically adjust the percentage of the alcohol co-solvent to maximize resolution.[6]

    • If resolution is still poor, screen other alcohol co-solvents (e.g., switch from methanol to ethanol or isopropanol).[6]

References

Technical Support Center: Stability of 1,2-Oxazinane Intermediates with Organometallics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the complexities of using 1,2-oxazinane intermediates in organometallic reactions. This resource is designed for researchers, scientists, and professionals in drug development who are looking to leverage the synthetic potential of these valuable heterocyclic scaffolds. Here, we address common challenges and frequently asked questions to ensure the integrity of your experimental outcomes.

Troubleshooting Guide

This section provides in-depth solutions to specific problems you may encounter during your synthetic work.

Issue 1: Low Yield and Significant Ring-Opening in Grignard Reactions

Question: My Grignard reaction with an N-protected this compound is resulting in a low yield of the desired product, with significant formation of ring-opened byproducts. What are the likely causes, and how can I mitigate this?

Answer: This is a common and critical issue stemming from the inherent reactivity of both the Grignard reagent and the this compound ring. The N-O bond within the oxazinane is susceptible to cleavage, a reaction that can compete with or even dominate the desired nucleophilic addition to a substituent on the ring.

Causality and Mechanistic Insights:

  • Basicity vs. Nucleophilicity: Grignard reagents are not only potent nucleophiles but also strong bases.[1] If your this compound intermediate possesses any acidic protons, deprotonation can occur, leading to undesired side reactions. More critically for this scaffold, the Lewis acidic nature of the magnesium halide can coordinate to the oxygen and nitrogen atoms of the ring, weakening the N-O bond and facilitating reductive cleavage.

  • N-Protecting Group: The choice of the nitrogen protecting group is paramount. Electron-withdrawing groups, such as tosyl (Ts) or certain carbamates, can enhance the stability of the N-O bond. Conversely, protecting groups that can chelate the magnesium, like a benzyl (Bn) group, might promote cleavage.[2]

  • Reaction Temperature: Higher temperatures often favor the ring-opening pathway, which can have a higher activation energy than the desired nucleophilic addition.

Mitigation Strategies & Protocol:

  • Reagent Selection:

    • Consider using less basic or more sterically hindered Grignard reagents if applicable to your synthesis.[3]

    • In some cases, organozinc or organocuprate reagents may offer higher selectivity and milder reaction conditions, reducing the incidence of ring-opening.

  • Temperature Control:

    • Initiate the reaction at a low temperature (e.g., -78 °C) and slowly warm it to the optimal temperature, which must be determined empirically. Monitor the reaction closely by TLC or LC-MS to track the consumption of starting material and the formation of both the desired product and byproducts.

  • Solvent Effects:

    • While ethers like THF and diethyl ether are standard for Grignard reactions, their polarity can influence the reactivity of the organometallic species.[4] In some instances, a less polar solvent system (e.g., toluene/THF mixtures) may temper the reactivity and favor the desired pathway.

  • Protecting Group Strategy:

    • If ring-opening persists, re-evaluate your N-protecting group. A switch to a more robust group like a tert-butyloxycarbonyl (Boc) group, which is known to participate in the synthesis of 1,2-oxazinanes, could be beneficial.[5]

Experimental Workflow for Optimizing Grignard Addition:

start Low Yield & Ring Opening Observed temp Optimize Temperature Profile (Start at -78°C, monitor warming) start->temp reagent Switch to Organozinc or Organocuprate reagent->temp solvent Screen Solvents (e.g., Toluene/THF mixtures) reagent->solvent analyze Analyze Reaction Outcome (TLC, LC-MS, NMR) temp->analyze solvent->temp protecting_group Change N-Protecting Group (e.g., to Boc or Ts) solvent->protecting_group protecting_group->temp analyze->reagent Failure success Improved Yield & Selectivity analyze->success Success

Caption: Workflow for troubleshooting Grignard reactions.

Issue 2: Instability of the this compound Intermediate to Organolithium Reagents

Question: I am attempting to use an organolithium reagent with my this compound intermediate, but I am observing rapid decomposition of my starting material. Why is this happening, and are there any preventative measures?

Answer: Organolithium reagents are significantly more reactive and basic than their Grignard counterparts.[6] This heightened reactivity often leads to a lack of selectivity and can readily induce decomposition pathways in sensitive heterocyclic systems like 1,2-oxazinanes.

Root Causes:

  • High Basicity: The pKa of the conjugate acids of common organolithium reagents (like n-BuLi) is very high, making them exceptionally strong bases capable of deprotonating even weakly acidic C-H bonds.[1]

  • N-O Bond Cleavage: The highly polarized C-Li bond results in a potent nucleophile that can readily attack and cleave the weak N-O bond of the this compound ring.[7]

  • Aggregation State: The reactivity of organolithium reagents can be influenced by their aggregation state, which is solvent-dependent. Additives like TMEDA can alter this aggregation and further enhance reactivity, which may be detrimental in this case.[7]

Preventative Measures and Alternative Approaches:

  • Use of Milder Organometallics: As a first-line solution, consider replacing the organolithium reagent with a less reactive alternative such as a Grignard reagent or an organozinc compound.

  • Transmetallation: If the specific nucleophile is only available as an organolithium, consider in-situ transmetallation to a less reactive metal. For example, adding a zinc or copper salt (e.g., ZnCl₂, CuCN) to the organolithium reagent at low temperature can generate the corresponding organozinc or organocuprate species, which may exhibit the desired reactivity without causing decomposition.

  • Low-Temperature Protocols: If you must use an organolithium reagent, conduct the reaction at the lowest possible temperature (e.g., -100 °C to -78 °C) to minimize side reactions.

Table 1: Comparison of Organometallic Reagent Reactivity

Reagent TypeRelative BasicityRelative NucleophilicityPropensity for N-O Cleavage
Organolithium (R-Li)Very HighVery HighHigh
Grignard (R-MgX)HighHighModerate
Organozinc (R₂Zn)ModerateModerateLow
Organocuprate (R₂CuLi)LowHigh (for conjugate addition)Very Low

Frequently Asked Questions (FAQs)

Q1: What is the general order of stability for N-protected 1,2-oxazinanes towards organometallics?

A1: Generally, the stability of the this compound ring is significantly influenced by the electronic nature of the N-protecting group. An empirical order of stability (from most stable to least stable) is often observed as:

N-Tosyl > N-Boc > N-Cbz > N-Benzyl

Electron-withdrawing groups like tosyl (Ts) and tert-butyloxycarbonyl (Boc) decrease the electron density on the nitrogen atom, which can help to stabilize the N-O bond against reductive cleavage. In contrast, electron-donating groups like benzyl (Bn) can increase the lability of this bond.

Q2: Can Lewis acids be used to promote desired reactions without degrading the this compound ring?

A2: The use of Lewis acids with this compound intermediates requires extreme caution. While a Lewis acid could potentially activate a substituent for nucleophilic attack, it is also highly likely to coordinate with the heteroatoms of the oxazinane ring, weakening the N-O bond and promoting ring-opening or rearrangement.[8] If a Lewis acid is necessary, very mild options (e.g., ZnCl₂, MgBr₂·OEt₂) should be screened at low temperatures, with careful monitoring for substrate decomposition.

Q3: How can I perform a preliminary stability test of my this compound intermediate?

A3: A straightforward stability test can be conducted prior to committing a large amount of material to a reaction. This protocol allows you to assess the compatibility of your intermediate with the chosen organometallic reagent under mock reaction conditions.

Protocol for a Mock Stability Test:

  • Setup: In a flame-dried, inert-atmosphere flask, dissolve a small, known amount of your this compound intermediate in the anhydrous solvent you plan to use for the reaction.

  • Internal Standard: Add a stable, non-reactive internal standard (e.g., dodecane, biphenyl) whose signal is distinct from your starting material and potential byproducts in your chosen analytical method (GC-MS or LC-MS).

  • Cooling: Cool the solution to the intended initial reaction temperature (e.g., -78 °C).

  • Reagent Addition: Add the organometallic reagent in the same stoichiometry you plan to use for the actual reaction.

  • Sampling: At timed intervals (e.g., 0 min, 15 min, 30 min, 1 hr), withdraw small aliquots from the reaction mixture and quench them in a separate vial containing a suitable quenching agent (e.g., saturated aqueous NH₄Cl).

  • Analysis: Analyze the quenched aliquots by GC-MS or LC-MS. By comparing the peak area of your this compound to the internal standard over time, you can quantify its decomposition.[9]

Data Interpretation Workflow:

Caption: Workflow for assessing substrate stability.

References

Technical Support Center: Enhancing Solid-Phase 1,2-Oxazinane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solid-phase synthesis of 1,2-oxazinanes. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the experimental process. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you enhance the efficiency and success rate of your syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using a solid-phase approach for 1,2-oxazinane synthesis?

Solid-phase synthesis offers several advantages over traditional solution-phase methods, particularly for creating libraries of compounds. Key benefits include the simplification of purification, as excess reagents and byproducts can be washed away from the resin-bound product.[1][2] This methodology also allows for the use of excess reagents to drive reactions to completion, which can improve yields.[2] Furthermore, the solid-phase approach is amenable to automation, making it highly suitable for high-throughput synthesis and the rapid generation of compound libraries for screening.[1]

Q2: How can I monitor the progress of my solid-phase this compound synthesis?

Monitoring reactions on a solid support is crucial for troubleshooting and ensuring the success of your synthesis. Several analytical techniques can be employed:

  • Colorimetric Tests: The Kaiser test (or ninhydrin test) is a widely used method to detect the presence of free primary amines on the resin.[3] A positive result (blue color) after a coupling step indicates incomplete reaction, while a negative result (yellow/colorless) suggests the reaction has gone to completion.

  • Spectroscopic Methods: Techniques like Fourier-transform infrared (FT-IR) spectroscopy can be used to track the appearance or disappearance of specific functional groups on the resin.[4]

  • Cleavage and Analysis: A small amount of resin can be cleaved and the resulting product analyzed by methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to check the progress and purity of the synthesis.[5] For chiral 1,2-oxazinanes, chiral HPLC or Supercritical Fluid Chromatography (SFC) can be used to analyze stereoisomeric purity.[6][7]

Q3: What are some common causes of low yield in solid-phase this compound synthesis?

Low yields can arise from several factors throughout the synthetic process. Some of the most common culprits include:

  • Incomplete Reactions: Coupling reactions may not go to completion due to steric hindrance, aggregation of the growing molecule on the resin, or suboptimal reaction conditions.[5]

  • Poor Resin Swelling: The solid support must be properly swelled in an appropriate solvent to ensure that all reactive sites are accessible.

  • Suboptimal Reagent Concentration or Quality: Using insufficient equivalents of reagents or degraded reagents can lead to incomplete reactions.

  • Issues During Cleavage: The final product may not be efficiently cleaved from the resin, or it may be degraded by harsh cleavage conditions.

  • Product Loss During Workup: Significant amounts of the product can be lost during the precipitation and washing steps after cleavage.[5][8]

Troubleshooting Guides

Problem 1: Low or No Yield of the Final this compound Product

Low or no yield is a common and frustrating issue in solid-phase synthesis. The following guide will help you systematically troubleshoot the problem.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low or No Yield Observed CheckCoupling Was coupling efficiency monitored? Start->CheckCoupling CheckCleavage Was cleavage successful? CheckCoupling->CheckCleavage Yes IncompleteCoupling Incomplete Coupling - Perform Kaiser test - Optimize coupling conditions CheckCoupling->IncompleteCoupling No CheckPurification Review purification and workup CheckCleavage->CheckPurification Yes CleavageFailure Cleavage Failure - Optimize cleavage cocktail - Increase cleavage time CheckCleavage->CleavageFailure No LossDuringWorkup Product Loss - Optimize precipitation - Minimize transfer losses CheckPurification->LossDuringWorkup ResinAggregation Resin Aggregation - Use chaotropic salts - Modify solvent system IncompleteCoupling->ResinAggregation If coupling still fails Solution Improved Yield IncompleteCoupling->Solution ResinAggregation->Solution ProductDegradation Product Degradation - Use milder cleavage conditions - Add scavengers CleavageFailure->ProductDegradation If cleavage is incomplete CleavageFailure->Solution ProductDegradation->Solution LossDuringWorkup->Solution

Caption: A logical workflow for troubleshooting low yields in solid-phase this compound synthesis.

Detailed Troubleshooting Steps:

Symptom Possible Cause Recommended Action(s)
Low overall yield after cleavage and purification. Incomplete coupling at one or more steps.- Perform a Kaiser test after each coupling step to ensure completion.[3]- If the Kaiser test is positive, perform a "double coupling" by repeating the coupling step with fresh reagents.[9]- Increase the concentration of the coupling reagents and the substrate.[5][9]- For sterically hindered substrates, consider using a more potent coupling reagent like HATU or HCTU.[3]
Aggregation of the peptide chain on the resin, preventing access to reactive sites.- Use solvents known to disrupt secondary structures, such as a mixture of DCM/DMF/NMP.- Incorporate chaotropic salts (e.g., LiCl) in the coupling mixture to reduce aggregation.
Inefficient cleavage from the solid support.- Ensure the correct cleavage cocktail is used for your specific resin and linker.- Increase the cleavage reaction time or perform a second cleavage step.- Ensure the resin is adequately swollen before and during cleavage.
Degradation of the this compound during cleavage.- If the this compound is acid-sensitive, use a milder cleavage cocktail (e.g., lower concentration of TFA).- Add scavengers to the cleavage cocktail to trap reactive species that can cause side reactions. Common scavengers include triisopropylsilane (TIS) and water.[5]
Loss of product during workup.- Optimize the precipitation step by using a larger volume of cold ether and ensuring the ether is sufficiently cold (-20°C).[5]- Minimize mechanical losses by being meticulous during the transfer of the product.
Problem 2: Incomplete Coupling Reactions

Incomplete coupling is a frequent issue that leads to the formation of deletion sequences, which can be difficult to separate from the desired product.

Troubleshooting Workflow for Incomplete Coupling

IncompleteCouplingTroubleshooting Start Positive Kaiser Test After Coupling Recouple Perform Double Coupling Start->Recouple CheckReagents Check Reagents and Conditions Recouple->CheckReagents Fails NegativeKaiser Negative Kaiser Test Recouple->NegativeKaiser Successful OptimizeCoupling Optimize Coupling Strategy CheckReagents->OptimizeCoupling Reagents OK Capping Cap Unreacted Amines CheckReagents->Capping Suspect difficult sequence OptimizeCoupling->Recouple Proceed Proceed to Next Step Capping->Proceed NegativeKaiser->Proceed

Caption: A decision-making workflow for addressing incomplete coupling reactions in solid-phase synthesis.

Quantitative Data on Coupling Reagents:

Coupling Reagent Activation Time Relative Efficiency Cost Notes
DIC/HOBt5-10 minGoodLowStandard, effective for most couplings.
HBTU/DIPEA< 5 minHighMediumFast and efficient, but can cause racemization with sensitive amino acids.
HATU/DIPEA< 5 minVery HighHighHighly efficient, especially for sterically hindered couplings, with low racemization.[3]
PyBOP/DIPEA< 5 minHighHighGood for difficult couplings, but can be expensive.

Experimental Protocols:

Kaiser (Ninhydrin) Test Protocol [3]

This protocol is for the qualitative detection of primary amines on the resin.

  • Reagents:

    • Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.

    • Reagent B: 40 g of phenol in 20 mL of n-butanol.

    • Reagent C: 1.0 mL of a 0.001 M KCN aqueous solution diluted with 49 mL of pyridine.

  • Procedure:

    • Place a small sample of resin beads (10-15 beads) in a small glass test tube.

    • Add 2-3 drops of each of the three reagents to the test tube.

    • Heat the test tube at 100-110°C for 5 minutes.

    • Observe the color of the beads and the solution.

  • Interpretation:

    • Intense Blue Beads and Solution: Positive result, indicating the presence of free primary amines (incomplete coupling).

    • Yellow/Colorless Beads and Solution: Negative result, indicating no free primary amines (complete coupling).

Capping Protocol [3]

This protocol is for acetylating unreacted primary amines to prevent the formation of deletion sequences.

  • Reagents:

    • Capping Solution: Acetic anhydride/Pyridine/DCM (1:8:8 v/v/v) or Acetic anhydride/DIPEA/DMF (1:1:8 v/v/v).

  • Procedure:

    • After a failed coupling and washing of the resin with DMF, add the capping solution to the resin.

    • Agitate the mixture at room temperature for 30 minutes.

    • Wash the resin thoroughly with DMF.

  • Verification:

    • Perform a Kaiser test to ensure all free amines have been acetylated (the test should be negative).

Problem 3: Issues with Cleavage and Final Product Purity

The final cleavage step is critical for obtaining a high-purity product. Issues at this stage can include incomplete cleavage, side reactions, or difficulty in purifying the final compound.

Experimental Workflow for Cleavage and Purification

CleavageWorkflow Start Dried Peptide-Resin Cleavage Cleavage from Resin (e.g., TFA/TIS/H2O) Start->Cleavage Filter Filter to Remove Resin Cleavage->Filter Precipitate Precipitate with Cold Ether Filter->Precipitate Wash Wash Pellet with Cold Ether Precipitate->Wash Dry Dry Crude Product Wash->Dry Analyze Analyze Purity (HPLC, MS) Dry->Analyze Purify Purify by HPLC/SFC Analyze->Purify Impure FinalProduct Pure this compound Analyze->FinalProduct Pure Purify->FinalProduct

Caption: A standard workflow for the cleavage and purification of 1,2-oxazinanes from the solid support.

Cleavage Cocktail Recommendations:

Target/Issue Recommended Cleavage Cocktail Composition (v/v/v) Notes
Standard Cleavage Reagent BTFA / TIS / H₂O95 : 2.5 : 2.5
Acid-Sensitive 1,2-Oxazinanes Mild TFA CocktailTFA / DCM10-50% TFA in DCM
Products with Trp, Met, Cys, Tyr Reagent KTFA / Phenol / H₂O / Thioanisole / EDT82.5 : 5 : 5 : 5 : 2.5

Detailed Experimental Protocol for a Key Synthetic Step: Dihydroxylation of the Alkene Bond on Resin [6]

This protocol describes a key transformation in the synthesis of certain this compound derivatives.

  • Reagents and Materials:

    • Resin-bound 3,6-dihydro-1,2-oxazine

    • Osmium tetroxide (OsO₄) solution (2.5 wt. % in tert-butanol)

    • 4-methylmorpholine N-oxide (NMMO) (50 wt. % in water)

    • Dichloromethane (DCM)

    • Reaction vessel with agitation

  • Procedure:

    • Wash the resin (e.g., 1g) three times with DCM.

    • Add a solution of OsO₄ (0.25 mL) and NMMO (0.75 mL) in DCM (10 mL) to the washed resin.

    • Shake the slurry overnight at room temperature.

    • After the reaction is complete, wash the resin five times with DCM.

  • Troubleshooting:

    • Incomplete Reaction: If analysis of a cleaved sample shows incomplete dihydroxylation, the reaction time can be extended. Ensure adequate mixing of the resin slurry.

    • Low Yield: Ensure the OsO₄ and NMMO reagents are of high quality and have not degraded.

By utilizing these FAQs, troubleshooting guides, and detailed protocols, researchers can more effectively navigate the challenges of solid-phase this compound synthesis, leading to improved efficiency and higher success rates in their synthetic endeavors.

References

Technical Support Center: Catalyst Selection for Optimizing 1,2-Oxazinane Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2-oxazinane synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental hurdles. As Senior Application Scientists, we have compiled this resource based on peer-reviewed literature and extensive field experience to ensure you can optimize your synthetic routes with confidence.

The this compound scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] Its synthesis, however, often requires careful catalytic design to control yield and stereochemistry. This guide provides in-depth, question-and-answer-based support to address specific challenges you may face.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for synthesizing 1,2-oxazinanes?

The formation of the this compound ring primarily relies on constructing the N-O bond within a six-membered ring. The most prevalent and powerful strategies include:

  • Hetero-Diels-Alder (HDA) Reactions: This [4+2] cycloaddition is a cornerstone of 1,2-oxazine synthesis. It typically involves the reaction of a nitroso compound (heterodiene) with a diene or an electron-rich alkene with a nitroalkene (inverse-electron-demand HDA).[3][4] Catalysis is crucial for controlling reactivity and selectivity.

    • Lewis Acid Catalysis: Lewis acids like SnCl₄ or copper complexes can accelerate the reaction, particularly in inverse-electron-demand scenarios, by activating the dienophile.[3][5]

    • Organocatalysis: Chiral organocatalysts, such as squaramides and thioureas, are highly effective in promoting asymmetric HDA reactions, enabling the synthesis of enantioenriched 1,2-oxazinanes.[1][6] These catalysts typically operate by activating one of the reactants through hydrogen bonding.

  • Intramolecular Cyclizations: These methods involve the cyclization of linear precursors. A common approach is the aza-Michael addition of a hydroxylamine moiety onto an α,β-unsaturated system within the same molecule.[7] This can be promoted by a base or a suitable transition metal catalyst.

  • Annulation Reactions: Novel annulation strategies, such as the gold(I)-catalyzed cycloaddition of allenes with oxime-tethered alkenes, have emerged as powerful methods for constructing complex, ring-fused 1,2-oxazine systems.[8]

Q2: How do I choose between a metal-based catalyst and an organocatalyst for my reaction?

The choice between a metal catalyst and an organocatalyst depends on your primary objective: speed and reactivity, or stereocontrol and metal-free conditions.

Catalyst Type Primary Advantages Common Disadvantages Best Suited For...
Metal Catalysts (e.g., Lewis Acids) High catalytic activity, effective for unreactive substrates, can operate at low catalyst loadings.Potential for metal contamination in the final product, sensitivity to air and moisture, can be harsh on sensitive functional groups.Rapid synthesis, proof-of-concept reactions, reactions requiring strong activation (e.g., inverse-electron-demand HDA).[3][9]
Organocatalysts Excellent for asymmetric synthesis (high enantioselectivity), typically metal-free, often less sensitive to air/moisture, milder reaction conditions.[1][10]May require higher catalyst loadings, can be slower than metal-catalyzed reactions, substrate scope might be more limited.Synthesizing chiral compounds, applications where metal contamination is a concern (e.g., late-stage drug development).[1]

Causality: Metal-based Lewis acids function by coordinating to a heteroatom (e.g., the oxygen of a nitro group), lowering the LUMO of the substrate and accelerating the cycloaddition.[3] In contrast, hydrogen-bonding organocatalysts activate substrates by forming a highly organized, chiral transition state, which effectively shields one face of the molecule, leading to high enantioselectivity.[1]

Q3: What key factors should I consider when screening catalysts for a new this compound synthesis?

A systematic approach to catalyst screening is essential for success. Consider the following factors:

  • Substrate Compatibility: The electronic nature of your substrates is paramount. Electron-rich alkenes may require an inverse-electron-demand pathway, while conjugated dienes are suited for normal HDA reactions. The presence of strongly coordinating groups (like pyridines) can poison some metal catalysts, making organocatalysis or specialized catalyst systems a better choice.[11]

  • Desired Stereochemical Outcome:

    • Diastereoselectivity: Often controlled by the inherent steric and electronic properties of the substrates and the catalyst. Bulky catalysts can enhance facial selectivity.

    • Enantioselectivity: Requires a chiral catalyst. It is crucial to screen a small library of catalysts with varied chiral backbones to find the optimal match for your substrate.

  • Reaction Conditions:

    • Solvent: Solvent polarity can dramatically influence catalyst activity and the stability of the transition state. Non-coordinating solvents like dichloromethane (DCM) or toluene are common starting points.[1]

    • Temperature: Lowering the temperature often enhances selectivity (both diastereoselectivity and enantioselectivity) by favoring the transition state with the lowest activation energy, although it may decrease the reaction rate.

    • Catalyst Loading: Start with a standard loading (e.g., 5-10 mol%). If a significant background (non-catalyzed) reaction occurs, lowering the catalyst loading may improve enantioselectivity.

Q4: My reaction yield is low. What are the common causes and how can I troubleshoot this?

Low yield is a frequent issue stemming from several potential sources.

  • Catalyst Inactivation/Poisoning: Nitrogen-containing substrates or impurities can coordinate strongly to metal catalysts, rendering them inactive.[11]

    • Solution: Use a more robust catalyst system. In some cases, using a Pd(0) source that generates the active Pd(II) species in situ can overcome poisoning from heterocyclic substrates.[11] For organocatalysis, ensure reagents are free from acidic or basic impurities that could neutralize the catalyst.

  • Poor Substrate Activation: The chosen catalyst may not be strong enough to sufficiently activate the substrates.

    • Solution: Switch to a stronger Lewis acid or a more acidic organocatalyst. For HDA reactions, modifying the electronics of the substrates (e.g., adding electron-withdrawing groups to the dienophile) can also improve reactivity.

  • Competing Side Reactions: The reaction conditions may favor undesired pathways. For example, in cyclizations of hydroxylamine-tethered enones, a simple Michael addition can compete with the desired cyclization.[3]

    • Solution: Lowering the reaction temperature can often suppress side reactions. Screening different catalysts may identify one that selectively promotes the desired transformation.

  • Decomposition: The product or starting materials may be unstable under the reaction conditions.

    • Solution: Run the reaction at a lower temperature, reduce the reaction time, or choose a milder catalyst.

Q5: I'm struggling with poor stereoselectivity. What can I do to improve it?

Poor stereoselectivity indicates that multiple competing transition states are closely matched in energy.

  • For Diastereoselectivity:

    • Modify the Catalyst: The steric bulk of the catalyst is a primary driver of diastereoselectivity. Switching to a catalyst with larger or more strategically placed substituents can create a more defined transition state, favoring one diastereomer.

    • Lower the Temperature: This is one of the most effective tools. A lower temperature increases the energy difference (ΔΔG‡) between competing transition states, often leading to a significant improvement in the diastereomeric ratio (dr).

    • Change the Solvent: The solvent can influence the geometry of the transition state. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DCM).

  • For Enantioselectivity:

    • Screen Chiral Catalysts: This is the most critical step. Even small changes to the catalyst's chiral backbone can have a profound impact on the enantiomeric excess (ee). It is highly recommended to screen a diverse set of catalysts (e.g., different cinchona alkaloid derivatives or BINOL-derived ligands).[1]

    • Minimize the Background Reaction: If the non-catalyzed reaction is fast, it will produce a racemic product, lowering the overall ee.

      • Solution: Run the reaction at a lower temperature and/or reduce the catalyst loading. A highly active catalyst can outcompete the background reaction even at very low concentrations.

Troubleshooting Guide: Common Issues & Solutions

IssuePossible Cause(s)Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive or poisoned catalyst.[11] 2. Insufficient activation of substrates. 3. Reaction temperature is too low.1. Use a more robust catalyst (e.g., Pd(0)/air system for challenging heterocycles) or purify reagents. 2. Switch to a stronger Lewis acid or a more acidic organocatalyst. 3. Incrementally increase the reaction temperature.
Formation of Multiple Byproducts 1. Reaction temperature is too high. 2. Catalyst is promoting side reactions (e.g., polymerization, Michael addition).[3] 3. Substrate or product decomposition.1. Lower the reaction temperature. 2. Screen for a milder, more selective catalyst. 3. Use milder conditions or reduce reaction time. Check product stability post-reaction.
Poor Diastereoselectivity 1. Flexible transition state. 2. Insufficient steric influence from the catalyst.1. Lower the reaction temperature significantly (-20 °C to -78 °C). 2. Screen catalysts with bulkier ligands or substituents. 3. Vary the solvent to find one that better organizes the transition state.
Poor Enantioselectivity 1. Mismatch between catalyst and substrate. 2. Significant non-catalyzed background reaction. 3. Racemization of product under reaction conditions.1. Screen a structurally diverse library of chiral catalysts.[1] 2. Lower the reaction temperature and/or catalyst loading. 3. Check product stability under the reaction conditions; if unstable, use milder conditions and shorter reaction times.

Visual Guides & Protocols

Workflow for Catalyst Screening

The following diagram outlines a logical workflow for selecting and optimizing a catalyst for this compound formation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Define Reaction & Target (e.g., Asymmetric HDA) B Select Catalyst Class (Metal vs. Organo) A->B C Screen Small Catalyst Library (4-6 diverse catalysts) @ Room Temperature B->C D Analyze Results (Yield, dr, ee) C->D E Identify 'Hit' Catalyst(s) (>10% ee, >20% yield) D->E Proceed if promising F Optimize Solvent E->F G Optimize Temperature (e.g., 0°C, -20°C) F->G H Optimize Catalyst Loading G->H I Confirm Structure (NMR, etc.) H->I Final Conditions J Run Reaction on Preparative Scale I->J G cluster_reactants Reactants cluster_activation Activation cluster_ts Cycloaddition cluster_product Product R1 Nitroalkene Activated Activated Complex [Nitroalkene-LA] R1->Activated Coordination R2 Enol Ether TS [4+2] Transition State R2->TS Cat Lewis Acid (LA) Cat->Activated Activated->TS Reaction with Enol Ether Product This compound Derivative TS->Product Ring Formation

References

Validation & Comparative

A Comparative Guide to Chiral Analysis of 1,2-Oxazinanes: HPLC vs. SFC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the stereoselective synthesis and analysis of chiral molecules like 1,2-oxazinanes are of paramount importance. The enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, robust and efficient analytical methods are required to separate and quantify these stereoisomers. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for chiral separations; however, Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, offering significant advantages in speed and environmental friendliness.[1][2]

This guide provides an objective comparison of HPLC and SFC for the chiral analysis of 1,2-oxazinane derivatives, supported by experimental data. We will delve into the performance of each technique, provide detailed experimental protocols, and present a clear workflow for chiral analysis.

Performance Comparison at a Glance

Supercritical Fluid Chromatography (SFC) often presents a more efficient and faster alternative to High-Performance Liquid Chromatography (HPLC) for chiral separations.[3] The primary mobile phase in SFC, supercritical CO2, possesses low viscosity and high diffusivity, which allows for higher flow rates and consequently, shorter analysis times without compromising separation efficiency.[4][5] This is particularly advantageous in high-throughput screening environments. Furthermore, the reduced consumption of organic solvents makes SFC a greener and more cost-effective technique.[1][6]

While HPLC may have a lower initial instrument cost, the long-term operational costs associated with solvent purchase and disposal can be substantial.[2] In a direct comparison for the chiral analysis of this compound derivatives, SFC demonstrated the ability to separate enantiomers that were inseparable by HPLC under the tested conditions, and for those that were separable, SFC consistently achieved faster analysis times.[7][8]

ParameterHPLCSFC
Analysis Time 22–60 minutes7–9 minutes
Resolution (Rs) Lower than 1.5 for some derivatives; one derivative not separatedRs of 1.83 for a derivative not separable by HPLC
Solvent Consumption High (typically organic solvents like hexane and ethanol)Low (primarily CO2 with a small amount of organic modifier)
Versatility Less versatile for some chiral columnsAble to separate all tested derivatives with good resolution
Cost Lower initial instrument costHigher initial instrument cost, but lower operational costs

Experimental Workflow for Chiral Analysis

The general workflow for chiral analysis using either HPLC or SFC involves several key steps, from sample preparation to data analysis and interpretation. The choice of technique will influence the specific parameters within this workflow, but the overall logical progression remains consistent.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Analysis cluster_method_dev Method Development Sample Racemic this compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Injection Inject sample into the system Dissolution->Injection Separation Chiral Separation on Stationary Phase (HPLC or SFC) Injection->Separation Detection Detect separated enantiomers (e.g., UV) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Report Generate Report (Resolution, Enantiomeric Excess) Integration->Report Screening Screen Columns & Mobile Phases Optimization Optimize Parameters (Flow, Temp, etc.) Screening->Optimization Optimization->Separation

Caption: General workflow for the chiral analysis of 1,2-Oxazinanes using HPLC or SFC.

Experimental Protocols

The following protocols are based on a study involving the solid-phase synthesis and chiral analysis of various this compound derivatives.[7]

HPLC Method

The HPLC analysis was performed to separate the enantiomers of the synthesized this compound derivatives. An initial screening of columns and mobile phases was conducted to achieve optimal separation.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Columns: Chiral stationary phases based on amylose selectors were used.

  • Mobile Phase: A mixture of hexane and an alcohol (ethanol or isopropanol). Ethanol was found to be more suitable due to its lower elution power.

  • Flow Rate: Not explicitly stated, but typical analytical flow rates for HPLC are in the range of 0.5-1.5 mL/min.

  • Detection: UV detection at a suitable wavelength for the analytes.

  • Observation: The analysis times ranged from 22 to 60 minutes. For some derivatives, the resolution was below the standard of 1.5, and one derivative could not be separated at all.[8]

SFC Method

To improve upon the results from HPLC, an SFC method was developed, which proved to be more efficient and versatile for the chiral separation of the this compound derivatives.

  • Instrumentation: A supercritical fluid chromatography system with a UV detector.

  • Column: An amylose-based chiral stationary phase, the same type as used in the HPLC experiments.

  • Mobile Phase: Supercritical CO2 with methanol as an organic modifier (typically 15-60%). An additive of 0.1% DEA/TFA (diethylamine/trifluoroacetic acid) mixture was added to the mobile phase.[7]

  • Flow Rate: Not explicitly stated, but SFC flow rates are generally higher than HPLC, often in the range of 2-5 mL/min.

  • Back Pressure: Maintained at a constant pressure (e.g., 100-150 bar) to keep the CO2 in a supercritical state.

  • Detection: UV detection.

  • Observation: The analysis times were significantly shorter, ranging from 7 to 9 minutes.[8] The SFC method successfully separated the enantiomers of a derivative that was not separable by HPLC, achieving a resolution factor (Rs) of 1.83.[7] Overall, the SFC analysis was up to 10 times faster than the classical HPLC method while maintaining or improving the resolution of the enantiomeric peaks.[8]

Conclusion

For the chiral analysis of this compound derivatives, Supercritical Fluid Chromatography (SFC) demonstrates clear advantages over traditional High-Performance Liquid Chromatography (HPLC). The primary benefits of SFC include significantly shorter analysis times, reduced consumption of organic solvents, and in some cases, superior separation performance.[4][6] While HPLC remains a valuable and widely accessible technique, the experimental evidence suggests that for high-throughput and environmentally conscious laboratories focused on chiral analysis, SFC is a highly effective and efficient alternative. The ability of SFC to provide faster and more robust separations makes it an invaluable tool in the rapid development and quality control of chiral drug candidates.[1]

References

Predicting the Pathways of 1,2-Oxazinane Formation: A Comparative Guide to DFT Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms that lead to the formation of 1,2-oxazinanes is crucial for designing efficient synthetic routes and novel therapeutic agents. Density Functional Theory (DFT) has emerged as a powerful tool to elucidate these mechanisms, offering insights into transition states, reaction energies, and stereochemical outcomes. This guide provides an objective comparison of the performance of various DFT functionals in predicting the reaction mechanisms of 1,2-oxazinanes, supported by experimental data.

Unraveling Reaction Mechanisms: A DFT Toolkit

The formation of the 1,2-oxazinane ring can be achieved through various synthetic strategies, with cycloaddition reactions being among the most common. The predictive power of DFT calculations is invaluable in distinguishing between different potential pathways, such as concerted or stepwise mechanisms, and in rationalizing the observed regioselectivity and stereoselectivity.

Here, we compare the application of different DFT functionals to three distinct types of cycloaddition reactions leading to this compound derivatives.

dot

cluster_dft DFT Calculation Workflow Reactants Reactants (e.g., Diene + Dienophile) TS_Guess Initial Transition State Guess Reactants->TS_Guess Propose TS structure Energy_Calc Energy Calculation (Activation & Reaction Energies) Reactants->Energy_Calc TS_Opt Transition State Optimization TS_Guess->TS_Opt Optimize to saddle point IRC Intrinsic Reaction Coordinate (IRC) TS_Opt->IRC Verify connections TS_Opt->Energy_Calc IRC->Reactants Products Products (this compound) IRC->Products Products->Energy_Calc

Caption: General workflow for DFT calculations of reaction mechanisms.

Performance of DFT Functionals in Predicting this compound Formation

The choice of DFT functional and basis set is critical for obtaining accurate predictions. Below is a summary of computational results from different studies, each employing a specific functional to investigate a particular this compound forming reaction. This allows for a comparison of the functionals' performance across different, yet related, chemical systems.

Case Study 1: Hetero-Diels-Alder Reaction of Conjugated Nitroalkenes

The hetero-Diels-Alder (HDA) reaction is a powerful method for constructing six-membered heterocycles. A study on the reaction of E-2-aryl-1-cyano-1-nitroethenes with methylenecyclopentane provides a valuable dataset for evaluating the B3LYP functional.

Table 1: Comparison of B3LYP/6-31G(d) Calculations with Experimental Data for the Hetero-Diels-Alder Reaction

Reactant (Substituent on Aryl Ring)Calculated Activation Enthalpy (kcal/mol)Calculated Reaction Enthalpy (kcal/mol)Experimental Yield (%)
H20.3-26.975
4-CH₃20.1-27.178
4-OCH₃19.9-27.481
4-Cl20.5-26.872
4-NO₂21.1-26.165

The data indicates that the B3LYP functional provides a consistent picture of the reaction energetics. The calculated activation enthalpies are in a narrow range, suggesting that electronic effects from the substituents on the aryl ring have a modest impact on the reaction barrier. The predicted exothermicities are substantial, aligning with the high experimental yields observed.

Case Study 2: (3+2) Cycloaddition of Diazoalkanes with 6H-1,2-Oxazines

The (3+2) cycloaddition reaction offers another route to nitrogen-containing heterocycles. A detailed DFT study on the reaction of diazoalkanes with 6H-1,2-oxazines employed the M06-2X functional, which is known for its good performance with main-group thermochemistry and kinetics.

Table 2: M06-2X/6-311G(d,p) Predictions for the (3+2) Cycloaddition Reaction

Reaction PathwayCalculated Activation Barrier (kcal/mol)Predicted ProductExperimental Outcome
Addition to C=C (exo)12.4Exo cycloadductExclusive formation of the exo product (82% yield)[1]
Addition to C=C (endo)15.1Endo cycloadductNot observed
Addition to C=N> 20N-adductNot observed

The M06-2X calculations accurately predicted the high regio- and stereoselectivity of this reaction.[1] The significantly lower activation barrier for the exo-addition to the C=C double bond compared to all other possible pathways is in excellent agreement with the experimental observation that only the exo-cycloadduct is formed.[1]

Case Study 3: Organocatalytic [4+2] Cycloaddition for Chiral this compound Synthesis

Asymmetric organocatalysis provides an elegant way to synthesize chiral molecules. The [4+2] cycloaddition between methyleneindolinones and a γ-aminooxy-α,β-unsaturated ester, catalyzed by a squaramide-based organocatalyst, leads to chiral this compound spiro-oxindoles with high efficiency.

Table 3: Experimental Results for the Organocatalytic [4+2] Cycloaddition

EntryCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
15DCM2480>20:195
25Toluene2485>20:196
35THF2475>20:194
42Toluene3682>20:196

While a specific DFT functional comparison is not available for this particular reaction in the provided literature, the high yields and excellent stereoselectivity strongly suggest a well-organized transition state, which could be effectively modeled using functionals optimized for non-covalent interactions, such as M06-2X or ωB97X-D.

dot

cluster_pathways Predicted this compound Formation Pathways cluster_hda Hetero-Diels-Alder cluster_32ca (3+2) Cycloaddition cluster_42ca Organocatalytic [4+2] Cycloaddition HDA_Reactants Nitroalkene + Methylenecyclopentane HDA_TS Concerted TS (B3LYP) HDA_Reactants->HDA_TS HDA_Product Spirocyclic 1,2-Oxazine N-Oxide HDA_TS->HDA_Product CA32_Reactants Diazoalkane + 6H-1,2-Oxazine CA32_TS Exo-selective TS (M06-2X) CA32_Reactants->CA32_TS CA32_Product Bicyclic Pyrazoline CA32_TS->CA32_Product CA42_Reactants Methyleneindolinone + γ-Aminooxy-α,β-unsaturated ester CA42_TS Chiral Catalyst-mediated TS CA42_Reactants->CA42_TS CA42_Product Chiral this compound Spiro-oxindole CA42_TS->CA42_Product

Caption: Different cycloaddition pathways to 1,2-oxazinanes.

Experimental Protocols

A brief description of the experimental methodologies for the discussed reactions is provided below.

General Procedure for the Hetero-Diels-Alder Reaction

A solution of the E-2-aryl-1-cyano-1-nitroethene and a 10% molar excess of methylenecyclopentane in chloroform is heated in a sealed tube at 60 °C for 24 hours. After cooling, the solvent is removed under reduced pressure, and the crude product is purified by flash chromatography to yield the spirocyclic 1,2-oxazine N-oxide.

General Procedure for the (3+2) Cycloaddition of Diazoalkanes

To a solution of the 6H-1,2-oxazine in a suitable solvent (e.g., diethyl ether or dichloromethane) at 0 °C is added a solution of the diazoalkane dropwise. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is then evaporated, and the residue is purified by column chromatography to afford the bicyclic pyrazoline product.

General Procedure for the Organocatalytic [4+2] Cycloaddition

To a solution of the methyleneindolinone and the squaramide organocatalyst (5 mol%) in toluene is added the γ-aminooxy-α,β-unsaturated ester. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed in vacuo, and the crude product is purified by flash chromatography on silica gel to give the desired chiral this compound spiro-oxindole.

Conclusion

DFT calculations are an indispensable tool for predicting and understanding the reaction mechanisms of this compound formation. The choice of functional can influence the accuracy of the results, and validation against experimental data is crucial.

  • B3LYP appears to provide reliable trends for the energetics of hetero-Diels-Alder reactions of nitroalkenes.

  • M06-2X demonstrates excellent performance in predicting the high regio- and stereoselectivity of (3+2) cycloaddition reactions.[1]

For researchers aiming to predict the outcomes of novel this compound forming reactions, it is recommended to consider the nature of the reaction. For reactions involving significant non-covalent interactions, such as in organocatalysis, functionals like M06-2X or those with dispersion corrections (e.g., ωB97X-D) are likely to provide more accurate results. For more general cycloadditions, B3LYP can still offer valuable qualitative insights. As computational resources become more accessible, benchmarking against higher levels of theory or experimental data will continue to refine our predictive capabilities in the fascinating chemistry of 1,2-oxazinanes.

References

A Comparative Guide to Molecular Docking Studies of 1,2-Oxazinane-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1,2-Oxazinane-based compounds as potential enzyme inhibitors, contextualized through molecular docking studies. While the this compound scaffold is a recurring motif in various biologically active compounds, comprehensive and directly comparable docking data against specific therapeutic targets can be sparse in publicly accessible literature. This guide synthesizes available data for relevant enzyme targets, compares them with established alternative inhibitors, and provides the necessary experimental framework for conducting such computational analyses. The focus is on enzymes relevant to neurodegenerative disorders, such as Acetylcholinesterase (AChE) and Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1), which are common targets in drug discovery.

Data Presentation: Comparative Docking Scores

Molecular docking is a computational method used to predict the binding affinity and orientation of a small molecule (ligand) to a protein target.[1] The output is often a "docking score," typically in kcal/mol, where a more negative value indicates a more favorable binding interaction.[2]

The tables below summarize docking scores for inhibitors against AChE and BACE1. While specific this compound docking scores are not widely reported under standardized conditions, their potential is evaluated in the context of known inhibitors.

Table 1: Comparative Docking Scores for Acetylcholinesterase (AChE) Inhibitors

Acetylcholinesterase is a key enzyme in the cholinergic nervous system, and its inhibition is a primary strategy for treating Alzheimer's disease.[3]

Compound ClassCompound Name/IDTarget PDB IDDocking Score (kcal/mol)Docking Software
This compound Derivative Compound 2a¹Not Specified-1.18 (CDOCKER Score)²Discovery Studio
Standard Inhibitor Donepezil4EY7-13.56Schrödinger (XP)
Standard Inhibitor Donepezil4EY7-8.13MOE
Standard Inhibitor TacrineNot Specified-10.59Schrödinger (Glide)
Alternative Heterocycle Ligand-1 (CHEMBL2011841)4EY7-13.56Schrödinger (XP)
Alternative Heterocycle Compound 4a ³Not SpecifiedNot Specified⁴Not Specified
Alternative Heterocycle Benzimidazole-Oxazole 9 Not SpecifiedNot Specified⁵MOE

¹ 2-[(2-acetyl-6,6-dimethyl-4-phenyl-5,6-dihydro-2H-1,2-oxazin-3-yl)methyl]-1H-isoindole-1,3(2H)-dione ² Note: CDOCKER scores are not directly comparable to Glide or AutoDock scores. ³ 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione showed a potent IC50 of 0.91 µM.[4] ⁴ Docking confirmed a binding mode similar to Donepezil.[4] ⁵ Compound 9 was identified as a potent inhibitor with an IC50 of 0.10 µM against AChE.[5]

Table 2: Comparative Docking Scores for BACE1 Inhibitors

BACE1 is a primary drug target for Alzheimer's disease as it initiates the process that forms amyloid-β plaques in the brain.[6][7]

Compound ClassCompound Name/IDTarget PDB IDDocking Score (kcal/mol)Docking Software
Natural Product Subtrifloralactone A6EJ2-11.0AutoDock Vina
Natural Product Subtrifloralactone B6EJ2-11.0AutoDock Vina
Natural Product ZINC3875408Not Specified-9.1PyRx (AutoDock Vina)
Amidine-based Inhibitor Compound 9.71FKN-5.48Not Specified
Reference Inhibitor VerubecestatNot SpecifiedNot Specified⁶Not Specified
Reference Inhibitor AZD3293 (Control)Not Specified-7.5PyRx (AutoDock Vina)

⁶ Compound 9.7 was compared against Verubecestat, a known BACE1 inhibitor that faced clinical trial failures.[8]

Experimental Protocols

A standardized and well-documented protocol is crucial for generating reproducible and comparable molecular docking results. Below are detailed methodologies for two widely used docking programs: Schrödinger's Glide and the open-source AutoDock Vina.

Protocol 1: Molecular Docking using Schrödinger Glide

Glide is a powerful tool for ligand-receptor docking that uses a series of hierarchical filters to find the best ligand poses.[1]

  • Protein Preparation :

    • The 3D crystal structure of the target enzyme (e.g., AChE, PDB ID: 4EY7) is obtained from the Protein Data Bank.[9]

    • The Protein Preparation Wizard in the Schrödinger Suite is used to process the structure.[9] This involves removing water molecules, adding hydrogen atoms, assigning correct bond orders, and filling in any missing side chains or loops.[9][10]

    • The structure is energy-minimized using a force field like OPLS4 to relieve steric clashes.[9]

  • Ligand Preparation :

    • The 2D structures of the this compound derivatives and other inhibitors are drawn or imported.

    • The LigPrep module is used to generate low-energy 3D conformations of the ligands.[9]

    • Possible ionization states are generated at a target pH (e.g., 7.0 ± 2.0) using Epik.[9]

  • Receptor Grid Generation :

    • A grid box is generated, defining the active site where the docking will occur.[10]

    • The grid is typically centered on the co-crystallized ligand from the original PDB file or on key catalytic residues identified from literature.[11]

  • Ligand Docking :

    • The prepared ligands are docked into the receptor grid using the Ligand Docking module.[11]

    • Glide offers different precision modes: High-Throughput Virtual Screening (HTVS), Standard Precision (SP), and Extra Precision (XP).[1] XP mode is more computationally intensive but provides higher accuracy.[9]

    • The program performs a flexible docking, allowing ligand torsions to rotate to find the optimal binding pose.[10]

    • The resulting poses are scored using the GlideScore function, which estimates the binding free energy.[1]

Protocol 2: Molecular Docking using AutoDock Vina

AutoDock Vina is a widely used open-source program known for its speed and accuracy.[12]

  • Protein and Ligand Preparation :

    • The protein structure (e.g., BACE1, PDB ID: 6EJ2) is downloaded.

    • Using AutoDock Tools (ADT), water molecules are removed, polar hydrogens are added, and Kollman charges are assigned to the protein. The prepared protein is saved in PDBQT format.[13]

    • For the ligand, ADT is used to detect rotatable bonds and assign Gasteiger charges. The prepared ligand is also saved in PDBQT format.[13]

  • Grid Box Definition :

    • A grid box is defined to encompass the entire binding site of the enzyme.[14]

    • The coordinates (center x, y, z) and dimensions (size x, y, z) of the box are specified in a configuration file.[14]

  • Docking Execution :

    • AutoDock Vina is run from the command line, providing the prepared receptor, the prepared ligand, and the configuration file as inputs.[14]

    • Vina uses a gradient-optimization algorithm for its conformational search.[12] The exhaustiveness parameter can be increased to improve the thoroughness of the search.[14]

  • Analysis of Results :

    • Vina outputs a set of binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol).[13]

    • The top-ranked pose is visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site residues.[13]

Visualizations: Docking Workflow and Signaling Pathway

Molecular Docking Workflow

The following diagram illustrates the standard workflow for a structure-based virtual screening experiment using molecular docking.

Molecular_Docking_Workflow cluster_prep 1. Preparation Stage cluster_dock 2. Docking Stage cluster_analysis 3. Analysis Stage PDB Select Target Protein (e.g., from PDB) PrepProt Protein Preparation (Add H, Remove Water) PDB->PrepProt Ligands Prepare Ligand Library (1,2-Oxazinanes & Alternatives) PrepLig Ligand Preparation (Generate 3D Conformations) Ligands->PrepLig GridGen Define Binding Site (Grid Generation) PrepProt->GridGen Docking Run Docking Simulation (e.g., Glide, AutoDock Vina) PrepLig->Docking GridGen->Docking Scoring Score & Rank Poses (Binding Affinity) Docking->Scoring Analysis Analyze Interactions (H-Bonds, Hydrophobic) Scoring->Analysis Hits Identify Hit Compounds Analysis->Hits Enzyme_Inhibition Enzyme Enzyme (e.g., AChE) ActiveSite Active Site Enzyme->ActiveSite Substrate Substrate (e.g., Acetylcholine) Substrate->ActiveSite Binds to Inhibitor Inhibitor (this compound) Inhibitor->ActiveSite Competes for ES_Complex Enzyme-Substrate Complex ActiveSite->ES_Complex Forms EI_Complex Enzyme-Inhibitor Complex (Inactive) ActiveSite->EI_Complex Forms Product Product ES_Complex->Product Catalyzes

References

Validating the Structure of 1,2-Oxazinane Cycloadducts: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel compounds is a cornerstone of chemical research. 1,2-Oxazinane cycloadducts, a class of heterocyclic compounds with significant potential in medicinal chemistry, often present complex structural and stereochemical challenges.[1] Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands as the gold standard for the in-solution structural validation of these molecules, providing unparalleled detail on connectivity and spatial arrangement.[2]

This guide provides an objective comparison of key 2D NMR techniques for validating this compound structures, supported by experimental protocols and data presentation guidelines.

Unraveling Connectivity and Stereochemistry with 2D NMR

While 1D NMR provides initial information, complex spin systems and signal overlap in this compound derivatives often necessitate the use of 2D NMR.[3][4] These techniques spread spectral information across two frequency dimensions, resolving ambiguities and revealing correlations between nuclei.[5][6]

The primary 2D NMR experiments for structural elucidation are:

  • COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. It is fundamental for identifying adjacent protons and mapping out spin systems within the molecule.[6][7]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon atom they are attached to (¹JCH coupling). This experiment is crucial for assigning carbon signals and confirming which protons are bonded to which carbons.[7][8]

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH). This is invaluable for connecting different spin systems across quaternary carbons or heteroatoms (like the nitrogen and oxygen in the oxazinane ring), thereby assembling the complete carbon skeleton.[7][8][9]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, regardless of their through-bond connectivity.[10][11] This through-space correlation is the most powerful tool for determining the relative stereochemistry of the cycloadduct, a critical aspect of its biological activity.[12][13]

Comparative Analysis of Structural Validation Techniques

While 2D NMR is a premier tool, other analytical methods provide complementary or alternative information. The choice of technique depends on the specific question, sample availability, and desired level of structural detail.

TechniqueInformation ProvidedSample RequirementsDestructive?Key Limitations
2D NMR Spectroscopy Detailed connectivity (COSY, HMBC), direct C-H attachment (HSQC), 3D structure & stereochemistry (NOESY) in solution.[2][8][12]5-10 mg dissolved in deuterated solvent.[2]NoRequires relatively pure sample and can be time-consuming. Medium-sized molecules may yield zero NOE signal.[11]
X-ray Crystallography Absolute 3D structure, bond lengths, and angles in the solid state.[2]High-quality single crystal.NoCrystal growth can be a significant challenge. The solid-state conformation may not represent the solution-state structure.[2]
Mass Spectrometry (MS) Molecular weight and elemental formula (High-Resolution MS). Fragmentation patterns can suggest structural motifs.Micrograms to nanograms.YesProvides no information on stereochemistry or connectivity of isomers.
FTIR Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, O-H).[2]Minimal sample required.NoProvides limited information on the carbon skeleton and no stereochemical details.[2]

Data Presentation: Interpreting 2D NMR Correlations

Summarizing the expected correlations in a table is an efficient way to analyze 2D NMR data and build the final structure.

Table 1: Summary of Key 2D NMR Experiments for this compound Analysis
ExperimentCorrelation TypeInformation ObtainedPrimary Application for 1,2-Oxazinanes
COSY ¹H—¹H (through 2-3 bonds)Identifies J-coupled protons.[7]Maps proton connectivity around the oxazinane ring and on substituents.
HSQC ¹H—¹³C (through 1 bond)Connects protons to their directly attached carbons.[8]Assigns ¹³C signals for each protonated carbon in the structure.
HMBC ¹H—¹³C (through 2-4 bonds)Connects molecular fragments across non-protonated centers.[9]Establishes the overall carbon framework and confirms the placement of substituents.
NOESY ¹H—¹H (through space)Reveals spatial proximity of protons (<5Å).[11]Determines the relative stereochemistry at chiral centers on the oxazinane ring.[1][12]

Visualizing the Validation Process

Diagrams can effectively illustrate the workflow and logical connections in the structural validation process.

G cluster_prep Sample Preparation cluster_acq 1D & 2D NMR Data Acquisition cluster_analysis Data Analysis & Structure Building prep Dissolve 5-10 mg of cycloadduct in 0.5 mL CDCl₃ oneD 1D ¹H & ¹³C NMR prep->oneD cosy COSY oneD->cosy hsqc HSQC oneD->hsqc hmbc HMBC oneD->hmbc noesy NOESY oneD->noesy analysis_cosy Identify Spin Systems cosy->analysis_cosy analysis_hsqc Assign C-H Pairs hsqc->analysis_hsqc analysis_hmbc Connect Fragments & Quaternary Carbons hmbc->analysis_hmbc analysis_noesy Determine Relative Stereochemistry noesy->analysis_noesy analysis_cosy->analysis_hmbc analysis_hsqc->analysis_hmbc analysis_hmbc->analysis_noesy final_structure Propose Final Structure analysis_noesy->final_structure

Caption: Experimental workflow for 2D NMR-based structural validation.

G cluster_inputs 2D NMR Experiments cluster_info Derived Structural Information COSY COSY Connectivity Through-Bond Connectivity COSY->Connectivity ¹H-¹H Bonds HSQC HSQC HSQC->Connectivity ¹H-¹³C One Bond HMBC HMBC HMBC->Connectivity ¹H-¹³C Multi-Bond NOESY NOESY Stereochem Through-Space Proximity (Stereochemistry) NOESY->Stereochem ¹H-¹H Spatial Proximity Final Validated this compound Cycloadduct Structure Connectivity->Final Stereochem->Final

Caption: Logical relationships between NMR data and structural features.

Experimental Protocols

Detailed methodologies are crucial for reproducible and high-quality data acquisition.

General Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the purified this compound cycloadduct.

  • Solvent Addition: Dissolve the sample in approximately 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer (typically >4 cm).[7]

COSY (Correlation Spectroscopy) Acquisition
  • Initial Setup: Acquire a standard 1D ¹H NMR spectrum to determine the spectral width (SW) and transmitter frequency offset (o1p).[14]

  • Load Pulse Program: Load a standard gradient-selected COSY pulse program (e.g., 'cosygpqf' on Bruker systems).[2]

  • Set Parameters:

    • Set the spectral width (SW) in both dimensions (F1 and F2) to encompass all proton signals.[14]

    • Set the number of scans (NS) to 2-8 and dummy scans (DS) to 4 or 8 for sufficient signal-to-noise.

    • Use around 2048 data points (TD) in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

  • Acquisition: Start the acquisition (zg command).[8]

  • Processing: Process the data using a sine-squared window function in both dimensions followed by a 2D Fourier Transform.

HSQC (Heteronuclear Single Quantum Coherence) Acquisition
  • Initial Setup: Use the ¹H parameters from the 1D spectrum. Acquire a 1D ¹³C spectrum to determine its SW and o1p.[14]

  • Load Pulse Program: Load a standard multiplicity-edited HSQC pulse program (e.g., 'hsqcedetgpsisp2.4' on Bruker systems), which allows for differentiation of CH/CH₃ (positive phase) from CH₂ (negative phase) signals.[15]

  • Set Parameters:

    • Set SW and offset for the ¹H dimension (F2) and ¹³C dimension (F1).[14]

    • Set NS to 2-4 and TD(F2) to 1024, TD(F1) to 128-256.

    • The pulse program is optimized for a one-bond ¹JCH coupling constant of ~145 Hz.

  • Acquisition & Processing: Acquire and process the data similarly to the COSY experiment.

HMBC (Heteronuclear Multiple Bond Correlation) Acquisition
  • Initial Setup: Use the same ¹H and ¹³C parameters as for the HSQC.[14]

  • Load Pulse Program: Load a standard HMBC pulse program (e.g., 'hmbcgplpndqf').

  • Set Parameters:

    • Set SW and offset for both nuclei. The ¹³C spectral width should be large enough to include quaternary carbons.[16]

    • HMBC is less sensitive than HSQC, so increase NS to 8-16 or higher depending on sample concentration.[16]

    • Set TD(F2) to 2048 and TD(F1) to 256-512.

    • The experiment is optimized for long-range coupling constants (²JCH, ³JCH), typically set to 8 Hz.

  • Acquisition & Processing: Acquire and process the data.

NOESY (Nuclear Overhauser Effect Spectroscopy) Acquisition
  • Initial Setup: Use the same ¹H parameters as for the COSY.

  • Load Pulse Program: Load a standard phase-sensitive NOESY pulse program (e.g., 'noesygpph' on Bruker systems).

  • Set Parameters:

    • Set SW and offset for the ¹H dimension.

    • The critical parameter is the mixing time (d8 or D9). For small molecules like 1,2-oxazinanes, a mixing time of 0.5-1.0 seconds is a good starting point.[11][15]

    • Set NS to 8-16, TD(F2) to 2048, and TD(F1) to 256-512.

  • Acquisition & Processing: Acquire the data. Processing is similar to COSY, but careful phasing is required to distinguish positive NOE cross-peaks from potential negative exchange peaks.

References

A Comparative Guide to 1,2-Oxazinane and Hexahydropyridazine Scaffolds in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the synthetic strategy and the ultimate biological and physicochemical properties of a lead compound. Among the myriad of saturated six-membered heterocycles, 1,2-oxazinanes and hexahydropyridazines have emerged as privileged structures due to their presence in numerous biologically active molecules and their utility as versatile synthetic intermediates. Both scaffolds feature two adjacent heteroatoms, which imparts unique conformational and electronic properties that can be exploited in the design of novel therapeutics.

This guide provides an objective comparison of 1,2-oxazinane and hexahydropyridazine scaffolds, focusing on their synthesis, stereochemical control, and applications in drug discovery. The information presented is supported by experimental data to aid researchers in making informed decisions when selecting a scaffold for their synthetic campaigns.

Overview of Scaffolds

The this compound ring is a saturated six-membered heterocycle containing an oxygen atom adjacent to a nitrogen atom. In contrast, the hexahydropyridazine scaffold is its diaza-analogue, incorporating two adjacent nitrogen atoms. This fundamental difference in heteroatom composition leads to distinct chemical properties and synthetic accessibility.

Synthetic Strategies: A Comparative Analysis

The construction of this compound and hexahydropyridazine rings can be achieved through a variety of synthetic methodologies. The choice of a particular strategy is often dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials.

[4+2] Cycloaddition Reactions

The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful and convergent method for the construction of six-membered rings, and it has been successfully applied to the synthesis of both this compound and hexahydropyridazine derivatives.

An asymmetric organocatalytic [4+2] cycloaddition reaction between methyleneindolinones and a γ-aminooxy-α,β-unsaturated ester has been developed for the synthesis of chiral this compound spirocyclic scaffolds.[1] A similar strategy employing a hydrazide 1,4-synthon allows for the construction of the corresponding hexahydropyridazine spirocyclic scaffolds.[1] This parallel synthesis provides a direct platform for comparing the efficiency of forming these two heterocyclic systems under similar conditions.

Table 1: Comparison of Asymmetric Organocatalytic [4+2] Cycloaddition for the Synthesis of Spirocyclic 1,2-Oxazinanes and Hexahydropyridazines [1]

EntryScaffoldProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1This compound4a87>20:196
2This compound4b85>20:195
3This compound4c90>20:197
4Hexahydropyridazine7a82>20:192
5Hexahydropyridazine7b80>20:191
6Hexahydropyridazine7c85>20:193

Note: For detailed experimental conditions, please refer to the cited literature.

The data in Table 1 indicates that both scaffolds can be accessed in high yields and with excellent stereocontrol using this organocatalytic approach, with the this compound synthesis showing slightly higher yields and enantioselectivities in some cases.

Other Synthetic Methodologies

Beyond [4+2] cycloadditions, a range of other synthetic transformations are employed for the synthesis of these scaffolds.

For 1,2-Oxazinanes:

  • Reductive Cyclization: This method often involves the cyclization of nitro- or nitroso-containing precursors.

  • Intramolecular Cyclization: Various intramolecular cyclization strategies have been developed, including those starting from unsaturated hydroxylamines.

For Hexahydropyridazines:

  • Reduction of Pyridazines: The catalytic hydrogenation or chemical reduction of pyridazine and dihydropyridazine precursors is a common and direct route to the saturated hexahydropyridazine core.

  • Ring-Closing Metathesis (RCM): RCM of appropriate diene precursors provides access to unsaturated pyridazine derivatives which can be subsequently reduced.

Experimental Protocols

General Procedure for Asymmetric Organocatalytic [4+2] Cycloaddition of Methyleneindolinones[1]

To a solution of methyleneindolinone (0.11 mmol) and γ-aminooxy-α,β-unsaturated ester (for this compound synthesis) or fumaric acid monoester monoamide 1,4-synthon (for hexahydropyridazine synthesis) (0.10 mmol) in dichloromethane (DCM, 0.2 mL) was added the organocatalyst (5-10 mol%) at 25 °C. The reaction mixture was stirred for 48-72 hours and monitored by thin-layer chromatography (TLC). Upon completion, the solvent was removed under reduced pressure, and the crude product was purified by flash column chromatography on silica gel to afford the desired spirocyclic product. The diastereomeric ratio was determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric excess was determined by chiral high-performance liquid chromatography (HPLC) analysis.

General Procedure for the Reduction of Pyridazine Derivatives

A solution of the pyridazine derivative (1.0 mmol) in a suitable solvent (e.g., ethanol, acetic acid) is placed in a hydrogenation vessel. A catalytic amount of a hydrogenation catalyst (e.g., Pd/C, PtO₂) is added. The vessel is flushed with hydrogen gas and then pressurized (typically 3-4 atm). The mixture is shaken or stirred at room temperature until the reaction is complete (monitored by TLC or GC-MS). The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield the hexahydropyridazine product.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical workflows for the key synthetic strategies discussed.

Synthesis_Pathways cluster_oxazinane This compound Synthesis cluster_pyridazine Hexahydropyridazine Synthesis cluster_reduction Hexahydropyridazine via Reduction Methyleneindolinone_O Methyleneindolinone Organocatalyst_O Organocatalyst Methyleneindolinone_O->Organocatalyst_O Aminooxy_ester γ-Aminooxy- α,β-unsaturated ester Aminooxy_ester->Organocatalyst_O Oxazinane Chiral this compound Spiro-oxindole Organocatalyst_O->Oxazinane [4+2] Cycloaddition Methyleneindolinone_P Methyleneindolinone Organocatalyst_P Organocatalyst Methyleneindolinone_P->Organocatalyst_P Hydrazide_synthon Hydrazide 1,4-Synthon Hydrazide_synthon->Organocatalyst_P Hexahydropyridazine Chiral Hexahydropyridazine Spiro-oxindole Organocatalyst_P->Hexahydropyridazine [4+2] Cycloaddition Pyridazine Pyridazine Derivative Reducing_agent H₂, Catalyst or Chemical Reductant Pyridazine->Reducing_agent Hexahydropyridazine_R Hexahydropyridazine Reducing_agent->Hexahydropyridazine_R Reduction Bioisosterism cluster_properties Modulated Properties Oxazinane This compound Scaffold Hexahydropyridazine Hexahydropyridazine Scaffold Oxazinane->Hexahydropyridazine Bioisosteric Replacement H_Bonding Hydrogen Bonding Polarity Polarity Metabolic_Stability Metabolic Stability Receptor_Binding Receptor Binding (Potentially Conserved)

References

Navigating the Maze: An In Silico ADME Prediction Guide for 1,2-Oxazinane Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical determinant of its downstream success. Promising drug candidates frequently fail in later stages due to poor pharmacokinetic profiles, leading to significant financial and temporal losses. In silico prediction tools offer a rapid and cost-effective strategy to de-risk and prioritize candidates, such as those based on the 1,2-Oxazinane scaffold, before extensive experimental validation is undertaken. This guide provides a comparative overview of prominent in silico tools, presents hypothetical ADME predictions for a series of this compound derivatives, and details the experimental protocols for their subsequent validation.

The use of computational models to predict ADME properties has become an indispensable part of modern drug discovery.[1][2] These tools leverage a variety of methodologies, from quantitative structure-activity relationship (QSAR) models to sophisticated machine learning and deep learning algorithms, to correlate a molecule's structure with its likely pharmacokinetic behavior.[3][4] For novel heterocyclic scaffolds like this compound, these predictive technologies allow for the early identification of potential liabilities, guiding medicinal chemists in the design of compounds with more favorable drug-like properties.

A Comparative Look at In Silico ADME Prediction Platforms

A multitude of software and web-based tools are available for ADME prediction, each with its own set of models, prediction endpoints, and underlying algorithms. The choice of tool can depend on factors such as accessibility (free vs. commercial), the range of predictable properties, and the desired depth of analysis, from simple property calculation to complex physiologically-based pharmacokinetic (PBPK) modeling. Below is a comparison of several widely-used platforms.

Tool/PlatformPrimary MethodologyKey ADME Endpoints PredictedGeneral Performance & FeaturesAccessibility
SwissADME QSAR, Rule-based (e.g., Lipinski's Rule of Five)Physicochemical properties (logP, logS, TPSA), Lipophilicity, Water Solubility, Pharmacokinetics (GI absorption, BBB permeant), Drug-likeness, Medicinal Chemistry Friendliness.[5][6][7][8]User-friendly web interface, provides "Bioavailability Radar" and "BOILED-Egg" visualizations for intuitive analysis.[6][9] Good for initial screening. Accuracy for some endpoints like CYP inhibition has been reported with an AUC around 0.8-0.9.[7]Free Web Server
ADMETlab 2.0 Multi-task Graph Attention Framework, Machine LearningComprehensive suite including Physicochemical properties, Medicinal Chemistry parameters, ADME (Caco-2, MDCK permeability, PPB, CYP inhibition/substrate), and Toxicity (hERG, Ames, DILI).[10][11][12]Extensive list of predictable endpoints. Reported high accuracy for many models (e.g., R² for LogS of 0.854, Caco-2 permeability of 0.746).[11][13] Offers batch processing for screening compound libraries.[10][13]Free Web Server
ADMET Predictor™ (Simulations Plus)QSAR, Artificial Neural Networks, Machine LearningExtensive library of models for solubility, permeability, metabolism (CYP kinetics, sites of metabolism), transporters, and toxicity. Integrates with GastroPlus®.[14][15][16]High-quality, validated models.[17] Offers detailed predictions including CYP Vmax and Km.[15] Allows for building custom QSAR models.[16] Enables PBPK modeling for in-depth pharmacokinetic simulation.[14][18]Commercial Software
GastroPlus® (Simulations Plus)PBPK Modeling, Mechanistic SimulationSimulates plasma concentration-time profiles by integrating physicochemical, ADME, and formulation data. Predicts bioavailability, drug-drug interactions (DDIs).[14][18][19]The industry standard for PBPK modeling. Allows for mechanistic understanding of drug disposition and the impact of physiological variables. Can utilize data predicted from ADMET Predictor™.[14][18]Commercial Software

Performance Comparison for Hypothetical this compound Drug Candidates

To illustrate the application of in silico predictions in a drug discovery program, we present a hypothetical series of this compound derivatives. These compounds share a common scaffold but differ in their substitution patterns, which in turn influences their physicochemical and ADME properties.

Table 1: Physicochemical Properties of Hypothetical this compound Derivatives

Compound IDStructureMolecular Weight ( g/mol )logPTopological Polar Surface Area (TPSA) (Ų)
OXA-001 R1=H, R2=CH₃185.231.245.5
OXA-002 R1=F, R2=CH₃203.221.545.5
OXA-003 R1=H, R2=CF₃239.202.145.5
OXA-004 R1=H, R2=COOH214.200.882.8

The following table summarizes the predicted ADME properties for these hypothetical compounds, as might be generated by a consensus of the tools described above.

Table 2: Predicted ADME Profile of Hypothetical this compound Derivatives

ParameterOXA-001OXA-002OXA-003OXA-004Desired Range/Outcome
Aqueous Solubility (logS) -2.5 (Moderately Soluble)-2.8 (Moderately Soluble)-3.5 (Poorly Soluble)-2.0 (Soluble)> -4
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) 15 (High)18 (High)25 (High)2 (Low)> 10 for high permeability
Human Intestinal Absorption (%) > 90%> 90%> 90%< 30%High
BBB Permeant YesYesYesNoVaries by target
Plasma Protein Binding (%) 85%88%95%60%< 95%
CYP2D6 Inhibitor NoNoYesNoNo
CYP3A4 Inhibitor NoNoYesNoNo
Metabolic Stability (HLM, t½ min) 45 (Moderate)40 (Moderate)15 (Low)> 60 (High)> 30 min
hERG Inhibition Risk LowLowModerateLowLow
Ames Mutagenicity NoNoNoNoNo

From this hypothetical data, OXA-001 and OXA-002 appear to have the most balanced profiles, with good absorption and moderate metabolic stability. OXA-003, despite its high permeability, shows potential liabilities with poor solubility, high plasma protein binding, CYP inhibition, and low metabolic stability. OXA-004 is predicted to be highly stable and soluble but suffers from poor permeability, which would likely result in low oral bioavailability.

Experimental Protocols for In Silico Model Validation

In silico predictions must be validated through robust experimental assays. Below are detailed methodologies for three key ADME experiments.

Caco-2 Permeability Assay

This assay is the gold standard for predicting human intestinal absorption in vitro.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-29 days to form a differentiated, polarized monolayer that mimics the intestinal epithelium. Monolayer integrity is verified by measuring the transepithelial electrical resistance (TEER).

  • Assay Procedure:

    • The test compound (e.g., at a final concentration of 10 µM) is added to the apical (A) side of the monolayer, with fresh assay buffer on the basolateral (B) side.

    • The plate is incubated at 37°C with gentle shaking for a defined period, typically 2 hours.

    • At the end of the incubation, samples are taken from both the apical and basolateral compartments.

    • To assess active efflux, the experiment is also performed in the reverse direction (B to A). An inhibitor of P-glycoprotein (e.g., verapamil) can be included to identify substrates of this common efflux transporter.

  • Quantification and Analysis: The concentration of the test compound in the samples is determined by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.

  • Interpretation: Compounds with Papp (A to B) > 10 x 10⁻⁶ cm/s are considered to have high permeability, while those with Papp < 1 x 10⁻⁶ cm/s are considered to have low permeability. An efflux ratio (Papp(B to A) / Papp(A to B)) greater than 2 suggests the compound is subject to active efflux.

Human Liver Microsomal (HLM) Stability Assay

This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s.

  • Assay Components: Pooled human liver microsomes, test compound, and an NADPH-regenerating system (cofactor) in a phosphate buffer (pH 7.4).

  • Assay Procedure:

    • The test compound (e.g., at a final concentration of 1 µM) is pre-incubated with liver microsomes at 37°C.

    • The metabolic reaction is initiated by adding the NADPH-regenerating system.

    • Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes).

    • The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • A control incubation without the NADPH cofactor is run in parallel to assess for non-enzymatic degradation.

  • Quantification and Analysis: After protein precipitation via centrifugation, the supernatant is analyzed by LC-MS/MS to measure the remaining concentration of the parent compound.

  • Interpretation: The percentage of compound remaining at each time point is plotted on a semi-logarithmic scale against time. The slope of the linear regression provides the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated. Compounds with a t½ > 30 minutes are generally considered to have moderate to high stability.

Plasma Protein Binding (PPB) Assay by Equilibrium Dialysis

This assay determines the fraction of a drug that binds to plasma proteins, which influences its distribution and availability to reach its target.

  • Methodology: The Rapid Equilibrium Dialysis (RED) device is a common platform for this assay.

  • Assay Procedure:

    • The test compound is added to pooled human plasma at a specific concentration (e.g., 2 µM).

    • The plasma sample is loaded into one chamber of the RED device, and dialysis buffer (phosphate-buffered saline, pH 7.4) is loaded into the other chamber. The chambers are separated by a semipermeable membrane with a molecular weight cutoff (e.g., 12-14 kDa) that allows the free drug to pass through but retains plasma proteins and the protein-bound drug.

    • The device is sealed and incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

    • At the end of the incubation, equal aliquots are removed from both the plasma and buffer chambers.

  • Quantification and Analysis: The samples are matrix-matched (buffer is added to the plasma sample, and blank plasma is added to the buffer sample) before protein precipitation. The concentration of the compound in both chambers is then quantified by LC-MS/MS.

  • Interpretation: The percentage of protein binding is calculated as: %Bound = [ (Conc_plasma - Conc_buffer) / Conc_plasma ] * 100 High binding (>95%) can limit the free drug concentration available for therapeutic effect and may be a liability.

Visualizing the ADME Prediction and Validation Workflow

The integration of in silico and in vitro methods is key to an efficient drug discovery cascade. The following diagrams illustrate the logical flow of this process and a potential metabolic fate for a this compound candidate.

ADME_Workflow cluster_insilico In Silico Prediction cluster_decision Decision Making cluster_invitro In Vitro Validation cluster_analysis Data Analysis Start This compound Candidate Design Tools ADME Prediction Tools (SwissADME, ADMETlab 2.0, etc.) Start->Tools Input Structure Profile Predicted ADME Profile (Solubility, Permeability, Metabolism, Toxicity) Tools->Profile Generate Predictions Prioritize Prioritize Candidates (Rank based on profile) Profile->Prioritize Compare Compare Predicted vs. Experimental Data Profile->Compare Go Proceed to Validation Prioritize->Go Favorable Profile NoGo Redesign or Terminate Prioritize->NoGo Unfavorable Profile Caco2 Caco-2 Permeability Go->Caco2 HLM Microsomal Stability Go->HLM PPB Plasma Protein Binding Go->PPB NoGo->Start ExpData Experimental ADME Data Caco2->ExpData HLM->ExpData PPB->ExpData ExpData->Compare Final Select Lead Candidate Compare->Final Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent This compound Candidate (OXA-001) Hydroxylation Aromatic Hydroxylation (on Phenyl Ring) Parent->Hydroxylation CYP2D6 N_Dealkylation N-Dealkylation (at R2 position) Parent->N_Dealkylation CYP3A4 Ring_Opening Heterocyclic Ring Opening Parent->Ring_Opening CYP2C9 Glucuronidation Glucuronidation (at hydroxyl group) Hydroxylation->Glucuronidation UGTs Excretion Excretion (Urine/Feces) N_Dealkylation->Excretion Sulfation Sulfation Ring_Opening->Sulfation SULTs Glucuronidation->Excretion Sulfation->Excretion

References

A Senior Application Scientist's Guide to Correlating Experimental and Computed NMR Shifts for 1,2-Oxazinanes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 1,2-oxazinane scaffold is a privileged six-membered heterocycle integral to medicinal chemistry and drug development, appearing in a range of biologically active molecules.[1] Elucidating the precise three-dimensional structure, including stereochemistry and conformational preferences, is paramount to understanding structure-activity relationships (SAR). Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this characterization.[2] However, complex spin systems and conformational flexibility can often render experimental data ambiguous.

This guide provides a comprehensive framework for integrating high-level computational chemistry with experimental NMR spectroscopy to achieve unambiguous structural validation of 1,2-oxazinanes. We will move beyond simple peak listing to a synergistic approach where theoretical calculations not only predict but also validate and refine experimental assignments. This self-validating system enhances the trustworthiness of structural elucidation, providing a robust methodology for researchers in organic synthesis and drug discovery.

Part 1: The Experimental Benchmark: Acquiring High-Fidelity NMR Data

The quality of the computational correlation is fundamentally dependent on the accuracy of the experimental data. The objective is not merely to acquire a spectrum, but to obtain unambiguous, correctly assigned chemical shifts that can serve as a "gold standard" for theoretical validation.

Causality in Experimental Design

The choice of solvent, concentration, and specific NMR experiments is critical. For 1,2-oxazinanes, which possess both hydrogen-bond donors (N-H) and acceptors (O), the solvent can significantly influence conformational equilibria. Deuterated chloroform (CDCl₃) is a common starting point for its excellent solubilizing power and relatively inert nature. However, for compounds with poor solubility or to investigate solvent-induced conformational changes, more polar solvents like DMSO-d₆ are employed.[3][4] All chemical shifts must be referenced to an internal standard, typically tetramethylsilane (TMS), to ensure data consistency.[5][6]

A complete assignment, especially for complex or novel this compound derivatives, is rarely achievable with 1D ¹H and ¹³C spectra alone. A suite of 2D NMR experiments is essential for building a complete, validated connectivity map.[7][8][9]

Protocol 1: Comprehensive NMR Data Acquisition & Assignment
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound derivative in ~0.6 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% TMS.

    • Ensure the sample is free of particulate matter by filtering if necessary. Purity is paramount, as impurities complicate assignments.[5]

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This provides the chemical shifts of all unique carbon atoms in the molecule.[9][10]

  • 2D NMR for Unambiguous Assignment:

    • ¹H-¹H COSY (Correlation Spectroscopy): Run a standard gradient-selected COSY experiment. This is the primary tool for identifying proton-proton coupling networks, tracing the connectivity of adjacent protons through the carbon skeleton.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It is the most reliable method for assigning the chemical shifts of protonated carbons.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are typically two or three bonds away. It is indispensable for identifying quaternary carbons and piecing together different spin systems across heteroatoms.

  • Data Analysis & Assignment:

    • Use the HSQC spectrum to assign the chemical shifts of all protonated carbons.

    • Use the COSY spectrum to map out the ¹H-¹H spin systems within the this compound ring and any substituents.

    • Use the HMBC spectrum to connect these spin systems and assign quaternary carbons. For instance, an HMBC correlation from the protons on C6 to the quaternary carbon C3 would confirm their connectivity through the ring oxygen and nitrogen.

    • Confirm the final assignments by ensuring all 1D and 2D data are self-consistent.

Experimental NMR Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Purified this compound Sample NMR Sample Prep->Sample Solvent Deuterated Solvent + TMS Solvent->Sample NMR NMR Spectrometer Sample->NMR H1 1D ¹H Spectrum NMR->H1 C13 1D ¹³C Spectrum NMR->C13 COSY 2D COSY NMR->COSY HSQC 2D HSQC NMR->HSQC HMBC 2D HMBC NMR->HMBC Assign Final Assigned Chemical Shifts H1->Assign C13->Assign COSY->Assign HSQC->Assign HMBC->Assign

Caption: Workflow for experimental NMR data acquisition and assignment.

Part 2: The In Silico Approach: Predicting NMR Shifts via Quantum Mechanics

Computational chemistry provides a powerful, independent means of determining NMR chemical shifts. The modern standard for this task is the application of Density Functional Theory (DFT) in conjunction with the Gauge-Including Atomic Orbital (GIAO) method, which effectively handles the issue of the magnetic gauge origin.[11][12][13]

Causality in Computational Design

A computed NMR spectrum is only as good as the molecular geometry it is based on. For flexible six-membered rings like 1,2-oxazinanes, a single static structure is insufficient. These rings exist as a dynamic equilibrium of multiple conformers (e.g., chair, boat, twist-boat). The experimentally observed NMR shift is a Boltzmann-weighted average of the shifts of all significantly populated conformers.[14] Therefore, a thorough conformational search followed by accurate geometry optimization is the most critical step in the entire computational protocol.

The choice of DFT functional and basis set represents a trade-off between accuracy and computational cost. The B3LYP functional is a widely used hybrid functional that often provides a good balance for geometries and NMR properties.[15][16] A double-zeta basis set like 6-31G(d,p) is typically adequate for geometry optimization, while a larger, more flexible triple-zeta basis set such as 6-311+G(2d,p) is recommended for the final single-point NMR calculation to achieve higher accuracy in the electronic shielding environment.[16][17]

Protocol 2: Computational NMR Shift Prediction
  • Initial Structure Generation:

    • Build the 3D structure of the this compound derivative using molecular modeling software.

  • Conformational Search:

    • Perform a systematic or stochastic conformational search to identify all low-energy conformers. This step is crucial for flexible ring systems.

  • Geometry Optimization and Frequency Calculation:

    • For each identified conformer, perform a full geometry optimization using a reliable DFT method (e.g., B3LYP/6-31G(d,p)).

    • Perform a frequency calculation at the same level of theory to confirm that each optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain the Gibbs free energies for Boltzmann weighting.

  • NMR Shielding Tensor Calculation:

    • For each optimized low-energy conformer, perform a single-point NMR calculation using the GIAO method at a higher level of theory (e.g., B3LYP/6-311+G(2d,p)). This calculation yields the absolute isotropic shielding constants (σ) for each nucleus.[15]

    • Implicit solvent models (e.g., PCM or SMD) can be included at this stage to better mimic the experimental conditions.[18]

  • Conversion to Chemical Shifts:

    • Calculate the shielding constant for TMS (σ_ref) at the exact same level of theory.

    • The unscaled chemical shift (δ_calc) for each nucleus i is calculated relative to TMS: δ_calc(i) = σ_ref - σ(i).[19]

    • If multiple conformers are present, calculate the Boltzmann-averaged shielding constant before converting to the final chemical shift.

Computational NMR Workflow cluster_build Structure & Conformation cluster_dft DFT Calculations cluster_analysis Analysis & Prediction Build Build 3D Structure ConfSearch Conformational Search Build->ConfSearch Conformers Low-Energy Conformers ConfSearch->Conformers Opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Conformers->Opt Freq Frequency Calculation Opt->Freq NMR_Calc GIAO NMR Calculation (e.g., B3LYP/6-311+G(2d,p)) Freq->NMR_Calc Shield Isotropic Shielding Constants (σ) NMR_Calc->Shield Boltzmann Boltzmann Averaging Shield->Boltzmann Shift Predicted Chemical Shifts (δ) Boltzmann->Shift

Caption: Workflow for the computational prediction of NMR chemical shifts.

Part 3: Bridging the Gap: Correlating and Validating the Data

The ultimate goal is to establish a strong linear correlation between the experimentally measured and computationally predicted chemical shifts. A high degree of correlation (typically with a coefficient of determination, R², greater than 0.99 for ¹³C and >0.98 for ¹H) provides powerful, mutual validation: it confirms the experimental assignments and validates the computed structural and conformational model.[20][21]

Systematic errors inherent in the computational method (e.g., imperfections in the functional, basis set limitations, and solvation effects) mean that the raw calculated shifts (δ_calc) will not perfectly match the experimental values (δ_exp). These errors can be corrected by a simple linear scaling.[20] A plot of δ_exp versus δ_calc is generated, and a linear regression analysis is performed to obtain the equation:

δ_scaled = a * δ_calc + b

Where 'a' is the slope and 'b' is the intercept. This equation can then be used to produce scaled, more accurate chemical shifts.

Illustrative Data Comparison

Let's consider a hypothetical N-phenyl-1,2-oxazinane as an example. The following tables present a comparison of its experimental NMR data with the raw (unscaled) GIAO-DFT computed values.

Table 1: ¹H NMR Data Comparison for a Hypothetical N-Phenyl-1,2-Oxazinane

Proton Positionδ_experimental (ppm)δ_computed (ppm)Δδ (exp - comp)
H3a3.253.100.15
H3e3.803.680.12
H4a1.851.770.08
H4e2.102.010.09
H5a1.951.860.09
H5e2.202.120.08
H6a3.903.750.15
H6e4.154.020.13
Ph (ortho)7.106.950.15
Ph (meta)7.307.180.12
Ph (para)7.006.880.12

Table 2: ¹³C NMR Data Comparison for a Hypothetical N-Phenyl-1,2-Oxazinane

Carbon Positionδ_experimental (ppm)δ_computed (ppm)Δδ (exp - comp)
C352.555.1-2.6
C425.027.8-2.8
C526.529.2-2.7
C670.072.5-2.5
Ph (ipso)145.0148.1-3.1
Ph (ortho)118.0120.9-2.9
Ph (meta)129.0131.8-2.8
Ph (para)122.0124.7-2.7
Analysis and Interpretation

Conclusion

The integration of experimental NMR with high-level DFT/GIAO calculations represents a paradigm shift from simple structure reporting to active structural validation. This synergistic workflow provides a robust, self-validating system for the characterization of 1,2-oxazinanes and other complex heterocyclic systems. By meticulously acquiring a full suite of experimental data and performing a rigorous conformational and computational analysis, researchers can achieve an exceptionally high level of confidence in their structural assignments. This dual-pronged approach not only mitigates the risk of misinterpretation but also provides deeper insights into the conformational dynamics that govern molecular recognition and biological activity.

References

A Comparative Guide to Catalytic Synthesis of 1,2-Oxazinanes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2-oxazinane scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds, exhibiting activities ranging from antitumor to antibiotic.[1] The precise installation of stereocenters within this six-membered ring containing a crucial N-O bond is a significant challenge in synthetic chemistry. This guide provides an in-depth comparative analysis of modern catalytic strategies for the synthesis of 1,2-oxazinanes, designed for researchers and drug development professionals seeking to leverage these powerful methods. We will move beyond simple protocols to explore the mechanistic underpinnings and rationale behind catalyst selection and reaction optimization, offering a field-proven perspective on this critical synthetic challenge.

Chapter 1: The Rise of Organocatalysis in Asymmetric this compound Synthesis

The development of metal-free catalytic systems has revolutionized asymmetric synthesis, offering a greener and often more robust alternative to traditional metal-based catalysts. In the context of this compound synthesis, organocatalysis has emerged as a particularly powerful tool for establishing stereocontrol.

L-Proline Catalyzed Enantioselective Nitroso Aldol Reaction

A highly effective strategy for constructing chiral 1,2-oxazinanes involves the intramolecular nitroso aldol reaction of distal dialdehydes. This reaction, catalyzed by the simple amino acid L-proline, proceeds at room temperature to afford the desired heterocycles in high yields and with excellent enantioselectivities.[2][3]

Mechanistic Rationale:

The key to this transformation lies in the dual role of L-proline. First, it reacts with one of the aldehyde groups to form an enamine intermediate. This enamine then acts as a nucleophile, attacking the in-situ generated nitroso group at the other end of the molecule. The stereochemistry is controlled by the chiral environment created by the proline catalyst during the C-N bond formation. A subsequent reduction step delivers the final this compound product. The choice of L-proline is critical; its rigid pyrrolidine ring structure provides a well-defined chiral pocket that effectively shields one face of the enamine, leading to high levels of asymmetric induction.

G cluster_workflow L-Proline Catalyzed Workflow Start Distal Dialdehyde + Nitrosobenzene Enamine Enamine Formation Start->Enamine Proline L-Proline Catalyst Proline->Enamine Cyclization Intramolecular Nitroso Aldol Reaction Enamine->Cyclization Stereocontrolled C-N bond formation Reduction Reduction (e.g., NaBH4) Cyclization->Reduction Product Chiral this compound Reduction->Product

Figure 1: Workflow for L-proline catalyzed synthesis of chiral 1,2-oxazinanes.

Experimental Protocol: L-Proline Catalyzed Enantioselective Nitroso Aldol Reaction [3]

  • Reaction Setup: To a solution of the distal dialdehyde (1.0 equiv) in an appropriate solvent (e.g., CH2Cl2), add nitrosobenzene (1.2 equiv).

  • Catalyst Addition: Add L-proline (20 mol%) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for the time specified by reaction monitoring (e.g., TLC, LC-MS), typically 12-24 hours.

  • Reduction: Upon completion, cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH4) (2.0 equiv) portion-wise.

  • Workup: Quench the reaction with saturated aqueous NH4Cl solution and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Bifunctional Catalysis: Squaramide and Thiourea in [4+2] Cycloadditions

For the synthesis of more complex scaffolds, such as spirocyclic 1,2-oxazinanes, bifunctional organocatalysts like squaramides and thioureas have proven exceptionally effective. These catalysts operate through a network of hydrogen bonds to activate both the dienophile and the diene component in a [4+2] cycloaddition.[4][5]

Mechanistic Rationale:

The power of these catalysts lies in their ability to act as a dual-function "molecular clamp". The two N-H protons of the thiourea or squaramide core form hydrogen bonds with the electrophilic partner (e.g., a methyleneindolinone), increasing its reactivity. Simultaneously, a basic site on the catalyst's sidearm (often a tertiary amine) can interact with the nucleophilic partner (e.g., a γ-aminooxy-α,β-unsaturated ester), bringing both reactants into close proximity in a highly organized, chiral transition state. This precise spatial arrangement dictates the stereochemical outcome of the cycloaddition, leading to excellent diastereoselectivity and enantioselectivity.[4]

G cluster_mechanism Bifunctional Squaramide Catalysis Catalyst Squaramide Catalyst N-H groups Basic Site Dienophile Methyleneindolinone Carbonyl Group Catalyst:f1->Dienophile:f1 H-Bond Activation Diene γ-Aminooxy Ester Nucleophilic Site Catalyst:f2->Diene:f1 Positioning TS Organized Transition State Dienophile->TS Diene->TS Product Spiro-1,2-Oxazinane TS->Product [4+2] Cycloaddition

Figure 2: Bifunctional activation by a squaramide catalyst in a [4+2] cycloaddition.

Experimental Protocol: Organocatalytic [4+2] Cycloaddition [5]

  • Reaction Setup: In a vial, combine the methyleneindolinone (1.0 equiv), the γ-aminooxy-α,β-unsaturated ester (1.2 equiv), and the squaramide or thiourea catalyst (5-10 mol%).

  • Solvent: Add the appropriate solvent (e.g., dichloromethane, DCM).

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., 25 °C) for the required duration (e.g., 72 hours).

  • Purification: Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to yield the spirocyclic this compound product.

Chapter 2: Advances in Metal-Catalyzed this compound Synthesis

While organocatalysis offers significant advantages, metal-based catalysts remain indispensable for certain transformations, often providing unique reactivity and high efficiency.

Copper-Catalyzed Acyl Nitroso Diels-Alder Reactions

The hetero-Diels-Alder reaction is a cornerstone of six-membered heterocycle synthesis. Copper catalysts have been successfully employed in an aerobic acyl nitroso Diels-Alder reaction, using N-Boc-hydroxylamine as the nitroso precursor.[6] This approach allows for the construction of 1,2-oxazines, which can be subsequently reduced to the desired 1,2-oxazinanes.

Mechanistic Rationale:

The copper catalyst is believed to facilitate the aerobic oxidation of the N-Boc-hydroxylamine to generate a highly reactive acyl nitroso species in situ. This transient dienophile is immediately trapped by a 1,3-diene in a [4+2] cycloaddition. The Lewis acidic nature of the copper center can also activate the dienophile, accelerating the cycloaddition and influencing its regioselectivity.

Rhodium(II)-Catalyzed [3+3] Annulation

Rhodium(II) carboxylates, such as Rh2(oct)4, are powerful catalysts for reactions involving diazo compounds. A notable application is the [3+3] annulation of cyclic nitronates (5,6-dihydro-4H-1,2-oxazine N-oxides) with vinyl diazoacetates.[7] This transformation provides access to complex bicyclic 1,2-oxazine-fused systems.

Mechanistic Rationale:

The reaction is initiated by the formation of a rhodium carbene from the vinyl diazoacetate. This highly electrophilic species is then attacked by the oxygen atom of the cyclic nitronate, which acts as a three-atom component. A subsequent cascade of rearrangements leads to the formation of the bicyclic product. The choice of rhodium catalyst and its ligands is crucial for controlling the chemoselectivity of this process.[7]

Chapter 3: Comparative Analysis of Catalytic Systems

The choice of a catalytic system is dictated by numerous factors including the desired target structure, required stereochemistry, substrate scope, and practical considerations like cost and scalability.

Catalyst TypeReaction TypeKey AdvantagesTypical ConditionsYieldsStereoselectivity (ee/dr)
L-Proline Intramolecular Nitroso AldolMetal-free, readily available, mild conditionsRoom temp, CH2Cl2HighUp to >99% ee[3]
Squaramide/Thiourea [4+2] CycloadditionHigh stereocontrol for complex scaffoldsRoom temp, DCMGood to ExcellentUp to 95% ee, >20:1 dr[4]
Copper(I/II) Acyl Nitroso Diels-AlderUtilizes aerobic oxidationVariesGoodDiastereoselective[6]
Rhodium(II) [3+3] AnnulationAccess to complex fused systemsRefluxGoodDiastereoselective[7]

Field Insights and Recommendations:

  • For Enantiopure, Simpler Scaffolds: The L-proline catalyzed nitroso aldol reaction is an excellent starting point. It is operationally simple, uses an inexpensive and environmentally benign catalyst, and provides outstanding enantioselectivity for suitable substrates.[2][3]

  • For Complex, Spirocyclic Systems: When high diastereo- and enantiocontrol are required for constructing quaternary stereocenters, bifunctional squaramide and thiourea catalysts are the methods of choice.[4][5] The rational design of these catalysts allows for fine-tuning of the reaction outcome.

  • For Diels-Alder Approaches: Copper-catalyzed methods offer a reliable route for hetero-Diels-Alder reactions, particularly when starting from dienes.[6] The subsequent reduction to the saturated this compound is typically straightforward.

  • For Fused Bicyclic Systems: When the synthetic target involves a more complex, fused ring system, the unique reactivity offered by rhodium(II) catalysis with diazo compounds is a powerful, albeit more specialized, option.[7]

Conclusion

The synthesis of 1,2-oxazinanes has been significantly advanced through the development of sophisticated catalytic systems. Organocatalysis, particularly with proline and bifunctional thioureas/squaramides, offers a robust and highly stereoselective platform for a wide range of substrates. Concurrently, metal-based catalysts, including copper and rhodium complexes, provide access to unique reaction pathways and molecular architectures. The optimal choice of catalyst depends on a careful analysis of the target molecule's complexity and the desired stereochemical outcome. By understanding the underlying mechanisms and comparative performance of these systems, researchers can more effectively design and execute synthetic routes to this important class of heterocycles.

References

Unlocking the Therapeutic Potential of 1,2-Oxazinane Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships (SAR) of 1,2-oxazinane analogs reveals a versatile scaffold with significant potential in drug discovery. This guide provides a comparative analysis of their biological activities, focusing on anticancer properties, supported by experimental data and detailed methodologies. The insights presented herein are aimed at researchers, scientists, and drug development professionals seeking to leverage this promising heterocyclic core for novel therapeutic agents.

Derivatives of the this compound scaffold have emerged as a compelling class of compounds, demonstrating a diverse range of biological activities. Recent studies have particularly highlighted their potential as potent anticancer agents. This guide will focus on the comparative efficacy of these analogs, presenting quantitative data to facilitate informed decisions in research and development.

Comparative Anticancer Activity of this compound Analogs

Recent investigations into the anticancer potential of this compound derivatives have identified lead compounds with significant antiproliferative effects. Notably, a compound designated as API (2-((2-acetyl-6,6-dimethyl-4-phenyl-5,6-dihydro-2H-1,2-oxazin-3-yl)methyl)isoindoline-1,3-dione) has demonstrated notable efficacy against human colon carcinoma (HCT116) cells.[1] Another promising analog is DMO (dimethyl 2-((2-acetyl-4-(4-methoxyphenyl)-6,6-dimethyl-5,6-dihydro-2H-1,2-oxazin-3-yl)methyl)malonate).[2]

CompoundCell LineIC50 (µM)Exposure Time (h)Citation
API HCT116~20 (for ~50% proliferation reduction)48[1]
DMO HCT116Less effective than API48[2]

Table 1: Anticancer Activity of Lead this compound Analogs.

The primary mechanism underlying the anticancer activity of these this compound derivatives involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] This pathway is a critical regulator of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. In numerous cancers, the NF-κB pathway is constitutively active, promoting the survival and proliferation of cancer cells. The this compound analogs have been shown to abrogate this constitutive activation of NF-κB and inhibit the phosphorylation of its inhibitor, IκBα.[1][2]

Signaling Pathway and Experimental Workflow

The inhibitory effect of this compound analogs on the NF-κB signaling pathway is a key determinant of their anticancer activity. The following diagrams illustrate the canonical NF-κB signaling pathway and a typical experimental workflow for evaluating the efficacy of these compounds.

Figure 1: Inhibition of the NF-κB Signaling Pathway by this compound Analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of This compound Analogs Characterization Structural Characterization Synthesis->Characterization Cell_Culture Cancer Cell Culture (e.g., HCT116) Characterization->Cell_Culture MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay NFkB_Assay NF-κB Inhibition Assays Cell_Culture->NFkB_Assay IC50 IC50 Determination MTT_Assay->IC50 NFkB_Assay->IC50 SAR SAR Analysis IC50->SAR

Figure 2: Experimental Workflow for SAR Studies of this compound Analogs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are key experimental protocols employed in the evaluation of this compound analogs.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human colon carcinoma cells (HCT116)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • This compound analog test compounds

  • Microplate reader

Protocol:

  • Seed HCT116 cells in 96-well plates at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[3]

  • Treat the cells with various concentrations of the this compound analogs for 48 hours.

  • After the incubation period, add 28 µL of MTT solution (2 mg/mL) to each well and incubate for 1.5 hours at 37°C.[3]

  • Remove the MTT solution, and add 130 µL of DMSO to dissolve the formazan crystals.[3]

  • Incubate for 15 minutes with shaking.

  • Measure the absorbance at 492 nm using a microplate reader.[3]

  • Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

NF-κB DNA Binding Activity Assay

This assay quantifies the activation of NF-κB by measuring its ability to bind to a specific DNA sequence.

Materials:

  • Nuclear extraction kit

  • NF-κB DNA binding assay kit (containing 96-well plate coated with NF-κB consensus sequence)

  • Primary antibody against NF-κB p65 subunit

  • HRP-conjugated secondary antibody

  • Substrate solution

  • Microplate reader

Protocol:

  • Treat HCT116 cells with the this compound analogs at various concentrations for a specified time.

  • Isolate nuclear extracts from the treated and untreated cells.

  • Add the nuclear extracts to the wells of the NF-κB assay plate and incubate to allow NF-κB to bind to the immobilized DNA.

  • Wash the wells to remove non-specific binding.

  • Add the primary antibody against the p65 subunit of NF-κB, followed by the HRP-conjugated secondary antibody.

  • Add the substrate solution and measure the absorbance at the appropriate wavelength.

  • A decrease in absorbance in treated cells compared to control cells indicates inhibition of NF-κB DNA binding activity.[1]

Western Blot for IκBα Phosphorylation

This technique is used to detect the levels of phosphorylated IκBα, a key step in the activation of the NF-κB pathway.

Materials:

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Treat HCT116 cells with the this compound analogs.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against phospho-IκBα.

  • After washing, incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate.

  • Strip the membrane and re-probe with antibodies against total IκBα and β-actin (as a loading control) to normalize the results. A decrease in the ratio of phosphorylated IκBα to total IκBα indicates inhibition.[2]

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents, particularly in the field of oncology. The lead compounds API and DMO demonstrate the potential of this class of molecules to inhibit cancer cell proliferation through the modulation of the NF-κB signaling pathway. The experimental protocols detailed in this guide provide a framework for the continued exploration and optimization of this compound analogs. Future SAR studies should focus on synthesizing a broader range of derivatives to elucidate the key structural features required for enhanced potency and selectivity, ultimately paving the way for the development of clinically effective drug candidates.

References

Cross-Validation of Experimental Findings with Theoretical Models for 1,2-Oxazinanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-oxazinane scaffold is a privileged heterocyclic motif present in numerous biologically active compounds and serves as a versatile synthetic intermediate.[1] Accurate structural and conformational elucidation of these molecules is paramount for understanding their reactivity, biological function, and for the rational design of new therapeutic agents. This guide provides a comprehensive comparison of experimental data, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy, with theoretical predictions from Density Functional Theory (DFT) calculations for the structural analysis of 1,2-oxazinanes, with a focus on 3,6-dihydro-1,2-oxazines.

Data Presentation: Comparative Analysis of Experimental and Theoretical Data

The conformational analysis of the 3,6-dihydro-1,2-oxazine ring, a cyclohexene analogue, can be effectively performed by comparing experimentally measured NMR chemical shifts with theoretically calculated values. Density Functional Theory (DFT) has proven to be a powerful tool for predicting NMR parameters, offering a balance between computational cost and accuracy. The following tables summarize a comparative analysis for a representative substituted 3,6-dihydro-1,2-oxazine, illustrating the cross-validation of experimental and theoretical data.

Table 1: Comparison of Experimental and DFT Calculated ¹H NMR Chemical Shifts (δ, ppm) for a Representative 3,6-dihydro-1,2-oxazine Derivative.

ProtonExperimental ¹H Chemical Shift (ppm)Calculated ¹H Chemical Shift (ppm)Deviation (ppm)
H-34.254.18-0.07
H-42.302.25-0.05
H-55.805.75-0.05
H-64.804.72-0.08

Note: Experimental data is typically acquired in CDCl₃. Calculated shifts are often referenced to a standard like tetramethylsilane (TMS).

Table 2: Comparison of Experimental and DFT Calculated ¹³C NMR Chemical Shifts (δ, ppm) for a Representative 3,6-dihydro-1,2-oxazine Derivative.

CarbonExperimental ¹³C Chemical Shift (ppm)Calculated ¹³C Chemical Shift (ppm)Deviation (ppm)
C-375.274.8-0.4
C-432.532.1-0.4
C-5128.9128.5-0.4
C-670.169.5-0.6

Note: The level of theory and basis set used for DFT calculations significantly impact the accuracy of the predicted chemical shifts.[2]

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible data for comparison with theoretical models.

Synthesis of 3,6-dihydro-1,2-oxazines via Hetero-Diels-Alder Reaction[5]

This protocol describes a general method for the synthesis of 3,6-dihydro-2H-[1][3]-oxazines from nitroarenes and conjugated dienes.

Materials:

  • Nitroarene (1.0 mmol)

  • Conjugated diene (4.0 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.025 mmol)

  • Ligand (e.g., 1,10-Phenanthroline, 0.025 mmol)

  • Carbon monoxide surrogate (e.g., Phenyl formate, 2.2 mmol)

  • Base (e.g., Triethylamine, 0.27 mmol)

  • Solvent (e.g., Toluene, 5 mL)

Procedure:

  • To a pressure tube, add the nitroarene, palladium catalyst, and ligand.

  • Add the solvent, followed by the conjugated diene, carbon monoxide surrogate, and base.

  • Seal the pressure tube and heat the reaction mixture at the appropriate temperature (e.g., 140 °C) for the specified time (e.g., 24 hours).

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired 3,6-dihydro-1,2-oxazine.

NMR Spectroscopic Characterization[7]

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra for structural elucidation.

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Data Acquisition:

  • Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

  • Acquire ¹³C NMR spectra on the same instrument.

  • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete assignment of proton and carbon signals.

Mandatory Visualization

Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and relationships.

Synthesis_Workflow Start Starting Materials (Nitroarene, Diene) Reaction Hetero-Diels-Alder Reaction (Pd-catalyzed) Start->Reaction Reagents & Heat Purification Column Chromatography Reaction->Purification Product 3,6-dihydro-1,2-oxazine Purification->Product Characterization Spectroscopic Analysis (NMR, MS) Product->Characterization

Caption: General workflow for the synthesis and characterization of 3,6-dihydro-1,2-oxazines.

CrossValidation_Logic cluster_exp Experimental cluster_theo Theoretical Synthesis Synthesis of This compound NMR_Exp NMR Data Acquisition (¹H, ¹³C, 2D) Synthesis->NMR_Exp Exp_Data Experimental Chemical Shifts & Coupling Constants NMR_Exp->Exp_Data Comparison Comparative Analysis Exp_Data->Comparison Mol_Model Molecular Modeling DFT_Calc DFT Calculation (GIAO Method) Mol_Model->DFT_Calc Theo_Data Calculated Chemical Shifts & Coupling Constants DFT_Calc->Theo_Data Theo_Data->Comparison Validation Structural & Conformational Validation Comparison->Validation

Caption: Logical flow for the cross-validation of experimental and theoretical data for 1,2-Oxazinanes.

Conclusion

The cross-validation of experimental NMR data with theoretical DFT calculations provides a robust methodology for the structural and conformational analysis of 1,2-oxazinanes. The strong correlation typically observed between experimental and calculated chemical shifts enhances the confidence in structural assignments. This integrated approach is invaluable for researchers in medicinal chemistry and drug development, enabling a deeper understanding of the structure-activity relationships of this important class of heterocyclic compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of 1,2-Oxazinane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,2-Oxazinane, ensuring operational integrity and adherence to safety protocols.

I. Understanding this compound: Key Properties

A thorough understanding of a chemical's properties is the first step toward safe handling and disposal. This compound is a heterocyclic organic compound with the chemical formula C₄H₉NO.[1] Below is a summary of its key chemical and physical properties, along with those of its hydrochloride salt, to inform disposal procedures.

PropertyThis compoundThis compound Hydrochloride
Molecular Formula C₄H₉NOC₄H₁₀ClNO
Molecular Weight 87.12 g/mol [1][2]123.58 g/mol [3][4]
CAS Number 36652-42-3[1]54722-74-6[3][4]
Known Hazards To the best of our knowledge, the toxicological properties have not been thoroughly investigated.[5]Causes serious eye damage.[3] Corrosive.[3]

II. Procedural Steps for Proper Disposal

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure appropriate PPE is worn. This includes:

  • Chemical-resistant gloves

  • Safety goggles or glasses

  • A lab coat

Step 2: Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Do not mix this compound with other waste streams unless compatibility is confirmed.

  • Collect waste this compound in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.

  • Label the container clearly as "Waste this compound" and include any known hazard information.

Step 3: Waste Collection and Storage

  • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Keep the container closed at all times except when adding waste.[6]

Step 4: Institutional Disposal Protocol

  • Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on the disposal of heterocyclic organic compounds.

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[6]

  • Arrange for a licensed hazardous waste disposal company to collect the waste.

III. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Disposal cluster_end Completion start Start: Need to dispose of this compound ppe Wear Appropriate PPE start->ppe segregate Segregate Waste in a Labeled, Compatible Container ppe->segregate store Store in a Designated, Secure Area segregate->store consult_ehs Consult Institutional EHS for Specific Guidelines store->consult_ehs follow_regs Follow All Applicable Regulations consult_ehs->follow_regs licensed_disposal Arrange for Licensed Hazardous Waste Disposal follow_regs->licensed_disposal end End: this compound Properly Disposed licensed_disposal->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within their research environments.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1,2-Oxazinane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 1,2-Oxazinane, including detailed operational and disposal plans to foster a secure research environment.

Essential Safety and Handling Precautions

This compound and its derivatives are heterocyclic compounds utilized in various research and development applications. While specific toxicological properties are not always exhaustively documented, it is crucial to treat these compounds with a high degree of caution. The primary hazards associated with this compound hydrochloride include serious eye damage, skin irritation, and potential respiratory irritation.[1] Adherence to stringent safety protocols is therefore non-negotiable.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or degradation and changed frequently.
Eye and Face Protection Safety glasses with side shields or chemical safety gogglesMust be worn at all times in the laboratory. A face shield may be necessary when handling larger quantities or if there is a splash hazard.
Respiratory Protection NIOSH-approved respiratorUse a respirator with an appropriate cartridge for organic vapors if handling the substance outside of a certified chemical fume hood or if aerosolization is possible.
Body Protection Laboratory coatA flame-resistant lab coat that is fully buttoned is required. Consider a chemical-resistant apron for additional protection when handling significant quantities.
Footwear Closed-toe shoesShoes should be made of a non-porous material to protect against spills.
Engineering Controls

Proper engineering controls are critical to minimize exposure.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, should be conducted within a certified chemical fume hood to ensure adequate ventilation.

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.

Procedural Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

Figure 1. Procedural Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Solid this compound prep_workspace->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_reaction Perform Reaction handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste cleanup_segregate->cleanup_dispose

Caption: Procedural Workflow for Handling this compound

Detailed Experimental Protocols

While specific experimental protocols will vary based on the research objectives, the following provides a generalized, safety-focused procedure for a reaction involving this compound. This protocol is based on common laboratory practices for handling heterocyclic compounds.

Objective: To perform a substitution reaction with this compound.

Materials:

  • This compound

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Reactant

  • Quenching solution

  • Stir bar

  • Round-bottom flask

  • Septum

  • Needles and syringes

  • Inert gas source (e.g., Nitrogen or Argon)

Procedure:

  • Preparation:

    • Ensure the reaction will be carried out in a clean, dry, and inert atmosphere.

    • Assemble the glassware and purge with an inert gas.

    • Don all required personal protective equipment.

  • Reagent Preparation:

    • In the chemical fume hood, carefully weigh the required amount of this compound and transfer it to the round-bottom flask.

    • Add the anhydrous solvent via a syringe.

    • Begin stirring the solution.

  • Reaction:

    • Slowly add the reactant to the stirring solution of this compound at the desired temperature.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by slowly adding the appropriate quenching solution.

    • Extract the product with a suitable solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product using an appropriate method (e.g., column chromatography, recrystallization).

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this compound should be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Unused this compound, contaminated gloves, weigh boats, and other solid materials should be collected in a clearly labeled, sealed container for solid chemical waste.

  • Liquid Waste: Reaction mixtures, solvents used for extraction and purification, and any aqueous washes should be collected in a designated, labeled container for halogenated or non-halogenated organic waste, as appropriate.

  • Sharps Waste: Needles and any other contaminated sharps must be disposed of in a designated sharps container.

Decontamination:

  • All glassware and equipment that have come into contact with this compound should be decontaminated. A triple rinse with an appropriate solvent (e.g., acetone) is recommended. The rinseate should be collected as hazardous liquid waste.

  • Work surfaces within the fume hood should be wiped down with a suitable solvent and then cleaned with soap and water. The wipes should be disposed of as solid hazardous waste.

Final Disposal:

  • All hazardous waste containers must be properly sealed and labeled with the contents.

  • Follow your institution's specific procedures for the final disposal of chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office for waste pickup. Do not pour any waste containing this compound down the drain. [2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Oxazinane
Reactant of Route 2
1,2-Oxazinane

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.